AZ-4217
Descripción
Propiedades
Fórmula molecular |
C30H25FN4O |
|---|---|
Peso molecular |
476.5 g/mol |
Nombre IUPAC |
5-[(1R)-3-amino-4-fluoro-1-[3-(5-prop-1-ynylpyridin-3-yl)phenyl]isoindol-1-yl]-1-ethyl-3-methylpyridin-2-one |
InChI |
InChI=1S/C30H25FN4O/c1-4-8-20-14-22(17-33-16-20)21-9-6-10-23(15-21)30(24-13-19(3)29(36)35(5-2)18-24)25-11-7-12-26(31)27(25)28(32)34-30/h6-7,9-18H,5H2,1-3H3,(H2,32,34)/t30-/m0/s1 |
Clave InChI |
TUGLMYZSOPKJOA-PMERELPUSA-N |
SMILES |
CCN1C=C(C=C(C1=O)C)C2(C3=C(C(=CC=C3)F)C(=N2)N)C4=CC=CC(=C4)C5=CN=CC(=C5)C#CC |
SMILES isomérico |
CCN1C=C(C=C(C1=O)C)[C@]2(C3=C(C(=CC=C3)F)C(=N2)N)C4=CC=CC(=C4)C5=CN=CC(=C5)C#CC |
SMILES canónico |
CCN1C=C(C=C(C1=O)C)C2(C3=C(C(=CC=C3)F)C(=N2)N)C4=CC=CC(=C4)C5=CN=CC(=C5)C#CC |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>2 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
AZ-4217; AZ 4217; AZ4217. |
Origen del producto |
United States |
Foundational & Exploratory
AZ-4217 Mechanism of Action in Alzheimer's Disease: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
AZ-4217 is a potent, orally bioavailable small molecule inhibitor of the β-site amyloid precursor protein cleaving enzyme 1 (BACE1). In the context of Alzheimer's disease (AD), the principal mechanism of action of this compound is the reduction of amyloid-β (Aβ) peptide production. Aβ peptides are the primary component of the amyloid plaques found in the brains of individuals with AD and are widely considered to be a key initiator of the neurodegenerative cascade. By inhibiting BACE1, this compound blocks the initial and rate-limiting step in the amyloidogenic processing of the amyloid precursor protein (APP), thereby decreasing the generation of Aβ species. This guide provides a detailed technical overview of the mechanism of action of this compound, summarizing key in vitro and in vivo data, outlining experimental methodologies, and visualizing the relevant biological pathways and experimental workflows.
Introduction to the Amyloid Cascade Hypothesis and BACE1 as a Therapeutic Target
The amyloid cascade hypothesis posits that the accumulation of Aβ peptides in the brain is the primary event driving the pathogenesis of Alzheimer's disease. These peptides, particularly the Aβ42 isoform, aggregate to form soluble oligomers and insoluble plaques, which are believed to initiate a cascade of events including synaptic dysfunction, neuroinflammation, and ultimately, widespread neuronal cell death.
The production of Aβ is initiated by the enzymatic cleavage of APP by BACE1, followed by a subsequent cleavage by the γ-secretase complex. BACE1 is a transmembrane aspartyl protease and its inhibition represents a prime therapeutic strategy to reduce Aβ levels and potentially halt or slow the progression of AD. This compound was developed as a potent BACE1 inhibitor to test this hypothesis.
Core Mechanism of Action of this compound
The fundamental mechanism of action of this compound is the competitive inhibition of the BACE1 enzyme. By binding to the active site of BACE1, this compound prevents the enzyme from cleaving APP at the β-secretase site. This leads to a redirection of APP processing towards the non-amyloidogenic pathway, which is mediated by α-secretase. The cleavage of APP by α-secretase occurs within the Aβ domain, thus precluding the formation of Aβ peptides.
Signaling Pathway of APP Processing and this compound Intervention
Caption: Figure 1. Amyloid Precursor Protein (APP) Processing Pathway and the Inhibitory Action of this compound.
Quantitative Data on this compound Activity
The potency and efficacy of this compound have been characterized through a series of in vitro and in vivo studies. The key quantitative findings are summarized in the tables below.
Table 1: In Vitro Potency and Selectivity of this compound
| Assay System | Target | Parameter | Value | Reference |
| Recombinant Human BACE1 | BACE1 | Kᵢ | 1.8 nM | [Eketjäll et al., 2013] |
| Recombinant Human BACE2 | BACE2 | Kᵢ | 2.6 nM | [Eketjäll et al., 2013] |
| Recombinant Human Cathepsin D | Cathepsin D | Kᵢ | > 25 µM | [Eketjäll et al., 2013] |
| SH-SY5Y cells (wild-type APP) | BACE1 | IC₅₀ (sAPPβ secretion) | 160 pM | [Eketjäll et al., 2013] |
| SH-SY5Y cells (overexpressing APP695) | BACE1 | IC₅₀ (Aβ40 secretion) | 200 pM | [Eketjäll et al., 2013] |
Table 2: In Vivo Pharmacodynamic Effects of this compound in Tg2576 Mice (Single Dose)
| Analyte | Matrix | Dose (µmol/kg) | Time Point | % Reduction (vs. Vehicle) | Reference |
| Aβ40 | Plasma | 10 | 3 h | ~55% | [Eketjäll et al., 2013] |
| Aβ42 | Plasma | 10 | 3 h | >90% | [Eketjäll et al., 2013] |
| Aβ40 | Brain (soluble) | 30 | 3 h | ~80% (max effect) | [Eketjäll et al., 2013] |
| Aβ42 | Brain (soluble) | 30 | 3 h | ~67% (max effect) | [Eketjäll et al., 2013] |
| Aβ40 | CSF | 30 | 3 h | ~67% (max effect) | [Eketjäll et al., 2013] |
Table 3: In Vivo Effects of this compound on Amyloid Deposition in Tg2576 Mice (Chronic Treatment)
| Treatment Duration | Age of Mice | Analyte | Brain Region | % Reduction (vs. Vehicle) | Reference |
| 1 month | 12 months | Insoluble Aβ40 | Cortex | Significant | [Eketjäll et al., 2013] |
| 1 month | 12 months | Insoluble Aβ42 | Cortex | Significant | [Eketjäll et al., 2013] |
| 1 month | 12 months | Amyloid Plaque Load | Cortex | Significant | [Eketjäll et al., 2013] |
Detailed Experimental Protocols
The following sections provide an overview of the key experimental methodologies used to characterize the mechanism of action of this compound.
In Vitro BACE1 Inhibition Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)
This assay quantifies the enzymatic activity of BACE1 in a cell-free system.
-
Principle: A peptide substrate containing a donor and a quencher fluorophore is used. In its intact state, the quencher suppresses the donor's fluorescence. Upon cleavage by BACE1, the donor and quencher are separated, leading to an increase in fluorescence that is proportional to enzyme activity.
-
Reagents:
-
Recombinant human BACE1 enzyme
-
BACE1 FRET peptide substrate
-
Assay buffer (e.g., sodium acetate buffer, pH 4.5)
-
This compound (or other test compounds)
-
384-well microplate
-
-
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
Add the BACE1 enzyme and this compound dilutions to the microplate wells.
-
Incubate for a defined period (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the FRET substrate.
-
Monitor the fluorescence signal over time using a microplate reader capable of TR-FRET measurements.
-
Calculate the rate of substrate cleavage for each this compound concentration.
-
Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the inhibitor concentration.
-
Cellular sAPPβ Secretion Assay in SH-SY5Y Cells
This assay measures the ability of this compound to inhibit BACE1 activity in a cellular context.
-
Cell Line: Human neuroblastoma SH-SY5Y cells, which endogenously express APP and the secretases.
-
Principle: The amount of soluble APPβ (sAPPβ), a direct product of BACE1 cleavage of APP, secreted into the cell culture medium is quantified.
-
Procedure:
-
Plate SH-SY5Y cells in a multi-well plate and grow to a confluent monolayer.
-
Replace the growth medium with a serum-free medium containing various concentrations of this compound.
-
Incubate for a specified time (e.g., 24 hours) to allow for APP processing and sAPPβ secretion.
-
Collect the conditioned medium from each well.
-
Quantify the concentration of sAPPβ in the medium using a specific sandwich ELISA.
-
Normalize the sAPPβ levels to the total cellular protein content in each well.
-
Calculate the IC₅₀ value for the inhibition of sAPPβ secretion.
-
In Vivo Pharmacokinetic and Pharmacodynamic Studies in Tg2576 Mice
These studies assess the relationship between the concentration of this compound in the body and its effect on Aβ levels.
-
Animal Model: Tg2576 mice, which overexpress a mutant form of human APP (APPSwe) and develop age-dependent amyloid plaques.
-
Dosing: this compound is administered orally (e.g., via gavage) as a single dose or in a chronic dosing regimen.
-
Sample Collection: At various time points after dosing, blood, cerebrospinal fluid (CSF), and brain tissue are collected.
-
Pharmacokinetic Analysis:
-
Extract this compound from plasma, CSF, and brain homogenates.
-
Quantify the concentration of this compound using a sensitive analytical method such as LC-MS/MS.
-
Determine key pharmacokinetic parameters (e.g., Cmax, Tmax, AUC).
-
-
Pharmacodynamic Analysis:
-
Homogenize brain tissue to separate soluble and insoluble fractions.
-
Measure the concentrations of Aβ40 and Aβ42 in plasma, CSF, and brain fractions using specific ELISAs.
-
Correlate the observed reduction in Aβ levels with the corresponding this compound concentrations.
-
Experimental Workflow for In Vivo Studies
Caption: Figure 2. Experimental Workflow for In Vivo Evaluation of this compound.
Conclusion
This compound is a potent BACE1 inhibitor that effectively reduces the production of amyloid-β peptides in both in vitro and in vivo models of Alzheimer's disease. Its mechanism of action is centered on the direct inhibition of the BACE1 enzyme, leading to a decrease in the amyloidogenic processing of APP. The comprehensive preclinical data for this compound, demonstrating significant reductions in Aβ levels in the plasma, CSF, and brain, and a decrease in amyloid plaque deposition following chronic treatment, provide a strong rationale for the continued investigation of BACE1 inhibitors as a potential disease-modifying therapy for Alzheimer's disease. This technical guide has provided an in-depth overview of the core mechanism, quantitative data, and experimental methodologies related to the action of this compound.
AZ-4217: A Technical Guide on a Potent BACE1 Inhibitor for Amyloid-Beta Reduction
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of AZ-4217, a potent inhibitor of the β-site amyloid precursor protein cleaving enzyme 1 (BACE1). BACE1 is a critical enzyme in the amyloidogenic pathway, initiating the production of amyloid-beta (Aβ) peptides, which are central to the pathology of Alzheimer's disease (AD).[1][2] Small molecule inhibitors of BACE1, such as this compound, are designed to reduce the generation of these Aβ peptides, thereby mitigating the formation of amyloid plaques in the brain, a key neuropathological hallmark of AD.[1][2][3] This document summarizes the available quantitative data, details key experimental protocols, and visualizes the relevant biological pathways and experimental workflows.
Core Mechanism of Action
BACE1, an aspartic protease, is the rate-limiting enzyme in the production of Aβ.[4] It cleaves the amyloid precursor protein (APP) at the β-secretase site, generating a soluble N-terminal fragment (sAPPβ) and a membrane-bound C-terminal fragment (C99). The C99 fragment is subsequently cleaved by γ-secretase to produce Aβ peptides of varying lengths, most notably Aβ40 and the more aggregation-prone Aβ42.[5] The accumulation and aggregation of these peptides are believed to initiate a cascade of events leading to synaptic dysfunction, neurodegeneration, and the cognitive decline observed in AD.[6][7]
This compound acts as a direct inhibitor of BACE1, blocking its enzymatic activity and thereby reducing the production of C99 and, consequently, Aβ peptides.[1] This mechanism diverts APP processing towards the non-amyloidogenic pathway, where it is cleaved by α-secretase.[7]
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound, demonstrating its potency, selectivity, and pharmacokinetic/pharmacodynamic properties.
Table 1: In Vitro Potency and Selectivity of this compound
| Parameter | Species | Value | Assay/Cell Line |
| Ki (BACE1) | Human | 1.8 nM | Recombinant hBACE1 |
| Ki (BACE2) | Human | 2.6 nM | Recombinant hBACE2 |
| Ki (Cathepsin D) | Human | > 25 µM | Recombinant hCathepsin D |
| IC50 (Aβ40 Secretion) | Human | 200 pM | SH-SY5Y cells overexpressing APP695 |
| IC50 (Overall) | Human | 160 pM | SH-SY5Y cells |
| Data sourced from Eketjäll et al., 2013.[8] |
Table 2: In Vivo Pharmacokinetics of this compound in C57BL/6 Mice
| Parameter | Value |
| Clearance | 0.73 ± 0.05 L/h/kg |
| Volume of Distribution | 5.7 ± 0.3 L/kg |
| Absorption Rate Constant | 3.7 ± 1.0 h-1 |
| Time to Cmax | 1.0 h |
| Data from a simultaneous fit of plasma PK profiles after oral dosing (25, 50, 100, 200 µmol/kg).[1] |
Table 3: In Vivo Aβ Reduction by this compound in Guinea Pigs (3 hours post-dose)
| Dose (µmol/kg) | Plasma Aβ40 Reduction | Brain Soluble Aβ40 Reduction (Max Est.) | Brain Soluble Aβ42 Reduction (Max Est.) | CSF Aβ40 Reduction (Max Est.) |
| 25 | 55-65% | Dose-dependent | Dose-dependent | Dose-dependent |
| 50 | 55-65% | ~80% | ~67% | Dose-dependent |
| 100 | 55-65% | ~80% | ~67% | ~67% |
| Plasma Aβ42 levels were reduced to below the lower limit of quantification (>90% reduction) at all doses.[1][8] |
Table 4: Plasma and Brain Tissue Binding of this compound
| Species | Unbound Fraction in Plasma | Free Fraction in Brain Tissue |
| Mouse | 1.5 ± 0.3% | 1% |
| Guinea Pig | 0.87 ± 0.15% | Not Reported |
| Determined by equilibrium dialysis.[9] |
Experimental Protocols
This section details the methodologies for the key experiments cited in the quantitative data summary.
BACE1 and BACE2 Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
This assay was utilized to determine the inhibitory constant (Ki) of this compound against recombinant human BACE1 and BACE2.
Protocol:
-
The soluble portion of recombinant human BACE1 (amino acids 1-460) or BACE2 (amino acids 1-473) was mixed with varying concentrations of this compound in a reaction buffer (Na-acetate, CHAPS, Triton X-100, EDTA, pH 4.5).[9]
-
The enzyme-inhibitor mixture was pre-incubated for 10 minutes.[9]
-
A specific TR-FRET substrate was added to initiate the enzymatic reaction.
-
The reaction was allowed to proceed, and the resulting fluorescence signal was measured.
-
The Ki values were calculated based on the concentration-dependent inhibition of substrate cleavage.
Cellular Aβ40 Secretion Assay
This assay was performed to determine the half-maximal inhibitory concentration (IC50) of this compound on Aβ40 secretion in a cellular context.
Protocol:
-
Human SH-SY5Y neuroblastoma cells, stably overexpressing wild-type APP695, were cultured.[8]
-
Cells were treated with a concentration gradient of this compound.
-
Following treatment, the cell culture medium was collected.
-
The concentration of secreted Aβ40 in the medium was quantified using an ELISA (Enzyme-Linked Immunosorbent Assay).
-
The IC50 value was determined by fitting the dose-response curve of Aβ40 reduction.
In Vivo Pharmacokinetic and Pharmacodynamic Studies in C57BL/6 Mice and Guinea Pigs
These studies were conducted to evaluate the pharmacokinetic profile of this compound and its effect on Aβ levels in the plasma, brain, and cerebrospinal fluid (CSF).
Protocol:
-
Animal Models: Wild-type C57BL/6 mice or guinea pigs were used.[1]
-
Dosing: this compound was administered orally in a vehicle solution. For dose-response studies, animals received single doses of varying concentrations (e.g., 25, 50, 100, 200 µmol/kg in mice).[1] For time-course studies, a single dose was administered, and samples were collected at multiple time points (e.g., 0.5 to 24 hours).[1]
-
Sample Collection: At designated time points, blood, brain, and CSF samples were collected.
-
Pharmacokinetic (PK) Analysis: The concentration of this compound in plasma and brain homogenates was determined using liquid chromatography-mass spectrometry (LC-MS/MS).[9]
-
Pharmacodynamic (PD) Analysis: The levels of Aβ40 and Aβ42 in plasma, brain, and CSF were quantified using specific ELISA kits.
-
Data Analysis: PK parameters were estimated by fitting the concentration-time data. The relationship between this compound concentration and Aβ reduction was modeled to understand the PK/PD relationship.
Long-Term Aβ Deposition Study in Tg2576 Mice
This study aimed to assess the effect of chronic this compound treatment on amyloid plaque deposition in a transgenic mouse model of Alzheimer's disease.
Protocol:
-
Animal Model: 12-month-old Tg2576 mice, which overexpress a mutated form of human APP and develop age-dependent amyloid plaques, were used.[2][10]
-
Treatment: Mice were treated with this compound or vehicle for one month.[2][10]
-
Tissue Processing: After the treatment period, brains were harvested and processed for biochemical and immunohistochemical analysis.
-
Analysis of Soluble and Insoluble Aβ: Brain homogenates were separated into soluble and insoluble fractions. Aβ levels in these fractions were quantified by ELISA.
-
Immunohistochemistry: Brain sections were stained with antibodies against Aβ to visualize and quantify amyloid plaque burden.
Conclusion and Future Perspectives
This compound has demonstrated high potency and efficacy in reducing Aβ levels in both in vitro and in vivo preclinical models.[1][2] The data strongly support the principle that BACE1 inhibition can effectively lower the production of Aβ peptides and, with chronic treatment, reduce amyloid deposition in the brain.[2][10]
However, the development of BACE1 inhibitors as a therapeutic class for Alzheimer's disease has been challenging.[11] Several BACE1 inhibitors have failed in late-stage clinical trials due to a lack of efficacy or safety concerns, suggesting that targeting Aβ alone may be insufficient to improve cognition in patients with established AD.[11][12] Concerns have also been raised about potential mechanism-based side effects due to the role of BACE1 in cleaving other substrates.[13]
Future research may focus on a "therapeutic window" approach, aiming for a moderate level of BACE1 inhibition that is sufficient to reduce Aβ pathology without causing significant side effects.[4][14] Additionally, combination therapies that target both Aβ and other pathological features of AD, such as tau pathology, may hold greater promise.[11] While the journey of BACE1 inhibitors has been fraught with challenges, the potent activity of compounds like this compound provides a valuable tool for further elucidating the role of the amyloid pathway in Alzheimer's disease.
References
- 1. jneurosci.org [jneurosci.org]
- 2. This compound: a high potency BACE inhibitor displaying acute central efficacy in different in vivo models and reduced amyloid deposition in Tg2576 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound: A high potency BACE inhibitor displaying acute central efficacy in different In vivo models and reduced amyloid deposition in Tg2576 mice. | Meso Scale Discovery [mesoscale.com]
- 4. alzheimersnewstoday.com [alzheimersnewstoday.com]
- 5. Inhibiting BACE1 to reverse synaptic dysfunctions in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Close Look at BACE1 Inhibitors for Alzheimer’s Disease Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. BACE1 Function and Inhibition: Implications of Intervention in the Amyloid Pathway of Alzheimer’s Disease Pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound: A High Potency BACE Inhibitor Displaying Acute Central Efficacy in Different In Vivo Models and Reduced Amyloid Deposition in Tg2576 Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jneurosci.org [jneurosci.org]
- 10. alzped.nia.nih.gov [alzped.nia.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. mdpi.com [mdpi.com]
- 13. BACE1 inhibitor drugs in clinical trials for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. scholars.northwestern.edu [scholars.northwestern.edu]
a-secretase vs ß-secretase activity with AZ-4217
A thorough investigation into the compound "AZ-4217" and its specific interactions with α-secretase and β-secretase has yielded no publicly available data, scholarly articles, or technical documentation. This suggests that "this compound" may be an internal designation for a compound in the early stages of research and development, and its pharmacological profile has not yet been disclosed in scientific literature.
Therefore, it is not possible to provide an in-depth technical guide or whitepaper on the core topic as requested, due to the absence of the necessary foundational information.
A Framework for Future Analysis
While the specific data for this compound is unavailable, this document provides a comprehensive template and framework that can be utilized once such information becomes public. This structure is designed to meet the detailed requirements of the original request, serving as a blueprint for the analysis of secretase modulators.
Part 1: Comparative Activity of a Novel Compound on α- and β-Secretase
This section would typically present the core quantitative data on the compound's effects. The primary goal is to offer a clear, at-a-glance comparison of its potency and efficacy towards both α-secretase and β-secretase.
Table 1: In Vitro Enzymatic Activity This table would summarize the direct effects of the compound on the purified enzymes. Key parameters include the half-maximal inhibitory concentration (IC50) for inhibitors or the effective concentration for 50% of maximal response (EC50) for activators.
| Enzyme | Compound | IC50 / EC50 (nM) | Assay Type | Source |
| α-secretase | This compound | Data Not Available | FRET-based | N/A |
| β-secretase (BACE1) | This compound | Data Not Available | FRET-based | N/A |
Table 2: Cellular Activity - Amyloid Precursor Protein (APP) Metabolite Profiling This table would detail the compound's effects in a cellular context, showing how it shifts the processing of APP towards or away from the amyloidogenic pathway.
| Cell Line | Treatment | sAPPα Levels | sAPPβ Levels | Aβ40 Levels | Aβ42 Levels | Source |
| SH-SY5Y | This compound (1 µM) | Data Not Available | Data Not Available | Data Not Available | Data Not Available | N/A |
| HEK293-APP | This compound (1 µM) | Data Not Available | Data Not Available | Data Not Available | Data Not Available | N/A |
Part 2: Experimental Protocols
Detailed and reproducible methodologies are critical for the scientific audience. This section would provide the step-by-step protocols for the key experiments cited.
2.1. In Vitro FRET-Based Secretase Activity Assay
This assay measures the direct enzymatic activity of purified α- or β-secretase on a synthetic peptide substrate.
-
Reagents and Materials :
-
Recombinant human α-secretase (ADAM10) or β-secretase (BACE1).
-
FRET (Förster Resonance Energy Transfer) substrate peptide specific for each enzyme.
-
Assay buffer (e.g., 50 mM Sodium Acetate, pH 4.5 for BACE1).
-
Test compound (this compound) serially diluted in DMSO.
-
96-well black microplate.
-
Fluorescence plate reader.
-
-
Procedure :
-
Add 10 µL of diluted test compound or vehicle (DMSO) to each well.
-
Add 70 µL of assay buffer containing the FRET substrate to each well.
-
Initiate the reaction by adding 20 µL of the respective enzyme (α-secretase or β-secretase) to each well.
-
Incubate the plate at 37°C for 60 minutes, protected from light.
-
Measure the fluorescence intensity at the appropriate excitation and emission wavelengths.
-
Calculate the percentage of inhibition relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
-
2.2. Cellular APP Metabolite Analysis using ELISA
This protocol quantifies the levels of APP cleavage products (sAPPα, sAPPβ, Aβ40, Aβ42) in the conditioned media of cultured cells.
-
Cell Culture and Treatment :
-
Plate cells (e.g., SH-SY5Y or HEK293 expressing human APP) in a 24-well plate and grow to 80-90% confluency.
-
Replace the growth medium with a serum-free medium containing various concentrations of the test compound (this compound) or vehicle.
-
Incubate for 24 hours at 37°C in a CO2 incubator.
-
-
Sample Collection and Preparation :
-
Collect the conditioned media from each well.
-
Centrifuge the media to pellet any detached cells or debris.
-
Collect the supernatant for analysis.
-
-
ELISA (Enzyme-Linked Immunosorbent Assay) :
-
Use commercial ELISA kits specific for sAPPα, sAPPβ, Aβ40, and Aβ42.
-
Follow the manufacturer's instructions for coating the plates with capture antibodies, adding standards and samples, incubation with detection antibodies, and addition of the substrate.
-
Read the absorbance on a microplate reader.
-
Calculate the concentrations of each analyte based on the standard curve.
-
Part 3: Signaling Pathways and Workflows
Visual diagrams are essential for conveying complex biological and experimental processes.
Figure 1: Competing pathways of Amyloid Precursor Protein (APP) processing.
Figure 2: Experimental workflow for analyzing APP metabolites.
The Impact of AZ-4217 on Amyloid Precursor Protein Processing: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the accumulation of amyloid-beta (Aβ) plaques in the brain.[1][2] These plaques are formed from the sequential cleavage of the amyloid precursor protein (APP) by β-secretase (BACE1) and γ-secretase in what is known as the amyloidogenic pathway.[3][4][5] BACE1 is the rate-limiting enzyme in this process, making it a prime therapeutic target for reducing Aβ production.[6][7] AZ-4217 is a potent BACE1 inhibitor that has demonstrated significant effects on APP processing and Aβ generation in preclinical studies.[8][9] This technical guide provides an in-depth overview of the effects of this compound on APP processing, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying biological pathways and experimental workflows.
This compound: Mechanism of Action
This compound is a high-potency, orally active, and brain-permeable BACE1 inhibitor.[10] By inhibiting BACE1, this compound blocks the initial cleavage of APP into the soluble N-terminal fragment sAPPβ and the C-terminal fragment C99.[1][5] This action consequently reduces the production of downstream Aβ peptides, including Aβ40 and Aβ42.[8] Furthermore, the inhibition of the amyloidogenic pathway by this compound is believed to shift APP processing towards the non-amyloidogenic pathway, where APP is cleaved by α-secretase.[8][11] This alternative pathway produces the soluble N-terminal fragment sAPPα and precludes the formation of Aβ.[2][12]
Quantitative Data on the Effects of this compound
The following tables summarize the quantitative data on the efficacy of this compound in various in vitro and in vivo models.
| In Vitro Potency of this compound | |
| Assay | IC50 / Ki |
| hBACE1 TR-FRET assay | Ki of 1.8 nM |
| hBACE2 TR-FRET assay | Ki of 2.6 nM |
| Cathepsin D FRET assay | Ki > 25 μM |
| SH-SY5Y sAPPβ release assay (wild-type APP) | IC50 of 160 pM |
| SH-SY5Y Aβ40 release assay (overexpressing wild-type APP695) | IC50 of 200 pM |
| Mouse primary neuron Aβ40 release assay (C57BL/6) | IC50 of 4.7 nM |
| Mouse primary neuron Aβ40 release assay (Tg2576) | IC50 of 67 nM |
| Guinea pig primary neuron Aβ40 release assay | IC50 of 1.2 nM |
| In Vivo Effects of this compound in Guinea Pigs (3 hours post-oral dose) | |||
| Dose | Plasma Aβ40 Reduction | Brain Soluble Aβ40 Reduction | Brain Soluble Aβ42 Reduction |
| 25 μmol/kg | ~55-65% | Dose-dependent | Dose-dependent |
| 50 μmol/kg | ~55-65% | Dose-dependent | Dose-dependent |
| 100 μmol/kg | ~55-65% | Max estimated effect of 80% | Max estimated effect of 67% |
| In Vivo Effects of this compound in Tg2576 Mice | |
| Parameter | Observation |
| Brain sAPPβ reduction (single 100 μmol/kg dose) | Maximum reduction of 29% at 6 hours |
| Brain Aβ40 turnover half-life | Estimated at 47 minutes |
| Brain Aβ42 turnover half-life | Estimated at 35 minutes |
| IC50 free in brain for Aβ40 reduction | Estimated at 4.7 nM |
| IC50 free in brain for Aβ42 reduction | Estimated at 5.0 nM |
| Chronic treatment (1 month) | Significant reduction in amyloid deposition |
Signaling Pathways and Experimental Workflows
Amyloid Precursor Protein Processing Pathways
The following diagram illustrates the two main pathways of APP processing: the non-amyloidogenic pathway and the amyloidogenic pathway. This compound inhibits BACE1, a key enzyme in the amyloidogenic pathway.
Caption: APP Processing Pathways and the inhibitory action of this compound.
Experimental Workflow for In Vivo Aβ Reduction Assessment
This diagram outlines the typical workflow for evaluating the efficacy of a BACE1 inhibitor like this compound in a transgenic mouse model of Alzheimer's disease.
Caption: Workflow for in vivo assessment of this compound's effect on Aβ levels.
Experimental Protocols
BACE1 Enzymatic Assay (TR-FRET)
Objective: To determine the in vitro inhibitory potency (Ki) of this compound against recombinant human BACE1.
Materials:
-
Recombinant human BACE1 enzyme (soluble part, amino acids 1-460)
-
TR-FRET peptide substrate
-
This compound compound
-
Reaction buffer (e.g., Sodium Acetate, CHAPS, Triton X-100, EDTA, pH 4.5)
-
Microplate reader capable of Time-Resolved Fluorescence Resonance Energy Transfer
Procedure:
-
Prepare serial dilutions of this compound in the reaction buffer.
-
In a microplate, mix the BACE1 enzyme with the this compound dilutions.
-
Pre-incubate the enzyme-inhibitor mixture for 10 minutes.
-
Initiate the reaction by adding the TR-FRET peptide substrate.
-
Monitor the FRET signal over time.
-
Calculate the rate of reaction for each inhibitor concentration.
-
Plot the reaction rates against the logarithm of the inhibitor concentrations and fit the data to determine the Ki value.
Cell-Based sAPPβ and Aβ40 Release Assays
Objective: To determine the cellular potency (IC50) of this compound in inhibiting the production of sAPPβ and Aβ40.
Materials:
-
Human neuroblastoma SH-SY5Y cells (wild-type or overexpressing APP695)
-
Cell culture medium (e.g., DMEM/F-12 with Glutamax, 10% FCS, 1% nonessential amino acids)
-
This compound compound
-
ELISA kits for human sAPPβ and Aβ40
-
Microplate reader for ELISA
Procedure:
-
Culture SH-SY5Y cells to an appropriate confluency in multi-well plates.
-
Prepare serial dilutions of this compound in the cell culture medium.
-
Replace the existing cell culture medium with the medium containing the different concentrations of this compound.
-
Incubate the cells for 16 hours at 37°C in a 5% CO2 incubator.
-
Collect the conditioned cell culture medium from each well.
-
Measure the concentrations of sAPPβ and Aβ40 in the collected medium using specific ELISA kits according to the manufacturer's instructions.
-
Plot the measured concentrations against the logarithm of the this compound concentrations and fit the data to a dose-response curve to determine the IC50 values.
In Vivo Aβ Reduction Study in Tg2576 Mice
Objective: To assess the in vivo efficacy of this compound in reducing brain Aβ levels in a transgenic mouse model of Alzheimer's disease.
Materials:
-
Tg2576 mice
-
This compound compound formulated for oral gavage
-
Vehicle control
-
Brain homogenization buffer
-
Reagents for Aβ extraction (e.g., 2% SDS, 70% formic acid)
-
ELISA kits for human Aβ40 and Aβ42
-
Anesthesia and surgical tools for tissue collection
Procedure:
-
Administer this compound or vehicle to Tg2576 mice via oral gavage at various doses.
-
At a predetermined time point (e.g., 3 hours) after dosing, euthanize the mice.
-
Perfuse the animals and collect the brains.
-
Homogenize the brain tissue in an appropriate buffer.
-
Perform sequential extraction of Aβ peptides to isolate soluble and insoluble fractions.[13]
-
Measure the levels of Aβ40 and Aβ42 in the brain homogenates using specific ELISA kits.
-
Compare the Aβ levels in the this compound-treated groups to the vehicle-treated control group to determine the dose-dependent reduction in brain Aβ.
Conclusion
This compound is a potent BACE1 inhibitor that effectively reduces the production of amyloid-beta peptides by modulating the processing of the amyloid precursor protein. The quantitative data from both in vitro and in vivo studies demonstrate its high potency and efficacy in preclinical models of Alzheimer's disease.[8] The provided experimental protocols offer a framework for the evaluation of similar BACE1 inhibitors. The continued investigation of compounds like this compound is crucial for the development of disease-modifying therapies for Alzheimer's disease.
References
- 1. mdpi.com [mdpi.com]
- 2. Amyloid Precursor Protein Processing and Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Role of Amyloid Precursor Protein Processing by BACE1, the β-Secretase, in Alzheimer Disease Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The role of APP and BACE1 trafficking in APP processing and amyloid-β generation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The β-Secretase BACE1 in Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. This compound: A High Potency BACE Inhibitor Displaying Acute Central Efficacy in Different In Vivo Models and Reduced Amyloid Deposition in Tg2576 Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound: a high potency BACE inhibitor displaying acute central efficacy in different in vivo models and reduced amyloid deposition in Tg2576 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. jneurosci.org [jneurosci.org]
- 11. This compound: A High Potency BACE Inhibitor Displaying Acute Central Efficacy in Different In Vivo Models and Reduced Amyloid Deposition in Tg2576 Mice | Journal of Neuroscience [jneurosci.org]
- 12. researchgate.net [researchgate.net]
- 13. The Relationship between Aβ and Memory in the Tg2576 Mouse Model of Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]
General Framework for a Preclinical Pharmacological Profile
An in-depth search for the pharmacological profile of a compound designated as AZ-4217 in preclinical models has yielded no specific publicly available information. This suggests that "this compound" may be an internal project code, a misnomer, or a compound that has not yet been described in scientific literature or public databases.
Therefore, it is not possible to provide a detailed technical guide, including data tables, experimental protocols, and signaling pathway diagrams as requested, due to the absence of foundational data for this specific molecule.
For the benefit of researchers, scientists, and drug development professionals, a generalized framework for constructing such a pharmacological profile is outlined below. This framework can be applied once information on a specific compound becomes available.
A comprehensive preclinical profile of a novel therapeutic agent typically includes the following sections:
1. Introduction and Background
-
Therapeutic Rationale: The scientific reasoning and unmet medical need the compound aims to address.
-
Mechanism of Action (MoA): The specific molecular target and the way the compound interacts with it (e.g., inhibitor, agonist, antagonist).
2. In Vitro Pharmacology This section details the compound's activity in a controlled laboratory setting, outside of a living organism.
-
Primary Target Engagement & Potency:
-
Biochemical Assays: Measurement of direct interaction with the purified target (e.g., enzyme kinetics, receptor binding assays).
-
Cell-Based Assays: Assessment of compound activity in a cellular context to confirm its effect on the target within a biological system.
Table 1: Illustrative In Vitro Potency Data
Assay Type Target/Cell Line Endpoint Potency (IC50/EC50/Ki) Enzyme Inhibition Recombinant Target X IC50 Data would be presented here Receptor Binding Cells expressing Target Y Ki Data would be presented here | Functional Cell Assay | Cell Line Z | EC50 | Data would be presented here |
-
-
Selectivity:
-
Panel Screening: Testing the compound against a broad range of other related and unrelated targets to determine its specificity.
-
-
Cellular Effects:
-
Proliferation/Viability Assays: Determining the effect of the compound on cell growth and survival.
-
Signaling Pathway Modulation: Investigating the downstream effects of target engagement.
Experimental Protocol: Cell Viability Assay (Example)
-
Cell Seeding: Plate cells of interest in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of the test compound for a specified duration (e.g., 72 hours).
-
Reagent Addition: Add a viability reagent (e.g., CellTiter-Glo®, MTT) according to the manufacturer's instructions.
-
Data Acquisition: Measure the output signal (luminescence or absorbance) using a plate reader.
-
Data Analysis: Normalize the data to vehicle-treated controls and fit to a dose-response curve to determine the GI50 (concentration for 50% growth inhibition).
Cell Viability Assay Workflow -
3. In Vivo Pharmacology This section describes the studies conducted in living organisms to assess the compound's efficacy and behavior in a more complex biological system.
-
Pharmacokinetics (PK): Characterization of the absorption, distribution, metabolism, and excretion (ADME) of the compound.
-
Pharmacodynamics (PD): Measurement of the compound's effect on its target in the body over time.
-
Efficacy Models: Testing the therapeutic effect of the compound in relevant animal models of the target disease.
Table 2: Illustrative In Vivo Efficacy Data
Animal Model Dosing Regimen Efficacy Endpoint Result Xenograft Model X e.g., 50 mg/kg, oral, QD Tumor Growth Inhibition e.g., 75% | Disease Model Y | e.g., 10 mg/kg, IV, BIW | Biomarker Modulation | e.g., 50% reduction |
Illustrative Signaling Pathway
4. Safety and Toxicology Preliminary assessment of the compound's safety profile.
-
In Vitro Safety: Screening for potential liabilities such as hERG inhibition or cytotoxicity in non-target cell lines.
-
In Vivo Toxicology: Initial tolerability studies in animals to identify a maximum tolerated dose (MTD).
Conclusion A summary of the key findings from the preclinical studies and an outlook on the compound's potential for further development.
Should information regarding "this compound" become publicly available, a detailed and specific guide can be generated following this established framework. Researchers are encouraged to verify the compound's designation and consult published literature and patents for accurate data.
AZ-4217: A Technical Guide to a Potent BACE1 Inhibitor for Neuroscience Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the discovery, mechanism of action, and preclinical development of AZ-4217, a potent inhibitor of the β-site amyloid precursor protein cleaving enzyme 1 (BACE1). BACE1 is a key enzyme in the amyloidogenic pathway, which leads to the production of amyloid-β (Aβ) peptides, a hallmark of Alzheimer's disease.[1][2] This document summarizes the available quantitative data, details experimental methodologies, and visualizes key pathways and workflows to support neuroscience research and drug development efforts in this area.
Discovery and Rationale
This compound was developed by AstraZeneca as part of a research program aimed at identifying potent, brain-permeable BACE1 inhibitors for the potential treatment of Alzheimer's disease.[1][3] The rationale behind BACE1 inhibition is to reduce the production of Aβ peptides, thereby preventing the formation of amyloid plaques in the brain, a central event in the pathophysiology of Alzheimer's disease.[1][2]
Mechanism of Action
This compound is a small molecule inhibitor that targets the active site of BACE1, an aspartic protease.[1] By binding to BACE1, this compound prevents the enzyme from cleaving the amyloid precursor protein (APP), which is the first and rate-limiting step in the amyloidogenic pathway.[4] This inhibition leads to a reduction in the generation of Aβ peptides, including Aβ40 and Aβ42.[1]
Signaling Pathway of APP Processing
The following diagram illustrates the amyloidogenic pathway of APP processing and the point of intervention for this compound.
Preclinical Data
The preclinical development of this compound demonstrated its high potency and efficacy in various in vitro and in vivo models.
In Vitro Potency and Selectivity
This compound showed potent inhibition of recombinant human BACE1 and cellular BACE1 activity. It also displayed a degree of selectivity against other proteases, although it had similar potency for BACE2.[1]
| Assay | Target | Parameter | Value |
| Enzyme Assay | Recombinant human BACE1 | Ki | 1.8 nM |
| Enzyme Assay | Recombinant human BACE2 | Ki | 2.6 nM |
| Enzyme Assay | Cathepsin D | Ki | > 25 µM |
| Cellular Assay (SH-SY5Y cells) | sAPPβ release | IC50 | 160 pM |
| Cellular Assay (SH-SY5Y cells overexpressing APP695) | Aβ40 release | IC50 | 200 pM |
| Table 1: In Vitro Potency and Selectivity of this compound.[1] |
In Vivo Pharmacokinetics and Pharmacodynamics
Oral administration of this compound in preclinical models resulted in dose-dependent reductions of Aβ levels in the plasma, brain, and cerebrospinal fluid (CSF).
| Animal Model | Dose (oral) | Time Point | Matrix | Aβ Reduction |
| C57BL/6 Mice | 25-200 µmol/kg | - | Brain | Dose-dependent reduction |
| Guinea Pigs | 25-100 µmol/kg | 3 hours | Plasma Aβ40 | ~55-65% |
| Guinea Pigs | 25-100 µmol/kg | 3 hours | Plasma Aβ42 | >90% |
| Guinea Pigs | 25-100 µmol/kg | 3 hours | Brain Aβ40 | Up to 80% |
| Guinea Pigs | 25-100 µmol/kg | 3 hours | Brain Aβ42 | Up to 67% |
| Guinea Pigs | 25-100 µmol/kg | 3 hours | CSF Aβ40 | Up to 67% |
| Tg2576 Mice (1 month treatment) | 200 µmol/kg/day | 28 days | Brain | Lowered amyloid deposition |
| Table 2: In Vivo Efficacy of this compound.[1] |
Preclinical Development Workflow
The preclinical evaluation of this compound followed a logical progression from in vitro characterization to in vivo efficacy studies in wild-type and transgenic animal models.
Experimental Protocols
Detailed methodologies for the key experiments are crucial for the interpretation and replication of the findings.
hBACE1 and hBACE2 Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
This assay is used to determine the enzymatic activity of BACE1 and BACE2 and the inhibitory potency of compounds like this compound.
Principle: The assay utilizes a FRET-based substrate that is cleaved by BACE1 or BACE2. Cleavage separates a donor and a quencher fluorophore, leading to an increase in fluorescence that is proportional to enzyme activity.
Protocol Outline:
-
Reagent Preparation:
-
Prepare a reaction buffer (e.g., sodium acetate, pH 4.5).
-
Dilute recombinant human BACE1 or BACE2 enzyme to the desired concentration in the reaction buffer.
-
Prepare a stock solution of the FRET substrate.
-
Prepare serial dilutions of this compound.
-
-
Assay Procedure:
-
Add the diluted enzyme to the wells of a microplate.
-
Add the different concentrations of this compound to the wells.
-
Incubate the enzyme and compound mixture for a defined period.
-
Initiate the reaction by adding the FRET substrate.
-
Monitor the fluorescence signal over time using a plate reader with appropriate excitation and emission wavelengths for the FRET pair.
-
-
Data Analysis:
-
Calculate the rate of reaction for each concentration of the inhibitor.
-
Plot the reaction rate against the inhibitor concentration and fit the data to a suitable model to determine the IC50 or Ki value.
-
SH-SY5Y sAPPβ and Aβ40 Release Assay
This cell-based assay measures the ability of a compound to inhibit BACE1 activity in a more physiologically relevant environment.
Principle: SH-SY5Y human neuroblastoma cells, which endogenously express APP and BACE1, are treated with the test compound. The amount of sAPPβ and Aβ40 released into the cell culture medium is then quantified as a measure of BACE1 activity.
Protocol Outline:
-
Cell Culture:
-
Culture SH-SY5Y cells in a suitable medium (e.g., DMEM/F12) supplemented with fetal bovine serum and antibiotics.
-
For assays measuring Aβ40 from overexpressed APP, use a stable cell line overexpressing wild-type APP695.
-
-
Compound Treatment:
-
Plate the cells in multi-well plates and allow them to adhere.
-
Replace the medium with fresh medium containing various concentrations of this compound.
-
Incubate the cells for a specified period (e.g., 16-24 hours).
-
-
Sample Collection and Analysis:
-
Collect the cell culture supernatant.
-
Quantify the concentration of sAPPβ or Aβ40 in the supernatant using a specific ELISA kit.
-
-
Data Analysis:
-
Normalize the sAPPβ or Aβ40 levels to a vehicle-treated control.
-
Plot the percentage of inhibition against the compound concentration and determine the IC50 value.
-
Clinical Development and Future Perspective
While this compound demonstrated robust preclinical efficacy, a thorough search of publicly available information did not yield any evidence of this compound entering clinical trials. The development of many BACE1 inhibitors has been discontinued due to a lack of efficacy or safety concerns in clinical trials, including cognitive worsening.[5][6][7][8] One potential reason for the discontinuation of this compound's development at the preclinical stage could be its similar potency against BACE2, which has different physiological substrates than BACE1 and could lead to off-target effects.[9][10]
The challenges faced by BACE1 inhibitors in clinical trials highlight the complexity of Alzheimer's disease and the difficulty in translating preclinical findings to clinical success.[11] Future research in this area may focus on developing more selective BACE1 inhibitors or exploring alternative therapeutic strategies.
References
- 1. This compound: A High Potency BACE Inhibitor Displaying Acute Central Efficacy in Different In Vivo Models and Reduced Amyloid Deposition in Tg2576 Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. jneurosci.org [jneurosci.org]
- 4. BACE1 inhibitor drugs in clinical trials for Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BACE1 inhibitor drugs for the treatment of Alzheimer's disease: Lessons learned, challenges to overcome, and future prospects† - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Revisiting BACE inhibitors: the potential of BACE1 for delaying Alzheimer’s onset | VJDementia [vjdementia.com]
- 8. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 9. Critical analysis of the use of β-site amyloid precursor protein-cleaving enzyme 1 inhibitors in the treatment of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. What are BACE inhibitors and how do they work? [synapse.patsnap.com]
In Vitro Characterization of AZ-4217: A Potent and Efficacious BACE1 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro potency, efficacy, and methodologies used to characterize AZ-4217, a potent inhibitor of the β-site amyloid precursor protein cleaving enzyme 1 (BACE1). The data presented is crucial for understanding the preclinical profile of this compound in the context of Alzheimer's disease research.
Core Efficacy and Potency Data
This compound has demonstrated high potency in enzymatic and cellular assays, effectively reducing the production of amyloid-β (Aβ) peptides, which are implicated in the pathophysiology of Alzheimer's disease.[1] The following tables summarize the key quantitative data from in vitro studies.
| Target Enzyme | Assay Type | Potency Metric (Kᵢ) | Value (nM) | Selectivity vs. hBACE1 |
| Human BACE1 | TR-FRET | 1.8 ± 0.40 | - | |
| Human BACE2 | TR-FRET | 2.6 ± 0.86 | ~1.4x | |
| Human Cathepsin D | TR-FRET | >25,000 | >10,000x |
Table 1: Enzymatic Potency and Selectivity of this compound. This table showcases the inhibitory constant (Kᵢ) of this compound against human BACE1 and related aspartic proteases. Data is presented as mean ± standard deviation.
| Cellular Model | Assay Readout | Potency Metric (IC₅₀) | Value (nM) |
| SH-SY5Y/APP | Aβ40 | 0.200 ± 0.054 | |
| SH-SY5Y (wild-type) | sAPPβ | 0.160 ± 0.110 | |
| C57BL/6 Mouse Primary Neurons | Aβ40 | 2.7 ± 0.82 | |
| Tg2576 Mouse Primary Neurons | Aβ40 | 38 ± 11 | |
| Guinea Pig Primary Neurons | Aβ40 | 2.0 ± 1.3 |
Table 2: Cellular Potency of this compound. This table presents the half-maximal inhibitory concentration (IC₅₀) of this compound in various cell-based assays measuring the downstream effects of BACE1 inhibition. Data is presented as mean ± standard deviation.
Mechanism of Action: BACE1 Inhibition
This compound functions as a small molecule inhibitor of BACE1, an aspartic protease that initiates the amyloidogenic pathway of amyloid precursor protein (APP) processing.[1] By blocking the enzymatic activity of BACE1, this compound prevents the cleavage of APP at the β-site, thereby reducing the generation of Aβ peptides, primarily Aβ40 and Aβ42.[1]
Caption: BACE1 signaling pathway and the inhibitory action of this compound.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of in vitro findings. The following sections outline the key experimental protocols used in the characterization of this compound.
Human BACE1 and BACE2 Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
This enzymatic assay quantifies the potency of this compound by measuring its ability to inhibit the cleavage of a synthetic substrate by recombinant human BACE1 or BACE2.
References
AZ-4217: A Technical Guide on its Role in Mitigating Amyloid Plaque Formation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of AZ-4217, a potent BACE1 inhibitor, and its role in the reduction of amyloid plaque formation, a key pathological hallmark of Alzheimer's disease. This document synthesizes available data to offer a comprehensive resource on its mechanism of action, experimental validation, and the methodologies employed in its preclinical assessment.
Core Mechanism of Action: BACE1 Inhibition
This compound functions as a high-potency, small-molecule inhibitor of the β-site amyloid precursor protein cleaving enzyme 1 (BACE1).[1][2][3][4] BACE1 is the rate-limiting enzyme that initiates the amyloidogenic processing of the amyloid precursor protein (APP).[1][2][3][4] By blocking the active site of BACE1, this compound prevents the initial cleavage of APP, thereby reducing the generation of amyloid-beta (Aβ) peptides. This reduction in Aβ levels is expected to lead to a decrease in the formation of neurotoxic Aβ oligomers and the subsequent deposition of amyloid plaques in the brain.[1][2][3][4]
The signaling pathway below illustrates the canonical amyloidogenic processing of APP and the intervention point of this compound.
Quantitative Data Summary
The following tables summarize the key quantitative data demonstrating the potency and efficacy of this compound from various preclinical studies.
Table 1: In Vitro Potency and Selectivity of this compound[3]
| Parameter | Target | Cell Line/System | Value |
| IC50 | BACE1 | Human SH-SY5Y cells | 160 pM |
| Ki | Recombinant Human BACE1 | - | 1.8 nM |
| Ki | Recombinant Human BACE2 | - | 2.6 nM |
| Ki | Cathepsin D | - | > 25 µM |
| IC50 | Aβ40 Secretion | SH-SY5Y cells (overexpressing APP695) | 200 pM |
Table 2: In Vivo Efficacy of this compound in C57BL/6 Mice[2]
| Parameter | Measurement | Maximum Estimated Effect |
| Brain-soluble Aβ Reduction | Aβ40 | 80% |
| Aβ42 | 67% | |
| CSF Aβ40 Reduction | Aβ40 | 67% |
| Plasma Aβ40 Reduction | Aβ40 | ~70% (1.5 hours post-dose) |
Table 3: In Vivo Efficacy of this compound in Tg2576 Mice (1-Month Treatment)[1][3]
| Parameter | Measurement | Timepoint | Reduction vs. Vehicle |
| Soluble Brain Aβ | Mouse Aβ40 | 7 days | ~40% |
| Mouse Aβ42 | 7 days | ~25% | |
| Insoluble Brain Aβ | Mouse Aβ40 | 28 days | ~30% |
| Mouse Aβ42 | 28 days | ~30% |
Table 4: Pharmacokinetic Properties of this compound[2][3]
| Parameter | Species | Value |
| Unbound Fraction in Plasma | Mouse | 1.5 ± 0.3% |
| Guinea Pig | 0.87 ± 0.15% | |
| Free Fraction in Brain Tissue | - | 1% |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
In Vitro BACE1 Inhibition Assay
-
Cell Line: Human SH-SY5Y neuroblastoma cells stably overexpressing wild-type APP695 were used.
-
Protocol: Cells were incubated with varying concentrations of this compound. Following incubation, the levels of secreted Aβ40 in the cell culture medium were quantified using specific immunoassays.
-
Data Analysis: The concentration of this compound that resulted in a 50% inhibition of Aβ40 secretion (IC50) was determined.
In Vivo Efficacy Studies in Animal Models
-
Animal Models:
-
Dosing: this compound was administered orally in a dose-dependent manner.[2]
-
Sample Collection: Plasma, cerebrospinal fluid (CSF), and brain tissue were collected at various time points post-administration.
-
Biochemical Analysis:
-
Soluble and insoluble fractions of brain homogenates were prepared.
-
Aβ40 and Aβ42 levels in plasma, CSF, and brain fractions were measured using commercial sandwich ELISA kits.[3]
-
Levels of soluble APPβ (sAPPβ) and soluble APPα (sAPPα) were measured using the Meso Scale Discovery (MSD) technology platform.[3]
-
-
Data Analysis: The percentage reduction in Aβ levels in treated animals was calculated relative to vehicle-treated controls.
The experimental workflow for the in vivo studies is depicted in the following diagram.
Conclusion
The available preclinical data strongly support the role of this compound as a potent BACE1 inhibitor that effectively reduces Aβ levels in both wild-type and transgenic animal models of Alzheimer's disease.[1] A one-month treatment regimen with this compound demonstrated a significant reduction in amyloid deposition in the brains of aged Tg2576 mice.[1][5] These findings highlight the potential of BACE1 inhibition as a therapeutic strategy for mitigating the progression of Alzheimer's disease by targeting a key mechanism in its pathogenesis.[1]
References
- 1. This compound: a high potency BACE inhibitor displaying acute central efficacy in different in vivo models and reduced amyloid deposition in Tg2576 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound: A High Potency BACE Inhibitor Displaying Acute Central Efficacy in Different In Vivo Models and Reduced Amyloid Deposition in Tg2576 Mice | Journal of Neuroscience [jneurosci.org]
- 3. This compound: A High Potency BACE Inhibitor Displaying Acute Central Efficacy in Different In Vivo Models and Reduced Amyloid Deposition in Tg2576 Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound: A high potency BACE inhibitor displaying acute central efficacy in different In vivo models and reduced amyloid deposition in Tg2576 mice. | Meso Scale Discovery [mesoscale.com]
- 5. alzped.nia.nih.gov [alzped.nia.nih.gov]
AZ-4217: A Technical Guide to a Potent BACE1 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, mechanism of action, and preclinical data of AZ-4217, a potent inhibitor of the β-site amyloid precursor protein cleaving enzyme 1 (BACE1). All quantitative data is presented in structured tables, and detailed experimental protocols for key assays are provided.
Chemical Structure and Physicochemical Properties
This compound is a small molecule inhibitor designed and synthesized by AstraZeneca.[1] Its chemical structure and key identifying information are detailed below.
Table 1: Chemical Identification of this compound
| Identifier | Value |
| IUPAC Name | 5-[(1R)-3-amino-4-fluoro-1-[3-(5-prop-1-ynylpyridin-3-yl)phenyl]isoindol-1-yl]-1-ethyl-3-methylpyridin-2-one |
| Molecular Formula | C₃₀H₂₅FN₄O |
| Molecular Weight | 476.5 g/mol |
| CAS Number | 1383846-83-0 |
| SMILES | CCN1C=C(C=C(C1=O)C)[C@]2(C3=C(C(=CC=C3)F)C(=N2)N)C4=CC=CC(=C4)C5=CN=CC(=C5)C#CC |
Table 2: Physicochemical Properties of this compound
| Property | Value |
| Appearance | Solid |
| Melting Point | No data available |
| Boiling Point | No data available |
| Water Solubility | No data available |
Mechanism of Action and Signaling Pathway
This compound is a high-potency inhibitor of BACE1, a key enzyme in the amyloidogenic pathway that leads to the production of amyloid-beta (Aβ) peptides.[1] The accumulation of Aβ peptides in the brain is a central pathological hallmark of Alzheimer's disease. BACE1 initiates the cleavage of the amyloid precursor protein (APP), and its inhibition is a primary therapeutic strategy to reduce Aβ production.[1]
The signaling pathway affected by this compound is the proteolytic processing of APP. In the amyloidogenic pathway, BACE1 cleaves APP to generate a soluble N-terminal fragment (sAPPβ) and a membrane-bound C-terminal fragment (C99). The C99 fragment is subsequently cleaved by γ-secretase to produce Aβ peptides, primarily Aβ40 and Aβ42. By inhibiting BACE1, this compound blocks the initial step of this pathway, thereby reducing the generation of all downstream Aβ species.
Preclinical Data
This compound has demonstrated high potency and efficacy in various preclinical models, including in vitro cell-based assays and in vivo studies in mice and guinea pigs.
In Vitro Potency and Selectivity
This compound is a potent inhibitor of both human BACE1 and its isoform BACE2, with high selectivity against other proteases like Cathepsin D.[1]
Table 3: In Vitro Potency and Selectivity of this compound
| Target/Assay | Cell Line/System | Parameter | Value |
| hBACE1 (recombinant) | - | Kᵢ | 1.8 nM |
| hBACE2 (recombinant) | - | Kᵢ | 2.6 nM |
| Cathepsin D | - | Kᵢ | > 25 µM |
| sAPPβ release | Wild-type SH-SY5Y | IC₅₀ | 160 pM |
| Aβ40 secretion | SH-SY5Y (overexpressing APP695) | IC₅₀ | 200 pM |
In Vivo Pharmacokinetics
Pharmacokinetic studies in C57BL/6 mice have shown that this compound is orally bioavailable and brain-permeable.[1]
Table 4: Pharmacokinetic Parameters of this compound in C57BL/6 Mice
| Parameter | Value |
| Clearance | 0.73 ± 0.05 L/h/kg |
| Volume of Distribution | 5.7 ± 0.3 L/kg |
| Absorption Rate Constant | 3.7 ± 1.0 h⁻¹ |
| Time to Maximum Concentration (Cₘₐₓ) | 1.0 h |
| Plasma Protein Binding (mouse) | Unbound fraction: 1.5 ± 0.3% |
| Plasma Protein Binding (guinea pig) | Unbound fraction: 0.87 ± 0.15% |
| Brain Tissue Binding | Free fraction: 1% |
In Vivo Pharmacodynamics and Efficacy
This compound has demonstrated dose-dependent reduction of Aβ levels in the plasma, brain, and cerebrospinal fluid (CSF) of preclinical models.[1] In a transgenic mouse model of Alzheimer's disease (Tg2576), chronic treatment with this compound was shown to lower amyloid deposition.[1]
Table 5: In Vivo Efficacy of this compound in C57BL/6 Mice
| Biomarker | Maximum Reduction |
| Brain Aβ40 | 80% |
| Brain Aβ42 | 67% |
| CSF Aβ40 | 67% |
| Plasma Aβ40 | ~70% |
Experimental Protocols
Detailed methodologies for key experiments cited in the preclinical evaluation of this compound are provided below.
hBACE1 and hBACE2 TR-FRET Assay
This assay is used to determine the inhibitory activity of compounds against recombinant human BACE1 and BACE2 enzymes.
Methodology:
-
The soluble part of the human β-secretase (recombinant hBACE1 or hBACE2) is mixed with the test compound (e.g., this compound) in a reaction buffer (Na-acetate, CHAPS, Triton X-100, EDTA, pH 4.5).
-
The mixture is pre-incubated for a defined period (e.g., 10 minutes).
-
A substrate peptide containing the BACE1 cleavage site is added to initiate the enzymatic reaction. The substrate is labeled with a donor and an acceptor fluorophore for Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) detection.
-
The reaction is incubated at a controlled temperature.
-
The TR-FRET signal is measured using a suitable plate reader. Inhibition of BACE1 activity results in a decreased FRET signal.
-
The half-maximal inhibitory concentration (IC₅₀) or inhibition constant (Kᵢ) is calculated from the dose-response curve.
SH-SY5Y Aβ40 Release Assay
This cell-based assay measures the ability of a compound to inhibit the production and release of Aβ40 from cultured human neuroblastoma cells.
Methodology:
-
SH-SY5Y cells, often overexpressing a form of human APP (e.g., APP695wt), are cultured in appropriate media (e.g., DMEM/F-12 with Glutamax, 10% FCS, and 1% nonessential amino acids).[1]
-
Cells are seeded in multi-well plates and allowed to adhere.
-
The culture medium is replaced with fresh medium containing various concentrations of the test compound (this compound) or vehicle control.
-
The cells are incubated for a specified period (e.g., 16 hours) at 37°C in a 5% CO₂ atmosphere.[1]
-
After incubation, the cell culture supernatant is collected.
-
The concentration of secreted Aβ40 in the supernatant is quantified using a specific enzyme-linked immunosorbent assay (ELISA) kit (e.g., Invitrogen ELISA strips KHB3482).[1]
-
The ELISA plates are read using a microplate reader.
-
The IC₅₀ value is determined by plotting the percentage of Aβ40 inhibition against the compound concentration.
In Vivo Efficacy Study in Tg2576 Mice
This protocol outlines a study to evaluate the effect of a BACE1 inhibitor on amyloid deposition in a transgenic mouse model of Alzheimer's disease.
Methodology:
-
Aged Tg2576 mice (e.g., 12 months old) are randomized into treatment and vehicle control groups.[1]
-
The treatment group receives this compound administered orally (e.g., via gavage) at a specified dose and frequency for a defined duration (e.g., 1 month).[1] The vehicle group receives the formulation excipients alone.
-
At the end of the treatment period, animals are euthanized, and brains are collected.
-
Brain hemispheres are processed for biochemical and histological analysis. One hemisphere may be sequentially extracted to measure soluble and insoluble Aβ levels.
-
Aβ levels (Aβ40 and Aβ42) in brain extracts are quantified by ELISA.
-
The other hemisphere is fixed, sectioned, and stained for amyloid plaques using techniques such as immunohistochemistry with anti-Aβ antibodies or thioflavin-S staining.
-
Plaque burden is quantified using image analysis software.
-
Statistical analysis is performed to compare Aβ levels and plaque load between the treatment and vehicle groups.
Conclusion
This compound is a potent and selective BACE1 inhibitor that has demonstrated significant preclinical efficacy in reducing Aβ levels and amyloid pathology in relevant animal models. The data presented in this guide support its potential as a therapeutic agent for Alzheimer's disease. Further investigation into its clinical safety and efficacy would be the next logical step in its development. As of the current literature, there is no publicly available information on clinical trials involving this compound.
References
AZ-4217 and its Implications for Synaptic Function and Plasticity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
AZ-4217 is a potent and selective inhibitor of the β-site amyloid precursor protein cleaving enzyme 1 (BACE1). BACE1 is a key enzyme in the amyloidogenic pathway, responsible for the initial cleavage of the amyloid precursor protein (APP), leading to the generation of amyloid-beta (Aβ) peptides. The accumulation of Aβ is a central event in the pathophysiology of Alzheimer's disease (AD). Consequently, BACE1 inhibitors like this compound have been a major focus of therapeutic development for AD.
Beyond its role in Aβ production, BACE1 is now understood to be a multi-substrate protease with important physiological roles at the synapse. BACE1 substrates include proteins critical for synaptic development, function, and plasticity. Therefore, while BACE1 inhibition is a promising strategy for reducing Aβ pathology, it is crucial to understand its potential impact on synaptic integrity and function. This technical guide provides an in-depth overview of the known effects of BACE1 inhibition on synaptic function and plasticity, with the understanding that while direct data on this compound is limited, the findings from other BACE1 inhibitors provide a strong indication of its likely synaptic effects.
Core Mechanism of Action: BACE1 Inhibition
The primary mechanism of action of this compound is the potent inhibition of BACE1 enzymatic activity. By blocking BACE1, this compound reduces the production of Aβ peptides. However, this inhibition also affects the processing of other BACE1 substrates that are integral to normal synaptic function.
Signaling Pathway of BACE1 in the Synapse
Caption: BACE1's dual role in Aβ production and synaptic modulation.
Effects of BACE1 Inhibition on Synaptic Plasticity
Long-term potentiation (LTP) is a cellular correlate of learning and memory. Studies on various BACE1 inhibitors have consistently demonstrated an impact on LTP. While direct electrophysiological data for this compound is not publicly available, the findings from other potent BACE1 inhibitors are summarized below.
Quantitative Data on Electrophysiological Effects of BACE1 Inhibition
| Parameter | BACE1 Inhibitor | Model | Effect | Reference |
| Long-Term Potentiation (LTP) in Hippocampal CA1 | SCH1682496 | Mouse Hippocampal Slices | Dose-dependent reduction in LTP magnitude. | [1][2] |
| LTP in Hippocampal CA1 | LY2811376 | Mouse Hippocampal Slices | Reduced LTP. | [1] |
| LTP in Hippocampal CA1 | Verubecestat (MK-8931) | Mouse Hippocampal Slices | Significant reduction in LTP. | [3][4] |
| LTP in Hippocampal CA1 | Lanabecestat (AZD3293) | Mouse Hippocampal Slices | Significant reduction in LTP. | [3][4] |
| Spontaneous Excitatory Postsynaptic Currents (sEPSCs) | SCH1682496 | Mouse Cortical Pyramidal Neurons | Reduced frequency. | [2] |
| Miniature Excitatory Postsynaptic Currents (mEPSCs) | SCH1682496 | Mouse Cortical Pyramidal Neurons | Reduced frequency. | [2] |
Effects of BACE1 Inhibition on Synaptic Structure
BACE1 activity is also implicated in the structural plasticity of synapses, particularly the formation and maintenance of dendritic spines.
Quantitative Data on Structural Synaptic Effects of BACE1 Inhibition
| Parameter | BACE1 Inhibitor | Model | Effect | Reference |
| Dendritic Spine Formation | SCH1682496 | In vivo two-photon microscopy in mice | Reduced spine formation. | [1] |
| Dendritic Spine Density | Elenbecestat, Shionogi compounds | In vivo two-photon microscopy in mice | Altered dendritic spine density. | [5][6] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these findings. Below are representative protocols for key experiments used to assess the synaptic effects of BACE1 inhibitors.
Protocol 1: Electrophysiological Recording of Long-Term Potentiation (LTP)
Objective: To measure the effect of a BACE1 inhibitor on LTP at Schaffer collateral-CA1 synapses in hippocampal slices.
Materials:
-
Acute hippocampal slices (300-400 µm) from adult mice.
-
Artificial cerebrospinal fluid (aCSF) continuously bubbled with 95% O2 / 5% CO2.
-
BACE1 inhibitor (e.g., this compound) dissolved in a suitable vehicle (e.g., DMSO).
-
Stimulating and recording electrodes.
-
Electrophysiology rig with amplifier and data acquisition system.
Procedure:
-
Prepare acute hippocampal slices and allow them to recover in aCSF for at least 1 hour.
-
Transfer a slice to the recording chamber and perfuse with aCSF.
-
Place a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).
-
Establish a stable baseline of fEPSPs for 20-30 minutes.
-
Apply the BACE1 inhibitor or vehicle to the perfusion bath and continue baseline recording.
-
Induce LTP using a high-frequency stimulation (HFS) protocol (e.g., three 1-second trains of 100 Hz stimulation, separated by 20 seconds).
-
Record fEPSPs for at least 60 minutes post-HFS.
-
Analyze the data by normalizing the fEPSP slope to the pre-HFS baseline.
Experimental Workflow for LTP Studies
Caption: Workflow for assessing BACE1 inhibitor effects on LTP.
Protocol 2: In Vivo Two-Photon Microscopy for Dendritic Spine Dynamics
Objective: To monitor the structural dynamics of dendritic spines in the cortex of living mice treated with a BACE1 inhibitor.
Materials:
-
Transgenic mice expressing a fluorescent protein in a subset of neurons (e.g., Thy1-YFP).
-
Two-photon microscope with a femtosecond laser.
-
Surgical tools for cranial window implantation.
-
Anesthesia and animal monitoring equipment.
-
BACE1 inhibitor (e.g., this compound) formulated for in vivo administration.
Procedure:
-
Implant a cranial window over the cortical region of interest (e.g., somatosensory cortex).
-
Allow the animal to recover from surgery.
-
Acquire baseline images of dendritic segments and spines using the two-photon microscope.
-
Administer the BACE1 inhibitor or vehicle to the mice over a defined period.
-
Re-image the same dendritic segments at multiple time points during and after treatment.
-
Analyze the images to quantify spine formation, elimination, and density.
Discussion and Future Directions
The available evidence strongly suggests that while BACE1 inhibitors like this compound are effective at reducing Aβ levels, they also have the potential to impact synaptic function and structure. The observed impairment of LTP and alterations in dendritic spine dynamics with other BACE1 inhibitors highlight the need for a careful therapeutic window. Future research on this compound should include direct assessments of its effects on synaptic plasticity and a thorough investigation of its substrate selectivity beyond APP. Understanding the precise molecular mechanisms by which BACE1 inhibition affects synaptic function will be critical for the development of safer and more effective AD therapies. This includes identifying the key BACE1 substrates involved in synaptic plasticity and exploring strategies to mitigate the off-target effects of BACE1 inhibition.
References
- 1. Pharmacological inhibition of BACE1 impairs synaptic plasticity and cognitive functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. BACE1 controls synaptic function through modulating release of synaptic vesicles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. New Highly Selective BACE1 Inhibitors and Their Effects on Dendritic Spine Density In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. New Highly Selective BACE1 Inhibitors and Their Effects on Dendritic Spine Density In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for AZ-4217 in Tg2576 Mice
For Researchers, Scientists, and Drug Development Professionals
Introduction:
AZ-4217 is a potent, orally active, and brain-permeable BACE1 inhibitor that has demonstrated significant efficacy in preclinical models of Alzheimer's disease.[1][2][3][4][5] As the primary enzyme responsible for the initial cleavage of amyloid precursor protein (APP) to generate amyloid-beta (Aβ) peptides, BACE1 is a key therapeutic target.[1][2][6] Inhibition of BACE1 is expected to reduce Aβ production, thereby mitigating the formation of amyloid plaques, a pathological hallmark of Alzheimer's disease.[1][2] This document provides detailed application notes and protocols for in vivo studies using this compound in the Tg2576 mouse model of Alzheimer's disease, a well-characterized model that overexpresses a mutant form of human APP and develops age-dependent amyloid pathology and cognitive deficits.[7][8][9]
Data Presentation
Table 1: In Vitro Potency and Selectivity of this compound [1]
| Assay Type | Target | Species | IC50 / Ki |
| Enzymatic Assay (TR-FRET) | Recombinant human BACE1 | Human | Ki = 1.8 nM |
| Enzymatic Assay | Recombinant human BACE2 | Human | Ki = 2.6 nM |
| Enzymatic Assay | Cathepsin D | Human | Ki > 25 µM |
| Cellular Assay (sAPPβ secretion) | Wild-type SH-SY5Y cells | Human | IC50 = 160 pM |
| Cellular Assay (Aβ40 secretion) | SH-SY5Y cells overexpressing APP695 | Human | IC50 = 200 pM |
| Cellular Assay (Aβ40 secretion) | Primary cortical neurons | Mouse (C57BL/6) | IC50 = 2.7 nM |
| Cellular Assay (Aβ40 secretion) | Primary cortical neurons | Mouse (Tg2576) | IC50 = 38 nM |
| Cellular Assay (Aβ40 secretion) | Primary cortical neurons | Guinea Pig | IC50 = 2.0 nM |
Table 2: Effects of this compound on Brain Aβ Levels in 12-Month-Old Tg2576 Mice [1]
| Treatment Duration | Analyte | Brain Fraction | % Reduction vs. Vehicle (Mean ± SEM) | p-value |
| 28 days | Insoluble hAβ40 | Formic Acid (FA) | ~20% | < 0.05 |
| 28 days | Insoluble hAβ42 | Formic Acid (FA) | ~30% | < 0.05 |
| 7 days | Soluble mAβ40 | Diethylamine (DEA) | ~40% | < 0.01 |
| 7 days | Soluble mAβ42 | Diethylamine (DEA) | ~25% | < 0.05 |
| 28 days | Insoluble mAβ40 | Formic Acid (FA) | Significant | < 0.05 |
| 28 days | Insoluble mAβ42 | Formic Acid (FA) | Significant | < 0.01 |
hAβ: human Aβ; mAβ: mouse Aβ
Experimental Protocols
1. Animal Model:
-
Model: Tg2576 mice, which overexpress human APP with the Swedish (K670N/M671L) mutation.[7][10]
-
Age: 12-month-old female mice are recommended for studies on amyloid deposition, as amyloid plaques are well-established at this age.[1][7]
-
Housing: Standard laboratory conditions with ad libitum access to food and water.
-
Ethics: All animal procedures should be conducted in accordance with institutional and national guidelines for animal care and use.
2. This compound Formulation and Administration:
-
Formulation: The specific vehicle for this compound is not detailed in the primary reference, but for oral administration, compounds are often formulated in vehicles such as a mixture of Cremophor, ethanol, and water, or in a suspension with a viscosity-enhancing agent like methylcellulose. It is crucial to determine the optimal, non-toxic vehicle for this compound.
-
Dosage: A dose of 200 µmol/kg has been shown to be effective.[5]
-
Administration Route: Oral gavage is a suitable method for administration.[1]
-
Treatment Duration:
-
Acute studies: A single dose can be administered to assess immediate effects on BACE1 products like sAPPβ.[1]
-
Chronic studies: Treatment for 7 to 28 days has been shown to significantly reduce both soluble and insoluble Aβ levels.[1] A one-month treatment paradigm is sufficient to impact amyloid deposition.[1][3]
-
3. Tissue Collection and Processing:
-
Termination: Mice should be euthanized at a specific time point after the last dose (e.g., 4.5 hours) to ensure consistent measurement of pharmacodynamic effects.[5]
-
Brain Extraction: Immediately following euthanasia, the brain should be removed. The left hemisphere can be used for biochemical analysis, while the right can be fixed for immunohistochemistry.
-
Sequential Protein Extraction: To separate soluble and insoluble Aβ fractions, a sequential extraction method is employed:[5]
-
Homogenize the brain tissue in 0.2% diethylamine (DEA) with 50 mM NaCl.
-
Centrifuge at high speed (e.g., ultracentrifugation).
-
The supernatant contains the soluble Aβ fraction. Neutralize the pH to 8.0 with Tris-HCl.
-
The pellet contains the insoluble fraction. This can be further extracted with formic acid (FA) to solubilize the aggregated Aβ.
-
4. Biochemical Analysis:
-
ELISA: Enzyme-linked immunosorbent assays (ELISAs) are used to quantify the levels of human Aβ40 and Aβ42, as well as mouse Aβ40 and Aβ42 in the brain extracts.
-
sAPPβ Measurement: Levels of the direct product of BACE1 cleavage, sAPPβ, can be measured to confirm target engagement and BACE1 inhibition.[1]
Visualizations
Caption: Experimental workflow for in vivo studies of this compound in Tg2576 mice.
Caption: Signaling pathway showing this compound inhibition of BACE1 in the amyloidogenic processing of APP.
References
- 1. This compound: A High Potency BACE Inhibitor Displaying Acute Central Efficacy in Different In Vivo Models and Reduced Amyloid Deposition in Tg2576 Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: a high potency BACE inhibitor displaying acute central efficacy in different in vivo models and reduced amyloid deposition in Tg2576 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound: a high potency BACE inhibitor displaying acute central efficacy in different in vivo models and reduced amyloid deposition in Tg2576 mice | AlzPED [alzped.nia.nih.gov]
- 4. This compound: A high potency BACE inhibitor displaying acute central efficacy in different In vivo models and reduced amyloid deposition in Tg2576 mice. | Meso Scale Discovery [mesoscale.com]
- 5. jneurosci.org [jneurosci.org]
- 6. BACE1: A Key Regulator in Alzheimer’s Disease Progression and Current Development of its Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Tg2576 | ALZFORUM [alzforum.org]
- 8. criver.com [criver.com]
- 9. scantox.com [scantox.com]
- 10. academic.oup.com [academic.oup.com]
Application Notes and Protocols: Dosing Regimen for AZ-4217 in C57BL/6 Mice
For Researchers, Scientists, and Drug Development Professionals
Introduction
AZ-4217 is a potent, centrally active inhibitor of the β-site amyloid precursor protein (APP) cleaving enzyme 1 (BACE1).[1][2][3] BACE1 is the rate-limiting enzyme in the amyloidogenic pathway, which leads to the production of amyloid-β (Aβ) peptides.[2][4][5][6][7] The accumulation of Aβ plaques in the brain is a pathological hallmark of Alzheimer's disease (AD).[1][2][4] By inhibiting BACE1, this compound reduces the generation of Aβ peptides, making it a promising therapeutic candidate for the treatment of AD.[1][2][3]
These application notes provide a detailed overview of the dosing regimen for this compound in C57BL/6 mice, based on preclinical in vivo studies. The included protocols are intended to guide researchers in designing and executing experiments to evaluate the pharmacokinetic and pharmacodynamic properties of this compound.
Quantitative Data Summary
The following tables summarize the key quantitative data from in vivo studies of this compound in C57BL/6 mice.
Table 1: Single-Dose Oral Administration Regimen in C57BL/6 Mice
| Parameter | Details | Reference |
| Animal Model | Female C57BL/6 mice, 10-18 weeks old | [1] |
| Compound | This compound | [1] |
| Dose Levels | 25, 50, 100, or 200 µmol/kg | [1] |
| (equivalent to 12, 24, 48, or 95 mg/kg) | [1] | |
| Administration Route | Oral gavage | [1] |
| Vehicle | 5% dimethylacetamide and 20% hydroxypropyl-β-cyclodextrin (HPβCD) in 0.3 M gluconic acid, pH 3 | [1] |
| Sample Size | n = 6 mice per group | [1] |
Table 2: Pharmacokinetic Parameters of this compound in C57BL/6 Mice
| Parameter | Value (mean ± SE) |
| Clearance | 0.73 ± 0.05 L/h/kg |
| Volume of Distribution | 5.7 ± 0.3 L/kg |
| Absorption Rate Constant | 3.7 ± 1.0 h⁻¹ |
| Time to Maximum Concentration (Cmax) | ~1.0 hour |
Data derived from a simultaneous fit of plasma profiles after oral doses of 25, 50, 100, and 200 µmol/kg.[1]
Table 3: Pharmacodynamic Effects of a Single Oral Dose of this compound on Brain Aβ Levels in C57BL/6 Mice
| Dose (µmol/kg) | Brain Aβ40 Reduction (relative to vehicle) | Brain Aβ42 Reduction (relative to vehicle) |
| 25 | Dose-dependent reduction observed | Dose-dependent reduction observed |
| 50 | Dose-dependent reduction observed | Dose-dependent reduction observed |
| 100 | Dose-dependent reduction observed | Dose-dependent reduction observed |
| 200 | Dose-dependent reduction observed | Dose-dependent reduction observed |
A clear dose-dependent inhibition of Aβ40 and Aβ42 generation in the brain was observed. For specific time-course data, refer to the source literature.[1]
Signaling Pathway
The following diagram illustrates the mechanism of action of this compound.
Caption: Mechanism of this compound as a BACE1 inhibitor in the amyloidogenic pathway.
Experimental Protocols
The following are detailed protocols for key experiments involving the administration of this compound to C57BL/6 mice.
Protocol 1: Preparation and Administration of this compound via Oral Gavage
1. Materials:
-
This compound compound
-
Dimethylacetamide (DMA)
-
Hydroxypropyl-β-cyclodextrin (HPβCD)
-
Gluconic acid (0.3 M, pH 3)
-
Sterile water for injection
-
Appropriately sized oral gavage needles (e.g., 20-22 gauge for adult mice)[8]
-
Sterile syringes (1 mL)
-
Vortex mixer
-
pH meter
-
Analytical balance
2. Vehicle Preparation (5% DMA, 20% HPβCD in 0.3 M Gluconic Acid, pH 3): a. Prepare a 0.3 M solution of gluconic acid and adjust the pH to 3.0. b. In a sterile container, dissolve the required amount of HPβCD in the gluconic acid solution with stirring. Gentle heating may be required. c. Once the HPβCD is fully dissolved, add the appropriate volume of DMA to achieve a 5% final concentration. d. Vortex the solution until it is homogeneous.
3. This compound Formulation: a. Weigh the required amount of this compound to achieve the desired final concentration for each dose group (e.g., 12, 24, 48, or 95 mg/mL for a 10 mL/kg dosing volume). b. Add the this compound powder to the prepared vehicle. c. Vortex thoroughly to ensure complete dissolution.
4. Oral Gavage Procedure: a. Weigh each mouse to determine the precise dosing volume (typically 10 mL/kg).[8] b. Restrain the mouse firmly by the scruff of the neck to immobilize its head.[9][10] c. Measure the gavage needle from the tip of the mouse's nose to the last rib to ensure proper length and avoid stomach perforation.[11][12] d. Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth.[11] e. The needle should pass into the esophagus with minimal resistance; the mouse may exhibit a swallowing reflex.[10] f. Caution: If resistance is met or the animal shows signs of respiratory distress (e.g., gasping), withdraw the needle immediately.[10] g. Once the needle is in the correct position, dispense the this compound formulation slowly and steadily.[10] h. After administration, gently remove the needle along the same path of insertion.[11] i. Return the mouse to its cage and monitor for any adverse reactions for at least 10-15 minutes.[11]
Protocol 2: Terminal Blood Collection via Cardiac Puncture
1. Materials:
-
General anesthetic (e.g., isoflurane, ketamine/xylazine cocktail)
-
Blood collection tubes (e.g., EDTA-coated tubes for plasma)
-
70% ethanol
-
Gauze pads
-
Dissection tools (if performing a thoracotomy)
2. Procedure: a. Deeply anesthetize the mouse according to an IACUC-approved protocol. Confirm a surgical plane of anesthesia by the absence of a pedal withdrawal reflex (toe pinch).[13][14] b. Place the anesthetized mouse in a dorsal recumbent position (on its back).[13] c. Swab the chest area with 70% ethanol. d. Lateral Approach: Locate the point of maximal heartbeat between the ribs. Insert the needle, bevel up, through the thoracic wall at a 15-20° angle, directed towards the heart.[1] e. Ventral Approach: Locate the xiphoid process. Insert the needle just below and to the left of this landmark, at an approximately 30-degree angle, aiming towards the head.[1][13] f. Gently aspirate the syringe. When blood enters the hub of the needle, hold the syringe steady and continue to withdraw blood slowly.[1][13] g. Collect the desired volume of blood (up to 7.5% of the total blood volume for a single terminal bleed).[1] h. Immediately following blood collection, euthanize the animal using a secondary method (e.g., cervical dislocation or bilateral thoracotomy) as approved by the institutional animal care committee.[13] i. Transfer the blood to the appropriate collection tube. To prevent hemolysis, remove the needle before gently expelling the blood into the tube.[15]
Protocol 3: Brain Tissue Homogenization for Aβ ELISA
1. Materials:
-
Freshly dissected mouse brain tissue
-
Ice-cold lysis buffer (e.g., PBS with a protease inhibitor cocktail)[16][17]
-
Microcentrifuge tubes
-
High-speed refrigerated centrifuge
-
BCA protein assay kit
2. Procedure: a. Following euthanasia, immediately dissect the brain and place it on ice to minimize protein degradation.[16] b. Weigh the brain tissue (e.g., cortex or hippocampus). c. Place the tissue in a pre-chilled homogenizer tube. d. Add a sufficient volume of ice-cold lysis buffer (e.g., 10 volumes relative to the tissue weight; 100 mg of tissue in 1 mL of buffer).[16] e. Homogenize the tissue on ice until no visible tissue clumps remain. For a Dounce homogenizer, this may require 10-15 strokes.[16] f. Transfer the homogenate to a microcentrifuge tube. g. Incubate the homogenate on ice for 30 minutes, with occasional vortexing, to ensure complete cell lysis.[16] h. Centrifuge the lysate at high speed (e.g., 14,000 x g) for 20 minutes at 4°C to pellet cellular debris.[16] i. Carefully collect the supernatant, which contains the soluble protein fraction including Aβ peptides. j. Determine the total protein concentration of the lysate using a BCA protein assay or a similar method.[16][17] k. The brain lysate is now ready for Aβ quantification by ELISA, or can be stored at -80°C for later analysis.
Experimental Workflow
The following diagram outlines the general workflow for an in vivo study of this compound in C57BL/6 mice.
Caption: A typical experimental workflow for evaluating this compound in C57BL/6 mice.
Safety and Toxicology
In the published preclinical studies, the described single oral doses of this compound were reported to be well-tolerated by the C57BL/6 mice.[1] However, researchers should always conduct their own safety and tolerability assessments, particularly when using different dosing regimens, administration routes, or animal models. It is crucial to monitor animals closely for any signs of toxicity, such as weight loss, changes in behavior, or signs of distress. All animal procedures must be performed in accordance with institutional and national guidelines for animal welfare.
References
- 1. Cardiac Blood Collection in Mice | Animals in Science [queensu.ca]
- 2. This compound: A High Potency BACE Inhibitor Displaying Acute Central Efficacy in Different In Vivo Models and Reduced Amyloid Deposition in Tg2576 Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound: a high potency BACE inhibitor displaying acute central efficacy in different in vivo models and reduced amyloid deposition in Tg2576 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. BACE1: A Key Regulator in Alzheimer’s Disease Progression and Current Development of its Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Alzheimer's disease β-secretase enzyme, BACE1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Role of BACE1 in Alzheimer’s synaptic function - PMC [pmc.ncbi.nlm.nih.gov]
- 7. BACE1 (β-Secretase) Inhibitors for the Treatment of Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Gavage Techniques in Small Animals | Animals in Science [queensu.ca]
- 9. research.sdsu.edu [research.sdsu.edu]
- 10. ouv.vt.edu [ouv.vt.edu]
- 11. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 12. scribd.com [scribd.com]
- 13. research.vt.edu [research.vt.edu]
- 14. scribd.com [scribd.com]
- 15. research-support.uq.edu.au [research-support.uq.edu.au]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. nextadvance.com [nextadvance.com]
Preparation of AZ-4217 for Oral Gavage Administration: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive protocol for the preparation of the BACE1 inhibitor, AZ-4217, for oral gavage administration in preclinical research models. The following sections detail the necessary reagents, equipment, and step-by-step procedures for formulating this compound, ensuring a consistent and effective delivery for in vivo studies. This document also includes a summary of reported dosing concentrations, a description of the BACE1 signaling pathway, and a workflow for the formulation process.
Introduction
This compound is a potent and selective inhibitor of the β-site amyloid precursor protein cleaving enzyme 1 (BACE1), a key enzyme in the amyloidogenic pathway that leads to the production of amyloid-β (Aβ) peptides. The accumulation of Aβ plaques in the brain is a pathological hallmark of Alzheimer's disease. As a promising therapeutic candidate, consistent and reproducible in vivo testing of this compound is critical. Due to its likely poor aqueous solubility, a specialized vehicle is required for effective oral administration. This document outlines the established protocols for the successful formulation and oral gavage of this compound.
Formulation Development and Rationale
The selection of an appropriate vehicle is paramount for achieving desired exposure and pharmacodynamic effects of a test compound when administered orally. The vehicle for this compound has been designed to address its presumed low aqueous solubility, a common challenge for many small molecule inhibitors. The formulation utilizes a combination of a co-solvent and a complexation agent to enhance the solubility and bioavailability of this compound.
-
Dimethylacetamide (DMA) : A water-miscible organic solvent used to initially dissolve the compound.
-
Hydroxypropyl-β-cyclodextrin (HPβCD) : A cyclic oligosaccharide that can encapsulate poorly soluble drug molecules, forming inclusion complexes that are more water-soluble.
-
Gluconic Acid : An organic acid used to create an acidic environment (pH 3), which can further enhance the solubility of certain compounds.
Quantitative Data Summary
The following tables summarize the reported vehicle compositions and dosing regimens for this compound in different animal models.
| Vehicle Component | Concentration (for Mice) | Concentration (for Guinea Pigs) |
| Dimethylacetamide (DMA) | 5% | Not Reported |
| Hydroxypropyl-β-cyclodextrin (HPβCD) | 20% | Not Reported |
| Gluconic Acid | 0.3 M (pH 3) | 0.3 M (pH 3) |
| Table 1: Vehicle Composition for this compound Oral Gavage Administration |
| Animal Model | Dose (µmol/kg) | Dose (mg/kg) |
| C57BL/6 Mice | 25, 50, 100, 200 | 12, 24, 48, 95 |
| Guinea Pigs | 25, 50, 100 | 12, 24, 48 |
| Table 2: Reported Oral Gavage Doses of this compound |
Experimental Protocols
Materials and Equipment
-
This compound powder
-
Dimethylacetamide (DMA)
-
Hydroxypropyl-β-cyclodextrin (HPβCD)
-
Gluconic acid (50% w/v solution)
-
Sterile, purified water
-
pH meter
-
Magnetic stirrer and stir bars
-
Volumetric flasks and graduated cylinders
-
Analytical balance
-
Oral gavage needles (appropriate size for the animal model)
-
Syringes
Preparation of the Vehicle (for Mice)
-
Prepare 0.3 M Gluconic Acid Solution:
-
Calculate the required volume of a 50% w/v gluconic acid solution to achieve a final concentration of 0.3 M in the desired total volume of the vehicle.
-
In a volumetric flask, add the calculated volume of the gluconic acid solution.
-
Add approximately 80% of the final volume of sterile, purified water.
-
Mix thoroughly.
-
-
Adjust pH:
-
Measure the pH of the solution using a calibrated pH meter.
-
Adjust the pH to 3.0 using a suitable acid or base (e.g., HCl or NaOH) as needed.
-
Bring the solution to the final volume with sterile, purified water and mix well.
-
-
Add HPβCD:
-
Weigh the required amount of HPβCD to achieve a 20% (w/v) concentration.
-
Slowly add the HPβCD to the 0.3 M gluconic acid solution while stirring continuously with a magnetic stirrer.
-
Continue stirring until the HPβCD is completely dissolved. This may take some time.
-
-
Final Vehicle Preparation:
-
Measure the required volume of DMA to achieve a 5% (v/v) concentration.
-
Slowly add the DMA to the HPβCD/gluconic acid solution while stirring.
-
The final vehicle should be a clear solution.
-
Preparation of this compound Formulation
-
Weighing the Compound:
-
Calculate the required amount of this compound powder based on the desired final concentration and the total volume of the formulation to be prepared.
-
-
Dissolving the Compound:
-
In a suitable container, add the weighed this compound powder.
-
Add a small volume of the prepared vehicle and vortex or sonicate briefly to create a slurry.
-
Gradually add the remaining volume of the vehicle while stirring continuously with a magnetic stirrer.
-
Continue stirring until the this compound is completely dissolved. The final formulation should be a clear solution.
-
-
Storage:
-
Store the prepared formulation in a tightly sealed container, protected from light, at the recommended temperature. The stability of the formulation under these conditions should be validated.
-
Oral Gavage Administration
-
Animal Handling:
-
Ensure that all animal procedures are performed in accordance with approved institutional animal care and use committee (IACUC) protocols.
-
Handle the animals gently to minimize stress.
-
-
Dose Calculation:
-
Calculate the volume of the this compound formulation to be administered to each animal based on its body weight and the desired dose.
-
-
Administration:
-
Use a properly sized oral gavage needle for the animal model.
-
Carefully insert the gavage needle into the esophagus and deliver the formulation directly into the stomach.
-
Monitor the animal briefly after administration to ensure there are no adverse effects.
-
Mandatory Visualizations
BACE1 Signaling Pathway and Inhibition by this compound
Caption: BACE1 cleaves APP, initiating the production of Amyloid-β. This compound inhibits BACE1.
Experimental Workflow for this compound Formulation
Caption: Workflow for the preparation and administration of this compound for oral gavage.
Conclusion
This document provides a detailed protocol for the preparation of this compound for oral gavage administration, based on published in vivo studies. Adherence to this protocol is crucial for ensuring the consistent and effective delivery of the compound, which is essential for obtaining reliable and reproducible data in preclinical studies investigating the therapeutic potential of this compound for Alzheimer's disease. Researchers should always adhere to institutional guidelines for animal welfare and handling.
Application Notes and Protocols for AZ-4217 in SH-SY5Y Cell-Based Assays for Aβ40/42
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing AZ-4217, a potent BACE1 inhibitor, in SH-SY5Y human neuroblastoma cell-based assays to evaluate its efficacy in reducing amyloid-beta (Aβ) peptides, Aβ40 and Aβ42. This document includes detailed experimental protocols, data presentation in tabular format, and visualizations of the relevant biological pathway and experimental workflow.
Introduction
Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the accumulation of amyloid-beta (Aβ) plaques in the brain.[1][2] The production of Aβ peptides is initiated by the enzymatic cleavage of the amyloid precursor protein (APP) by the β-site APP cleaving enzyme 1 (BACE1).[1][2][3] Inhibition of BACE1 is a key therapeutic strategy aimed at reducing Aβ levels and potentially modifying the course of AD.[1][2][4]
This compound is a potent BACE1 inhibitor that has demonstrated efficacy in reducing Aβ production in both in vitro and in vivo models.[1][3][5] The human neuroblastoma cell line, SH-SY5Y, is a widely used in vitro model for studying neuronal function and neurodegenerative diseases, including AD, as these cells can be differentiated into a more neuron-like phenotype and are susceptible to Aβ-induced toxicity.[6][7] This document outlines the use of SH-SY5Y cells to assess the activity of this compound on Aβ40 and Aβ42 secretion.
Signaling Pathway of Aβ Production and Inhibition by this compound
The following diagram illustrates the amyloidogenic processing of APP and the mechanism of action for this compound. BACE1 initiates the cleavage of APP, which is followed by a subsequent cleavage by γ-secretase, leading to the production of Aβ peptides. This compound directly inhibits the enzymatic activity of BACE1, thereby reducing the generation of Aβ40 and Aβ42.
Caption: Amyloid Precursor Protein (APP) processing pathway and the inhibitory action of this compound on BACE1.
Quantitative Data Summary
The potency of this compound has been evaluated in various assays. The following table summarizes the key quantitative data for this compound.
| Assay Type | Cell Line/System | Parameter | Value | Reference |
| Enzymatic Assay | Recombinant Human BACE1 | Kᵢ | 1.8 nM | [3] |
| Enzymatic Assay | Recombinant Human BACE2 | Kᵢ | 2.6 nM | [3] |
| Cell-Based Assay | Wild-type SH-SY5Y | IC₅₀ (sAPPβ secretion) | 160 pM | [3] |
| Cell-Based Assay | SH-SY5Y overexpressing APP695wt | IC₅₀ (Aβ40 secretion) | 200 pM | [3] |
Experimental Protocols
SH-SY5Y Cell Culture and Maintenance
This protocol describes the basic culture of SH-SY5Y cells.
Materials:
-
SH-SY5Y cells
-
DMEM/F-12 with Glutamax
-
Fetal Calf Serum (FCS)
-
Non-essential amino acids
-
Penicillin-Streptomycin (optional)
-
Trypsin-EDTA
-
Phosphate Buffered Saline (PBS)
-
Cell culture flasks and plates
Procedure:
-
Culture SH-SY5Y cells in DMEM/F-12 with Glutamax supplemented with 10% FCS and 1% non-essential amino acids.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO₂.
-
Subculture the cells every 3-4 days or when they reach 80-90% confluency.
-
To subculture, wash the cells with PBS, detach them with Trypsin-EDTA, and re-plate at a suitable density.
Aβ40/42 Secretion Assay in SH-SY5Y Cells
This protocol details the procedure for treating SH-SY5Y cells with this compound and measuring the subsequent changes in secreted Aβ40 and Aβ42 levels.
Materials:
-
SH-SY5Y cells (wild-type or overexpressing APP695wt)
-
This compound compound
-
Cell culture medium (as described above)
-
96-well cell culture plates
-
Human Aβ40 and Aβ42 ELISA kits
-
Microplate reader
Procedure:
-
Seed SH-SY5Y cells (either wild-type or those overexpressing APP695wt) into 96-well plates at an appropriate density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in cell culture medium to achieve the desired final concentrations.
-
Remove the existing medium from the cells and replace it with the medium containing the various concentrations of this compound. Include a vehicle control (medium with DMSO or the solvent used for this compound).
-
Incubate the cells for 16 hours at 37°C in a 5% CO₂ incubator.[3]
-
After incubation, carefully collect the conditioned medium from each well for Aβ analysis.
-
Perform an ELISA for human Aβ40 and Aβ42 on the collected conditioned medium according to the manufacturer's instructions.[3]
-
Read the absorbance using a microplate reader.
-
Calculate the concentration of Aβ40 and Aβ42 in each sample based on the standard curve.
-
Normalize the Aβ levels to the vehicle control and plot the results as a percentage of inhibition versus the concentration of this compound to determine the IC₅₀ value.
Cytotoxicity Assay
It is crucial to assess whether the observed reduction in Aβ is due to the specific inhibition of BACE1 or a general cytotoxic effect of the compound.
Materials:
-
SH-SY5Y cells treated as in the Aβ secretion assay
-
Cell proliferation/cytotoxicity assay kit (e.g., ViaLight Plus)
-
Luminometer or microplate reader capable of luminescence detection
Procedure:
-
After collecting the conditioned medium for the Aβ assay, use the same cell plates for the cytotoxicity assay.
-
Perform the cytotoxicity assay according to the manufacturer's instructions.[3]
-
Measure the signal (e.g., luminescence) using a microplate reader.
-
Compare the viability of cells treated with this compound to the vehicle-treated control cells to determine if the compound exhibits any cytotoxic effects at the concentrations tested.
Experimental Workflow Diagram
The following diagram outlines the key steps in the experimental workflow for assessing the effect of this compound on Aβ secretion in SH-SY5Y cells.
Caption: Experimental workflow for the SH-SY5Y cell-based assay to evaluate this compound efficacy.
References
- 1. This compound: A high potency BACE inhibitor displaying acute central efficacy in different In vivo models and reduced amyloid deposition in Tg2576 mice. | Meso Scale Discovery [mesoscale.com]
- 2. Frontiers | Highlights in BACE1 Inhibitors for Alzheimer's Disease Treatment [frontiersin.org]
- 3. This compound: A High Potency BACE Inhibitor Displaying Acute Central Efficacy in Different In Vivo Models and Reduced Amyloid Deposition in Tg2576 Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Close Look at BACE1 Inhibitors for Alzheimer’s Disease Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. alzped.nia.nih.gov [alzped.nia.nih.gov]
- 6. In situ fibrillizing amyloid-beta 1-42 induces neurite degeneration and apoptosis of differentiated SH-SY5Y cells | PLOS One [journals.plos.org]
- 7. In situ fibrillizing amyloid-beta 1-42 induces neurite degeneration and apoptosis of differentiated SH-SY5Y cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring Aβ Levels after AZ-4217 Treatment using ELISA
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the accumulation of amyloid-beta (Aβ) peptides in the brain, which form senile plaques, a key pathological hallmark of the disease.[1][2] Aβ peptides are generated from the sequential cleavage of the amyloid precursor protein (APP) by β-secretase (BACE1) and γ-secretase.[1][3][4] The inhibition of BACE1 is a primary therapeutic strategy aimed at reducing the production of Aβ peptides.[5]
AZ-4217 is a potent BACE1 inhibitor that has been shown to reduce the levels of Aβ40 and Aβ42 in various preclinical models.[3][6][7] This application note provides a detailed protocol for the quantitative measurement of Aβ40 and Aβ42 levels in biological samples, such as cell culture media and brain homogenates, following treatment with this compound, using a sandwich enzyme-linked immunosorbent assay (ELISA).
Signaling Pathway of Aβ Production and Inhibition by this compound
The diagram below illustrates the amyloidogenic pathway of APP processing and the mechanism of action for this compound. APP is first cleaved by BACE1, generating a soluble N-terminal fragment (sAPPβ) and a membrane-bound C-terminal fragment (C99). The subsequent cleavage of C99 by γ-secretase releases Aβ peptides of varying lengths, primarily Aβ40 and the more aggregation-prone Aβ42.[1][2] this compound acts by inhibiting the initial cleavage step by BACE1, thereby reducing the overall production of Aβ peptides.
References
- 1. γ-Secretase in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The role and therapeutic targeting of α-, β- and γ-secretase in Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound: a high potency BACE inhibitor displaying acute central efficacy in different in vivo models and reduced amyloid deposition in Tg2576 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound: A High Potency BACE Inhibitor Displaying Acute Central Efficacy in Different In Vivo Models and Reduced Amyloid Deposition in Tg2576 Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. oaepublish.com [oaepublish.com]
- 6. jneurosci.org [jneurosci.org]
- 7. This compound: a high potency BACE inhibitor displaying acute central efficacy in different in vivo models and reduced amyloid deposition in Tg2576 mice | AlzPED [alzped.nia.nih.gov]
Application Notes and Protocols: Western Blot Analysis of APP Cleavage Products with AZ-4217
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the accumulation of amyloid-beta (Aβ) plaques in the brain. These plaques are derived from the sequential cleavage of the amyloid precursor protein (APP) by β-secretase (BACE1) and γ-secretase. Inhibition of BACE1 is a key therapeutic strategy to reduce Aβ production. AZ-4217 is a potent BACE1 inhibitor that has been shown to effectively reduce the levels of Aβ and the soluble APPβ fragment (sAPPβ), while increasing the levels of the neuroprotective soluble APPα fragment (sAPPα).[1][2]
This document provides detailed application notes and protocols for the Western blot analysis of APP and its cleavage products (sAPPα, sAPPβ, and C-terminal fragments - CTFs) in response to treatment with this compound.
Mechanism of Action of this compound
APP can be processed through two main pathways: the amyloidogenic and the non-amyloidogenic pathway.
-
Amyloidogenic Pathway: APP is first cleaved by BACE1, generating a soluble N-terminal fragment (sAPPβ) and a membrane-bound C-terminal fragment (C99). C99 is then cleaved by γ-secretase to produce the Aβ peptide and the APP intracellular domain (AICD).
-
Non-amyloidogenic Pathway: In this pathway, APP is cleaved by α-secretase within the Aβ domain, which precludes the formation of Aβ. This cleavage produces a soluble N-terminal fragment (sAPPα) and a membrane-bound C-terminal fragment (C83). C83 is subsequently cleaved by γ-secretase, releasing the p3 peptide and AICD.
This compound is a high-potency BACE1 inhibitor.[1][2] By blocking BACE1 activity, this compound shifts APP processing from the amyloidogenic to the non-amyloidogenic pathway. This results in a decrease in the production of sAPPβ and Aβ, and a corresponding increase in the production of sAPPα.
Signaling Pathway Diagram
References
- 1. This compound: A High Potency BACE Inhibitor Displaying Acute Central Efficacy in Different In Vivo Models and Reduced Amyloid Deposition in Tg2576 Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: A high potency BACE inhibitor displaying acute central efficacy in different In vivo models and reduced amyloid deposition in Tg2576 mice. | Meso Scale Discovery [mesoscale.com]
Application Notes and Protocols: Immunohistochemical Analysis of Amyloid Plaques Following AZ-4217 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
AZ-4217 is a potent, orally active inhibitor of the β-site amyloid precursor protein (APP) cleaving enzyme 1 (BACE1).[1][2][3] BACE1 is the rate-limiting enzyme in the production of amyloid-β (Aβ) peptides, which are the primary component of amyloid plaques, a key pathological hallmark of Alzheimer's disease (AD).[1][2][3] By inhibiting BACE1, this compound reduces the generation of Aβ peptides, thereby decreasing the formation of amyloid plaques in the brain.[1][2][3] This document provides detailed application notes and protocols for the immunohistochemical (IHC) detection and quantification of amyloid plaques in brain tissue from preclinical models, specifically the Tg2576 mouse model of cerebral amyloidosis, following treatment with this compound.
Mechanism of Action of this compound
This compound functions by selectively inhibiting the enzymatic activity of BACE1. This inhibition disrupts the amyloidogenic pathway of APP processing. In this pathway, BACE1 cleavage of APP is the initial step, followed by γ-secretase cleavage, leading to the formation of Aβ peptides of varying lengths, primarily Aβ40 and Aβ42. These peptides, particularly Aβ42, are prone to aggregation and form the amyloid plaques characteristic of AD. By blocking BACE1, this compound effectively reduces the production of all downstream Aβ peptides.
References
- 1. This compound: A High Potency BACE Inhibitor Displaying Acute Central Efficacy in Different In Vivo Models and Reduced Amyloid Deposition in Tg2576 Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: A High Potency BACE Inhibitor Displaying Acute Central Efficacy in Different In Vivo Models and Reduced Amyloid Deposition in Tg2576 Mice | Journal of Neuroscience [jneurosci.org]
- 3. jneurosci.org [jneurosci.org]
Application Notes and Protocols for AZ-4217 in Brain Tissue Extraction for Soluble and Insoluble Aβ Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
AZ-4217 is a potent and selective inhibitor of the β-site amyloid precursor protein cleaving enzyme 1 (BACE1), a key enzyme in the amyloidogenic pathway that leads to the production of amyloid-beta (Aβ) peptides.[1][2][3] The accumulation and aggregation of Aβ peptides, particularly Aβ42, in the brain are considered central events in the pathophysiology of Alzheimer's disease (AD). This compound has been shown to effectively reduce Aβ levels in various preclinical models, making it a valuable tool for AD research and therapeutic development.[1][3]
These application notes provide a comprehensive protocol for the extraction and quantification of soluble and insoluble Aβ from brain tissue of preclinical models treated with this compound. The protocol is based on a sequential extraction method using diethylamine (DEA) for the soluble Aβ fraction and formic acid (FA) for the insoluble, plaque-associated Aβ fraction.[1]
Mechanism of Action of this compound
This compound exerts its effect by inhibiting BACE1, the rate-limiting enzyme in the production of Aβ. BACE1 cleaves the amyloid precursor protein (APP) at the β-secretase site, generating the C-terminal fragment C99. Subsequently, γ-secretase cleaves C99 to release Aβ peptides of varying lengths, primarily Aβ40 and the more aggregation-prone Aβ42. By inhibiting BACE1, this compound reduces the initial cleavage of APP, thereby decreasing the production of both soluble and insoluble Aβ species.
Data Presentation: Efficacy of this compound in Reducing Brain Aβ Levels
The following tables summarize the quantitative data on the effect of this compound on soluble and insoluble Aβ levels in the brains of preclinical models.
Table 1: Dose-Dependent Reduction of Soluble Brain Aβ in Guinea Pigs 3 Hours Post-Dose
| Dose of this compound (µmol/kg) | Mean Reduction in Soluble Aβ40 (%) | Mean Reduction in Soluble Aβ42 (%) |
| 25 | ~55 | >90 |
| 50 | ~65 | >90 |
| 100 | ~80 | ~67 |
Data derived from Eketjäll et al., 2013. A dose-dependent reduction of brain-soluble Aβ was observed, with a maximum estimated effect of 80% for Aβ40 and 67% for Aβ42.[1] Plasma Aβ42 levels were reduced to below the lower limit of quantification at the lowest dose, resulting in a >90% reduction.[1]
Table 2: Effect of Acute and Repeated Dosing of this compound (200 µmol/kg) on Brain Aβ Levels in Tg2576 Mice
| Treatment Duration | Change in Soluble hAβ40 (%) | Change in Soluble hAβ42 (%) | Change in Insoluble hAβ40 (%) | Change in Insoluble hAβ42 (%) |
| Acute (1 day) | No Significant Change | No Significant Change | No Significant Change | No Significant Change |
| Repeated (7 days) | No Significant Change | No Significant Change | No Significant Change | No Significant Change |
| Repeated (28 days) | ↓ ~40% | ↓ ~35% | ↓ ~45% | ↓ ~40% |
Data derived from Eketjäll et al., 2013. Significant effects on both soluble and insoluble brain hAβ40 and hAβ42 were observed only after 28 days of treatment.[2] The mean levels in the vehicle-treated groups were approximately 396 pg/mg for soluble hAβ40, 207 pg/mg for soluble hAβ42, 2399 pg/mg for insoluble hAβ40, and 2961 pg/mg for insoluble hAβ42.[2]
Experimental Protocols
The following protocols provide a detailed methodology for brain tissue homogenization and the sequential extraction of soluble and insoluble Aβ.
Protocol 1: Brain Tissue Homogenization
This protocol describes the initial step of preparing a brain homogenate for subsequent protein extraction.
Materials:
-
Fresh or frozen brain tissue
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Protease inhibitor cocktail
-
Dounce homogenizer or mechanical homogenizer
-
Microcentrifuge tubes
-
Ice bucket
Procedure:
-
Thaw frozen brain tissue on ice.
-
Weigh the tissue and record the weight.
-
Place the tissue in a pre-chilled Dounce homogenizer.
-
Add 5-10 volumes (w/v) of ice-cold PBS containing a protease inhibitor cocktail.
-
Homogenize the tissue on ice with 20-30 strokes of the pestle until a uniform suspension is achieved.
-
Transfer the homogenate to pre-chilled microcentrifuge tubes.
-
Proceed immediately to the sequential Aβ extraction protocol.
Protocol 2: Sequential Extraction of Soluble and Insoluble Aβ
This protocol details the separation of soluble and insoluble Aβ fractions from the brain homogenate.
Part A: Soluble Aβ Extraction (DEA Extraction)
Materials:
-
Brain homogenate
-
0.2% Diethylamine (DEA) in 50 mM NaCl
-
0.5 M Tris-HCl, pH 6.8
-
Ultracentrifuge and appropriate tubes
-
Microcentrifuge tubes
Procedure:
-
To the brain homogenate, add 0.2% DEA solution to achieve a final concentration of 100 mg tissue/mL.
-
Sonicate the mixture on ice to ensure complete homogenization.
-
Centrifuge the homogenate at 100,000 x g for 60 minutes at 4°C.
-
Carefully collect the supernatant, which contains the soluble Aβ fraction.
-
Neutralize the supernatant by adding 1/10th volume of 0.5 M Tris-HCl, pH 6.8.
-
The neutralized supernatant can be used directly for Aβ quantification (e.g., ELISA) or stored at -80°C.
-
Retain the pellet for insoluble Aβ extraction.
Part B: Insoluble Aβ Extraction (Formic Acid Extraction)
Materials:
-
Pellet from the soluble Aβ extraction
-
70% Formic Acid (FA)
-
FA Neutralization Buffer (1 M Tris base, 0.5 M Na2HPO4, 0.05% NaN3)
-
Sonicator
-
Ultracentrifuge and appropriate tubes
-
Microcentrifuge tubes
Procedure:
-
Resuspend the pellet from the DEA extraction in 70% formic acid.
-
Sonicate the mixture on ice for 1 minute to completely dissolve the pellet.
-
Centrifuge at 100,000 x g for 60 minutes at 4°C.
-
Carefully collect the supernatant.
-
Neutralize the formic acid by diluting the supernatant at least 1:20 with the FA Neutralization Buffer.
-
The neutralized extract contains the insoluble Aβ fraction and can be used for quantification (e.g., ELISA) or stored at -80°C.
Experimental Workflow Visualization
The following diagram illustrates the complete experimental workflow from animal treatment to Aβ quantification.
References
- 1. This compound: A High Potency BACE Inhibitor Displaying Acute Central Efficacy in Different In Vivo Models and Reduced Amyloid Deposition in Tg2576 Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound: a high potency BACE inhibitor displaying acute central efficacy in different in vivo models and reduced amyloid deposition in Tg2576 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Long-term Administration of AZ-4217 in Animal Models of Alzheimer's Disease
For Researchers, Scientists, and Drug Development Professionals
Introduction
AZ-4217 is a potent and selective inhibitor of the β-site amyloid precursor protein (APP) cleaving enzyme 1 (BACE1).[1][2][3] BACE1 is the rate-limiting enzyme that initiates the production of amyloid-beta (Aβ) peptides, which are central to the amyloid cascade hypothesis of Alzheimer's disease (AD).[1][2][3] Inhibition of BACE1 is a key therapeutic strategy aimed at reducing the cerebral Aβ burden, thereby potentially slowing or preventing the progression of AD.[1][2][3] Preclinical studies have demonstrated that long-term administration of this compound can effectively reduce Aβ deposition in the brains of transgenic animal models of AD.[2][4]
These application notes provide a detailed overview of the long-term administration of this compound in the Tg2576 mouse model of AD, summarizing the available quantitative data and providing detailed experimental protocols based on published research.
Mechanism of Action
This compound functions by specifically inhibiting the enzymatic activity of BACE1. This inhibition reduces the cleavage of APP at the β-secretase site, leading to a decrease in the production of all Aβ peptide species, including the aggregation-prone Aβ42. The reduction in Aβ production is expected to lessen the formation of amyloid plaques in the brain, a pathological hallmark of AD.
Figure 1: Simplified signaling pathway of BACE1 inhibition by this compound.
Quantitative Data Summary
The following tables summarize the quantitative effects of long-term this compound administration on cerebral Aβ levels in 12-month-old female Tg2576 mice following 28 days of daily oral administration.
Table 1: Effect of this compound on Soluble Amyloid-β Levels
| Analyte | Vehicle-Treated (pg/mg tissue ± SEM) | This compound-Treated (200 µmol/kg) (% Reduction vs. Vehicle) |
| Soluble hAβ40 | 396 ± 26 | ~40-50% |
| Soluble hAβ42 | 207 ± 9 | ~40-50% |
Data are estimated from graphical representations in Eketjäll et al., 2013. The mean levels for the vehicle-treated group are provided in the original publication.
Table 2: Effect of this compound on Insoluble Amyloid-β Levels
| Analyte | Vehicle-Treated (pg/mg tissue ± SEM) | This compound-Treated (200 µmol/kg) (% Reduction vs. Vehicle) |
| Insoluble hAβ40 | 2399 ± 193 | ~50-60% |
| Insoluble hAβ42 | 2961 ± 148 | ~50-60% |
Data are estimated from graphical representations in Eketjäll et al., 2013. The mean levels for the vehicle-treated group are provided in the original publication.
Note on Cognitive and Tau Pathology Data: As of the latest review of published literature, there is no specific data available on the effects of long-term this compound administration on cognitive outcomes (e.g., Morris water maze, Y-maze) or on the development of tau pathology (e.g., hyperphosphorylation, neurofibrillary tangles) in animal models of AD. Further studies are required to elucidate the potential impact of this compound on these crucial aspects of AD pathology.
Experimental Protocols
The following protocols are based on the methodology described in the primary literature for the long-term administration of this compound.
Animal Model
-
Species: Mouse
-
Strain: Tg2576 (expressing human APP with the Swedish mutation)
-
Sex: Female
-
Age at Treatment Initiation: 12 months
This compound Formulation and Administration
-
Compound: this compound
-
Dosage: 200 µmol/kg (equivalent to 95 mg/kg)
-
Vehicle: 0.3 M gluconic acid, pH 3
-
Route of Administration: Oral gavage
-
Frequency: Once daily
-
Duration: 28 days
Experimental Workflow
Figure 2: Experimental workflow for long-term this compound administration.
Tissue Collection and Processing
-
Anesthesia and Euthanasia: At 4.5 hours after the final dose, animals are anesthetized (e.g., with isoflurane) and euthanized by decapitation.
-
Brain Dissection: The brain is rapidly dissected.
-
Homogenization: Brain tissue is homogenized in an appropriate buffer.
-
Fractionation for Aβ Analysis:
-
Soluble Fraction: Perform a diethylamine (DEA) extraction to isolate the soluble Aβ pool.
-
Insoluble Fraction: Following the DEA extraction, perform a formic acid (FA) extraction on the remaining pellet to isolate the insoluble, plaque-associated Aβ pool.
-
Biochemical Analysis
-
Aβ Quantification: Measure the levels of human Aβ40 and Aβ42 in both the soluble and insoluble fractions using a validated enzyme-linked immunosorbent assay (ELISA).
-
Data Normalization: Normalize Aβ concentrations to the total protein content of the tissue homogenate.
Logical Relationships in AD Pathology and Treatment
Figure 3: Causal chain of AD pathology targeted by this compound.
Conclusion
The long-term administration of the BACE1 inhibitor this compound has demonstrated a significant reduction in both soluble and insoluble Aβ levels in the Tg2576 mouse model of Alzheimer's disease. The provided protocols offer a framework for replicating and expanding upon these findings. Future research should aim to investigate the effects of this compound on cognitive function and tau pathology to provide a more comprehensive understanding of its therapeutic potential for Alzheimer's disease.
References
- 1. This compound: a high potency BACE inhibitor displaying acute central efficacy in different in vivo models and reduced amyloid deposition in Tg2576 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Reduction of β-amyloid and γ-secretase by calorie restriction in female Tg2576 mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. AbetaPP induces cdk5-dependent tau hyperphosphorylation in transgenic mice Tg2576 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound: A High Potency BACE Inhibitor Displaying Acute Central Efficacy in Different In Vivo Models and Reduced Amyloid Deposition in Tg2576 Mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring AZ-4217 Brain Penetration and Cerebrospinal Fluid Levels
For Researchers, Scientists, and Drug Development Professionals
Introduction
AZ-4217 is a potent, orally active inhibitor of β-site amyloid precursor protein cleaving enzyme 1 (BACE1), a key enzyme in the production of amyloid-β (Aβ) peptides.[1][2][3][4] The accumulation of Aβ in the brain is a central pathological hallmark of Alzheimer's disease.[1][2][3][4] Therefore, quantifying the ability of BACE1 inhibitors like this compound to penetrate the blood-brain barrier (BBB) and reach the central nervous system (CNS) is critical for assessing their therapeutic potential. These application notes provide detailed protocols for measuring the brain and cerebrospinal fluid (CSF) concentrations of this compound and its pharmacodynamic effect on Aβ levels in preclinical models.
Data Presentation
The following tables summarize the pharmacokinetic and pharmacodynamic data for this compound in preclinical species, based on published findings.[1][4]
Table 1: Pharmacokinetic Properties of this compound [1][4]
| Parameter | Mouse | Guinea Pig |
| Administration Route | Oral Gavage | Oral Gavage |
| Doses Tested (µmol/kg) | 25, 50, 100, 200 | 25, 50, 100 |
| Plasma Cmax | Achieved ~1 hour post-dose | Not explicitly stated |
| Plasma Clearance | 0.73 ± 0.05 L/h/kg | Not explicitly stated |
| Volume of Distribution | 5.7 ± 0.3 L/kg | Not explicitly stated |
| Unbound Fraction (Plasma) | 1.5 ± 0.3% | 0.87 ± 0.15% |
| Unbound Fraction (Brain) | 1% | Not explicitly stated |
Table 2: this compound Concentration in Plasma and Brain of Guinea Pigs (3 hours post-dose)
Data estimated from Eketjäll et al., 2013, Figure 4G. All values are approximate.
| Oral Dose (µmol/kg) | Free Plasma Concentration (nM) | Free Brain Concentration (nM) |
| 25 | ~10 | ~5 |
| 50 | ~25 | ~10 |
| 100 | ~60 | ~25 |
Table 3: Pharmacodynamic Effect of this compound on Aβ Levels in Guinea Pigs (3 hours post-dose) [1]
Data represents the percentage reduction from vehicle-treated controls.
| Oral Dose (µmol/kg) | Plasma Aβ40 Reduction | Brain Aβ40 Reduction | CSF Aβ40 Reduction |
| 25 | ~55% | ~40% | ~30% |
| 50 | ~60% | ~60% | ~50% |
| 100 | ~65% | ~80% | ~65% |
Mandatory Visualizations
Experimental Protocols
In Vivo Animal Studies
a. Animal Models
-
Species: C57BL/6 mice or Dunkin-Hartley guinea pigs are suitable models.[1][4]
-
Housing: Animals should be housed in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.
b. Dosing
-
Compound Formulation: this compound can be formulated in a vehicle such as 5% dimethylacetamide and 20% hydroxypropyl-β-cyclodextrin in 0.3 M gluconic acid, pH 3 for mice, or 0.3M gluconic acid, pH 3, for guinea pigs.[4]
-
Administration: Administer this compound or vehicle via oral gavage at the desired doses (e.g., 25, 50, 100 µmol/kg).[4]
Sample Collection
a. Blood (Plasma) Collection
-
At predetermined time points post-dose, collect blood via cardiac puncture or from a cannulated vessel into tubes containing an anticoagulant (e.g., K2EDTA).
-
Centrifuge the blood at 1,500 x g for 10 minutes at 4°C to separate the plasma.
-
Collect the supernatant (plasma) and store at -80°C until analysis.
b. Cerebrospinal Fluid (CSF) Collection from Guinea Pig Cisterna Magna This protocol is adapted from established methods.
-
Anesthetize the guinea pig.
-
Mount the animal's head in a stereotaxic instrument with a 30-degree ventral tilt.
-
Shave and clean the area over the cisterna magna.
-
Perform a cisternal puncture using a 23-gauge needle.
-
Collect clear CSF into a pre-chilled tube. Approximately 0.2 ml of CSF can be collected.
-
Centrifuge the CSF sample at 2,000 x g for 10 minutes at 4°C to remove any cellular debris.
-
Collect the supernatant and store at -80°C until analysis.
c. Brain Tissue Collection
-
Following blood and CSF collection, euthanize the animal.
-
Perfuse the animal transcardially with ice-cold saline to remove blood from the brain.
-
Carefully dissect the brain and specific regions of interest (e.g., cortex, hippocampus).
-
Rinse the tissue with cold saline, blot dry, and snap-freeze in liquid nitrogen.
-
Store the brain tissue at -80°C until homogenization.
Sample Processing and Analysis
a. Brain Tissue Homogenization
-
Weigh the frozen brain tissue.
-
Homogenize the tissue in a suitable lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors) at a 1:10 (w/v) ratio.
-
Centrifuge the homogenate at 14,000 x g for 30 minutes at 4°C.
-
Collect the supernatant (soluble fraction) for analysis.
b. LC-MS/MS for this compound Quantification This is a general protocol for the quantification of a small molecule inhibitor in biological matrices. Method optimization for this compound is required.
-
Sample Preparation: Perform protein precipitation of plasma and brain homogenate samples by adding 3 volumes of acetonitrile containing an appropriate internal standard. Vortex and centrifuge to pellet the precipitated proteins.
-
Chromatography: Use a C18 reverse-phase column with a gradient mobile phase (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).
-
Mass Spectrometry: Operate the mass spectrometer in positive ion mode using multiple reaction monitoring (MRM) to detect the specific parent and daughter ion transitions for this compound and the internal standard.
-
Quantification: Generate a standard curve using known concentrations of this compound in the corresponding matrix (plasma or brain homogenate) to quantify the concentration in the unknown samples.
c. ELISA for Aβ40 and Aβ42 Quantification The original study on this compound utilized commercial ELISA kits from Invitrogen (for Aβ40) and Innogenetics (for Aβ42).[1] The following is a general protocol based on commercially available sandwich ELISA kits.
-
Plate Preparation: Use a 96-well plate pre-coated with a monoclonal antibody specific for the C-terminus of Aβ40 or Aβ42.
-
Standard Curve: Prepare a serial dilution of synthetic Aβ40 or Aβ42 standards in the provided assay buffer.
-
Sample Incubation: Add standards and samples (diluted brain homogenate or CSF) to the wells and incubate for the manufacturer-specified time (typically 1-2 hours at room temperature or overnight at 4°C).
-
Washing: Wash the plate several times with the provided wash buffer to remove unbound material.
-
Detection Antibody: Add a detection antibody (e.g., a biotinylated monoclonal antibody recognizing the N-terminus of Aβ) to each well and incubate.
-
Enzyme Conjugate: After another wash step, add a streptavidin-horseradish peroxidase (HRP) conjugate and incubate.
-
Substrate: Following a final wash, add a chromogenic substrate (e.g., TMB).
-
Signal Detection: Stop the reaction with a stop solution and measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the Aβ concentrations in the samples by interpolating from the standard curve.
Data Analysis and Interpretation
-
Brain Penetration: The extent of brain penetration can be expressed as the brain-to-plasma concentration ratio (Kp) or the unbound brain-to-unbound plasma concentration ratio (Kp,uu). Kp,uu is calculated by correcting the total concentrations for the unbound fractions in both compartments.
-
CSF Levels: The concentration of this compound in the CSF provides an estimate of the unbound drug concentration in the brain interstitial fluid.
-
Pharmacodynamic Effect: The reduction in Aβ40 and Aβ42 levels in the brain and CSF relative to vehicle-treated animals demonstrates the central target engagement and efficacy of this compound.
By following these detailed protocols, researchers can effectively measure the brain penetration and cerebrospinal fluid levels of this compound, providing crucial data for the evaluation of its potential as a therapeutic agent for Alzheimer's disease.
References
- 1. This compound: A High Potency BACE Inhibitor Displaying Acute Central Efficacy in Different In Vivo Models and Reduced Amyloid Deposition in Tg2576 Mice | Journal of Neuroscience [jneurosci.org]
- 2. This compound: a high potency BACE inhibitor displaying acute central efficacy in different in vivo models and reduced amyloid deposition in Tg2576 mice | AlzPED [alzped.nia.nih.gov]
- 3. This compound: a high potency BACE inhibitor displaying acute central efficacy in different in vivo models and reduced amyloid deposition in Tg2576 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jneurosci.org [jneurosci.org]
Troubleshooting & Optimization
AZ-4217 Technical Support Center: Troubleshooting Aqueous Solubility
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering solubility issues with AZ-4217 in aqueous buffers. The following information is designed to troubleshoot and resolve common challenges during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound in aqueous buffers like PBS?
A1: Specific quantitative solubility data for this compound in aqueous buffers is not publicly available. However, based on its characteristics as a small molecule inhibitor, this compound is presumed to have low solubility in neutral aqueous solutions like Phosphate-Buffered Saline (PBS). For in vitro assays, initial dissolution in an organic solvent such as dimethyl sulfoxide (DMSO) is the standard recommended procedure.
Q2: What is the best solvent for preparing a stock solution of this compound?
A2: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing a concentrated stock solution of this compound. The compound is readily soluble in DMSO, allowing for the creation of a high-concentration stock that can then be diluted into your aqueous experimental buffer.
Q3: I observed precipitation when I diluted my this compound DMSO stock solution into my aqueous buffer. What should I do?
A3: Precipitation upon dilution into an aqueous buffer is a common issue for compounds with low aqueous solubility. Please refer to the Troubleshooting Guide below for a step-by-step approach to address this. The primary strategies involve ensuring the final concentration of this compound is below its solubility limit in the final buffer and that the percentage of the organic co-solvent (DMSO) is kept to a minimum to avoid cytotoxic effects.
Q4: What is the recommended storage condition for this compound solutions?
A4: this compound powder should be stored at -20°C. Once dissolved in a solvent, it is recommended to store the stock solution at -80°C. Aliquoting the stock solution is advisable to avoid repeated freeze-thaw cycles.
Qualitative Solubility Data
The following table summarizes the expected qualitative solubility of this compound in common laboratory solvents.
| Solvent/Buffer System | Qualitative Solubility | Remarks |
| Water | Poor/Insoluble | Expected to have very low solubility, particularly at neutral pH. |
| Phosphate-Buffered Saline (PBS, pH 7.4) | Poor/Insoluble | Prone to precipitation, especially at higher concentrations. |
| Dimethyl Sulfoxide (DMSO) | Soluble | Recommended for preparing high-concentration stock solutions. |
| Ethanol | Likely Soluble | Can be used as an alternative to DMSO for stock solution preparation. |
Troubleshooting Guide for Solubility Issues
This guide provides a systematic approach to resolving solubility problems with this compound.
dot
Caption: Troubleshooting workflow for this compound solubility issues.
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Allow the this compound vial to equilibrate to room temperature before opening.
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve a 10 mM concentration.
-
Vortex the solution thoroughly until the this compound is completely dissolved. A brief, gentle warming (e.g., in a 37°C water bath) may be applied if necessary to aid dissolution.
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into smaller volumes in sterile, tightly sealed tubes to minimize freeze-thaw cycles.
-
Store the aliquots at -80°C.
Protocol 2: Dilution of this compound Stock Solution into Aqueous Buffer
Materials:
-
10 mM this compound stock solution in DMSO
-
Desired aqueous buffer (e.g., PBS, cell culture medium), pre-warmed to the experimental temperature.
Procedure:
-
Thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
Perform serial dilutions of the stock solution into the pre-warmed aqueous buffer to achieve the final desired concentration.
-
Crucially , add the this compound stock solution to the aqueous buffer while vortexing or gently mixing the buffer. This rapid dispersion can help prevent localized high concentrations that may lead to precipitation.
-
Ensure the final concentration of DMSO in the experimental medium is below the tolerance level for your specific assay (typically ≤0.5%).
-
Always prepare a vehicle control using the same final concentration of DMSO in your aqueous buffer.
-
Visually inspect the final solution for any signs of precipitation before use. If precipitation is observed, refer to the Troubleshooting Guide.
BACE1 Signaling Pathway Inhibition
This compound is a potent inhibitor of Beta-secretase 1 (BACE1), a key enzyme in the amyloidogenic pathway. The following diagram illustrates the general mechanism of action.
// Nodes APP [label="Amyloid Precursor Protein (APP)", fillcolor="#F1F3F4", fontcolor="#202124"]; BACE1 [label="BACE1 (β-secretase)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; gamma_secretase [label="γ-secretase", fillcolor="#4285F4", fontcolor="#FFFFFF"]; sAPPb [label="sAPPβ", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; C99 [label="C99 fragment", fillcolor="#FBBC05", fontcolor="#202124"]; Abeta [label="Amyloid-β (Aβ) Peptides", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Plaques [label="Amyloid Plaques", fillcolor="#EA4335", fontcolor="#FFFFFF"]; AZ4217 [label="this compound", shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges APP -> BACE1 [label="Cleavage Site"]; BACE1 -> sAPPb; BACE1 -> C99; C99 -> gamma_secretase [label="Cleavage"]; gamma_secretase -> Abeta; Abeta -> Plaques [label="Aggregation"]; AZ4217 -> BACE1 [arrowhead=tee, color="#EA4335", style=bold, label="Inhibition"]; }
Optimizing AZ-4217 Concentration for In Vitro Experiments: A Technical Support Guide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing AZ-4217 in in vitro experiments. The information is tailored for scientists in academic research and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective inhibitor of β-site amyloid precursor protein (APP) cleaving enzyme 1 (BACE1). BACE1 is the enzyme that initiates the cleavage of APP, a crucial step in the production of amyloid-β (Aβ) peptides. By inhibiting BACE1, this compound effectively reduces the generation of Aβ peptides, which are implicated in the pathophysiology of Alzheimer's disease.
Q2: In which cell lines has this compound been shown to be effective?
A2: this compound has demonstrated high potency in human SH-SY5Y neuroblastoma cells, where it inhibits the secretion of sAPPβ and Aβ40 with IC50 values in the picomolar range. It is also effective in primary cortical neurons from C57BL/6 mice, Tg2576 mice, and guinea pigs, though with varying potencies.
Q3: What is the recommended starting concentration for this compound in a new cell line?
A3: Based on published data, a starting concentration range of 1 nM to 100 nM is recommended for initial experiments. However, the optimal concentration is highly dependent on the cell type and the specific experimental endpoint. For sensitive cell lines like SH-SY5Y, concentrations in the picomolar range have been shown to be effective. It is crucial to perform a dose-response curve to determine the optimal concentration for your specific system.
Q4: How selective is this compound?
A4: this compound shows high selectivity for BACE1. It has been tested against a panel of 98 different receptors, ion channels, transporters, and enzymes and showed at least a 2400-fold selectivity for BACE1 over other targets. It does, however, inhibit the closely related isoform BACE2 with a similar potency to BACE1. The selectivity against other aspartic proteases like Cathepsin D is very high (greater than 10,000-fold).
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| No or low inhibition of Aβ production observed. | Suboptimal this compound Concentration: The concentration of this compound may be too low for the specific cell line or experimental conditions. | Perform a dose-response experiment with a wider range of concentrations (e.g., 1 pM to 10 µM) to determine the IC50 value in your system. |
| Cell Line Insensitivity: The cell line may have low expression of BACE1 or express a variant that is less sensitive to this compound. | Confirm BACE1 expression in your cell line using techniques like Western blot or qPCR. Consider using a cell line known to be sensitive, such as SH-SY5Y. | |
| Incorrect Assay Protocol: Issues with the ELISA or other Aβ detection methods can lead to inaccurate results. | Ensure that your assay is properly validated. Include positive and negative controls to verify assay performance. | |
| Compound Degradation: this compound may have degraded due to improper storage or handling. | Store this compound as recommended by the supplier. Prepare fresh stock solutions for each experiment. | |
| High variability between replicate wells. | Inconsistent Cell Seeding: Uneven cell numbers across wells can lead to variable Aβ production. | Ensure a homogenous cell suspension and use precise pipetting techniques for cell seeding. Allow cells to settle evenly before incubation. |
| Edge Effects in Assay Plates: Wells on the edge of a microplate can be prone to evaporation, leading to altered cell growth and compound concentration. | Avoid using the outer wells of the plate for experimental samples. Fill the outer wells with sterile media or PBS to maintain humidity. | |
| Pipetting Errors: Inaccurate pipetting of this compound or assay reagents. | Calibrate your pipettes regularly. Use reverse pipetting for viscous solutions. | |
| Observed cytotoxicity at effective concentrations. | Off-Target Effects: Although highly selective, at very high concentrations, off-target effects can occur. | Determine the cytotoxic concentration of this compound in your cell line using a cell viability assay (e.g., MTT, CellTiter-Glo). Aim to use a concentration that effectively inhibits BACE1 without causing significant cell death. |
| Solvent Toxicity: The solvent used to dissolve this compound (e.g., DMSO) may be toxic to the cells at the final concentration used. | Ensure the final concentration of the solvent is below the toxic threshold for your cell line (typically <0.5% for DMSO). Include a vehicle control (solvent only) in your experiments. | |
| Unexpected changes in other signaling pathways. | BACE1 Inhibition of Other Substrates: BACE1 is known to cleave other substrates besides APP, which could lead to downstream effects. | Be aware of other potential BACE1 substrates and consider if their altered processing could explain the observed effects. |
| BACE2 Inhibition: this compound also inhibits BACE2, which may have different physiological roles. | If BACE2 is expressed in your cell system, consider that the observed effects may be due to the inhibition of both BACE1 and BACE2. |
Data Presentation
Table 1: In Vitro Potency of this compound
| Assay Type | Cell Line / Enzyme | Measured Endpoint | IC50 / Ki |
| Enzymatic Assay | Recombinant Human BACE1 | - | 1.8 nM (Ki) |
| Enzymatic Assay | Recombinant Human BACE2 | - | 2.6 nM (Ki) |
| Enzymatic Assay | Cathepsin D | - | >25 µM (Ki) |
| Cell-Based Assay | Wild-type SH-SY5Y | sAPPβ Secretion | 160 pM |
| Cell-Based Assay | SH-SY5Y overexpressing APP695 | Aβ40 Secretion | 200 pM |
| Cell-Based Assay | Primary Cortical Neurons (C57BL/6 mice) | Aβ40 Secretion | 2.7 nM |
| Cell-Based Assay | Primary Cortical Neurons (Tg2576 mice) | Aβ40 Secretion | 38 nM |
| Cell-Based Assay | Primary Cortical Neurons (Guinea Pig) | Aβ40 Secretion | 2.0 nM |
Experimental Protocols
1. SH-SY5Y Aβ40 Release Assay
-
Cell Culture: Culture SH-SY5Y cells overexpressing wild-type APP695 in DMEM/F-12 medium supplemented with 10% FCS and 1% nonessential amino acids.
-
Treatment: Plate cells in 96-well plates. Once confluent, replace the medium with fresh medium containing various concentrations of this compound or vehicle control.
-
Incubation: Incubate the cells for 16 hours at 37°C in a 5% CO2 incubator.
-
Aβ40 Measurement: Collect the cell culture supernatant and measure the concentration of secreted Aβ40 using a commercially available ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the IC50 value by fitting the dose-response data to a four-parameter logistic curve.
2. Cytotoxicity Assay
-
Cell Culture and Treatment: Plate cells and treat with this compound as described for the Aβ40 release assay.
-
Assay: After the treatment period, perform a cell viability assay, such as the ViaLight™ Plus Cell Proliferation/Cytotoxicity Kit, following the manufacturer's protocol.
-
Data Analysis: Determine the concentration of this compound that causes a 50% reduction in cell viability (CC50).
Visualizations
Caption: BACE1 signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for testing this compound in vitro.
Caption: Troubleshooting flowchart for low Aβ inhibition.
Troubleshooting inconsistent results in AZ-4217 animal studies
Welcome to the technical support center for AZ-4217. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot inconsistent results in animal studies involving this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent, small-molecule inhibitor of the β-site amyloid precursor protein cleaving enzyme 1 (BACE1).[1][2] BACE1 is the enzyme that initiates the process of amyloid-β (Aβ) peptide generation from the amyloid precursor protein (APP).[1][2][3] By inhibiting BACE1, this compound is expected to decrease the production of Aβ peptides, thereby reducing the formation of amyloid plaques in the brain, a key neuropathological hallmark of Alzheimer's disease (AD).[1][2]
Q2: In which animal models has this compound shown efficacy?
Central efficacy of this compound has been demonstrated after a single dose in C57BL/6 mice, guinea pigs, and the Tg2576 transgenic mouse model of cerebral amyloidosis.[1][2][4] Studies have shown that treatment with this compound can lead to a reduction in amyloid deposition.[1][4]
Troubleshooting Inconsistent Results
Issue 1: High variability in Aβ level reduction between subjects.
Q3: We are observing significant variability in the reduction of brain Aβ levels between animals in the same treatment group. What are the potential causes?
Inconsistent reduction in brain Aβ levels can stem from a variety of factors related to the animals themselves, experimental procedures, and the compound's administration.
Potential Causes & Troubleshooting Steps:
-
Animal-Specific Factors: Even in well-controlled populations, biological variation can occur.[5]
-
Genetics: Genetic variations among individual animals can impact drug metabolism and response.[6] Ensure the use of a genetically homogenous animal cohort.
-
Age and Sex: An animal's age and sex can affect its ability to metabolize and eliminate drugs.[6] Hormonal differences and variations in body composition between males and females can also lead to different drug responses.[6] Clearly define and control for age and sex in your study design.
-
Health Status: Underlying health issues, such as impaired liver or kidney function, can significantly impact drug clearance and efficacy.[6] Thoroughly screen animals for health conditions prior to the study.
-
-
Experimental Procedure Variability:
-
Dosing Accuracy: Inaccurate dosing can be a major source of variability. Ensure precise calculation of doses based on individual animal body weight and meticulous administration.
-
Route of Administration: The method of administration (e.g., oral gavage, intraperitoneal injection) can influence drug absorption and bioavailability.[7] Standardize the administration technique across all technicians involved in the study.
-
Stress: High levels of stress in animals can lead to physiological changes that affect drug metabolism and overall study variability.[8] Handle animals consistently and minimize environmental stressors.
-
-
Compound Formulation and Stability:
-
Formulation Issues: Improper formulation can lead to issues with solubility and stability, affecting the amount of active compound delivered.[7] Verify the formulation protocol and ensure consistency.
-
Compound Stability: this compound, like any compound, may degrade under certain conditions. Ensure proper storage and handling of the compound and its formulations.
-
Troubleshooting Workflow for High Variability
Caption: Troubleshooting workflow for high Aβ variability.
Issue 2: Lack of expected efficacy (no significant reduction in Aβ levels).
Q4: Our study is not showing the expected reduction in Aβ levels after this compound administration. What should we investigate?
A lack of efficacy can be due to issues with the compound, the experimental design, or the animal model itself.
Potential Causes & Troubleshooting Steps:
-
Pharmacokinetics and Pharmacodynamics (PK/PD):
-
Insufficient Drug Exposure: The dose might be too low to achieve the necessary therapeutic concentration in the brain. Review the dose-response data for this compound in the specific animal model being used.[2]
-
Timing of Measurement: The timing of tissue collection relative to the last dose is critical. Aβ levels may rebound if the measurement is taken too long after the drug has been cleared.[2]
-
Blood-Brain Barrier Penetration: While this compound has shown central efficacy, factors influencing blood-brain barrier transport can vary.
-
-
Animal Model Selection:
-
Species Differences: Different animal species can have variations in drug metabolism and receptor sensitivity.[6] The potency of this compound has been shown to differ between species in vitro.[9]
-
Disease Progression Stage: The efficacy of BACE1 inhibitors may depend on the stage of amyloid pathology. Treating animals at a very advanced stage of plaque deposition might not result in a significant reduction of existing plaques with short-term treatment.[1]
-
-
Experimental Design:
-
Blinding and Randomization: A lack of blinding and randomization can introduce unconscious bias into the study, potentially affecting the results.[5]
-
Assay Sensitivity: The analytical methods used to measure Aβ levels may not be sensitive enough to detect subtle changes. Validate the sensitivity and specificity of your ELISA or other quantification methods.
-
This compound Signaling Pathway and Point of Intervention
Caption: this compound inhibits BACE1, a key enzyme in Aβ production.
Data Summary Tables
Table 1: In Vitro Potency of this compound
| Cell System | Target Measured | IC50 Value |
| Human SH-SY5Y (wild-type) | sAPPβ secretion | 160 pM |
| Human SH-SY5Y (APP695 overexpressing) | Aβ40 secretion | 200 pM |
Data synthesized from Eketjäll et al., 2013.[2]
Table 2: In Vivo Efficacy of this compound in Guinea Pigs (3h post-dose)
| Dose (µmol/kg) | Plasma Aβ Reduction | Brain Aβ Reduction | CSF Aβ Reduction |
| 25 | Dose-dependent | Dose-dependent | Dose-dependent |
| 50 | Dose-dependent | Dose-dependent | Dose-dependent |
| 100 | Dose-dependent | Dose-dependent | Dose-dependent |
Qualitative summary based on dose-response studies described in Eketjäll et al., 2013.[2]
Experimental Protocols
Protocol 1: Brain Tissue Homogenization and Aβ Extraction
This protocol is a generalized summary based on standard methods for Aβ analysis as described in the literature for this compound studies.[9]
-
Dissection: Following euthanasia, rapidly dissect the brain on an ice-cold surface.
-
Homogenization: Homogenize the brain hemisphere in a suitable buffer (e.g., Tris-buffered saline) containing protease and phosphatase inhibitors.
-
Centrifugation: Centrifuge the homogenate at a high speed (e.g., >100,000 x g) at 4°C for 1 hour to separate the soluble and insoluble fractions.
-
Soluble Fraction: Collect the supernatant, which contains the soluble Aβ fraction.
-
Insoluble Fraction: The pellet contains the insoluble Aβ. This fraction can be further extracted using a strong denaturant like formic acid.
-
Quantification: Analyze Aβ levels in both fractions using a validated ELISA kit specific for Aβ40 and Aβ42.
Note: It is crucial to choose the right in vivo model and biomarker for preclinical screening.[2] Effects on soluble and insoluble brain Aβ may only be observed after repeated dosing, while changes in biomarkers like sAPPβ can be detected after a single dose.[2]
References
- 1. This compound: A high potency BACE inhibitor displaying acute central efficacy in different In vivo models and reduced amyloid deposition in Tg2576 mice. | Meso Scale Discovery [mesoscale.com]
- 2. This compound: A High Potency BACE Inhibitor Displaying Acute Central Efficacy in Different In Vivo Models and Reduced Amyloid Deposition in Tg2576 Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Close Look at BACE1 Inhibitors for Alzheimer’s Disease Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound: a high potency BACE inhibitor displaying acute central efficacy in different in vivo models and reduced amyloid deposition in Tg2576 mice | AlzPED [alzped.nia.nih.gov]
- 5. Tackling In Vivo Experimental Design [modernvivo.com]
- 6. Factors Affecting Drug Response in Animals [bivatec.com]
- 7. scilit.com [scilit.com]
- 8. youtube.com [youtube.com]
- 9. jneurosci.org [jneurosci.org]
Technical Support Center: AZ-4217 and BACE2 Off-Target Effects
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of the BACE1 inhibitor, AZ-4217, on its close homolog, BACE2.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound and its reported potency?
This compound is a high-potency inhibitor of β-site amyloid precursor protein cleaving enzyme 1 (BACE1).[1][2][3] BACE1 is the rate-limiting enzyme in the production of amyloid-β (Aβ) peptides, which are central to the pathogenesis of Alzheimer's disease.[1][2][3] The inhibitory potency of this compound against human BACE1 has been reported with a Ki of 1.8 nM.[1][3] In cellular assays, it demonstrates an IC50 of 160 pM in wild-type SH-SY5Y cells and 200 pM in SH-SY5Y cells overexpressing wild-type APP695.[1][3]
Q2: Does this compound exhibit off-target activity against BACE2?
Yes, experimental data indicates that this compound inhibits BACE2 with a potency similar to its primary target, BACE1.[1][3] This lack of selectivity is a critical consideration for researchers using this compound.
Q3: What are the potential physiological consequences of inhibiting BACE2?
While BACE1 is the primary β-secretase in the brain, BACE2 has distinct physiological roles.[1][4] Inhibition of BACE2 may lead to several off-target effects, including:
-
Alterations in Pigmentation: BACE2 is involved in the processing of the premelanosome protein (PMEL), which is crucial for melanin production.[5][6] Inhibition of BACE2 can lead to hypopigmentation.[5][6]
-
Impact on Glucose Homeostasis: BACE2 plays a role in pancreatic β-cell function and insulin secretion through the processing of Tmem27.[7][8] BACE2 inhibition has been shown to improve glucose homeostasis in some contexts, but it can also exacerbate metabolic consequences of a high-fat diet.[7][9][10]
-
Modulation of VEGFR3 Signaling: BACE2 cleaves vascular endothelial growth factor receptor 3 (VEGFR3), a key regulator of lymphangiogenesis.[11][12][13][14][15] Inhibition of BACE2 can enhance VEGFR3 signaling.[11][12][13][14]
Q4: How does BACE2's role in APP processing differ from BACE1's?
While both enzymes can cleave the amyloid precursor protein (APP), their primary cleavage sites and resulting products differ. BACE1 cleavage is the initial step in the amyloidogenic pathway, leading to the generation of toxic Aβ peptides.[16][17] BACE2 can also cleave APP at the β-site, but it preferentially cleaves at the θ-site within the Aβ domain, a process that is considered non-amyloidogenic and may even be protective against Alzheimer's disease.[16][17]
Troubleshooting Guide
Issue: Unexpected phenotypic changes in animal models or cell cultures treated with this compound that are inconsistent with BACE1 inhibition alone.
-
Possible Cause: Off-target inhibition of BACE2.
-
Troubleshooting Steps:
-
Review the literature: Familiarize yourself with the known physiological roles of BACE2 (pigmentation, glucose metabolism, etc.) and assess if the observed phenotype aligns with BACE2 inhibition.[1][4][5][6][9][10]
-
Control Experiments: If possible, use a more selective BACE1 inhibitor as a control to differentiate between BACE1- and BACE2-mediated effects.
-
BACE2-specific assays: Measure the activity of BACE2-specific substrates in your experimental system. For example, monitor the levels of soluble VEGFR3 (sVEGFR3) in plasma as a pharmacodynamic marker for BACE2 activity.[11][12][13][14]
-
Issue: Difficulty in interpreting Aβ level changes in cellular assays.
-
Possible Cause: The dual inhibition of BACE1 and BACE2 by this compound can lead to complex effects on APP processing.
-
Troubleshooting Steps:
-
Measure sAPPβ and sAPPα: In addition to Aβ, measure the levels of soluble APP fragments. Inhibition of BACE1 will decrease sAPPβ, while the impact on sAPPα can be more complex.
-
Consider θ-site cleavage: Be aware that BACE2's θ-secretase activity can reduce Aβ production. The net effect on Aβ will be a combination of reduced production via BACE1 inhibition and potentially altered processing by BACE2.[16][17]
-
Quantitative Data Summary
The following table summarizes the in vitro inhibitory potency of this compound against human BACE1, BACE2, and the off-target aspartic protease, Cathepsin D.
| Target Enzyme | Inhibition Constant (Ki) | IC50 (SH-SY5Y cells) | Selectivity vs. BACE1 |
| hBACE1 | 1.8 nM[1][3] | 160 pM (wild-type)[1][3] | - |
| hBACE2 | 2.6 nM[1][3] | Not reported | ~1.4-fold |
| Cathepsin D | > 25 µM[1][3] | Not applicable | >10,000-fold |
Experimental Protocols
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay for BACE1 and BACE2 Inhibition
This protocol provides a framework for assessing the inhibitory activity of this compound on both BACE1 and BACE2.
Materials:
-
Recombinant human BACE1 (soluble ectodomain)
-
Recombinant human BACE2 (soluble ectodomain)
-
TR-FRET substrate peptide (e.g., a peptide containing the Swedish mutation of the APP cleavage site, labeled with a donor and acceptor fluorophore)
-
This compound
-
Assay Buffer (e.g., 50 mM Sodium Acetate, pH 4.5, with 0.1% Triton X-100 and 1 mM EDTA)
-
Stop Solution (e.g., a high pH buffer to halt the enzymatic reaction)
-
384-well, low-volume, black assay plates
-
TR-FRET-capable plate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute the compound in Assay Buffer to the desired final concentrations.
-
Enzyme Preparation: Dilute recombinant BACE1 and BACE2 in Assay Buffer to a working concentration. The optimal concentration should be determined empirically to ensure a linear reaction rate over the desired time course.
-
Assay Reaction:
-
Add 5 µL of diluted this compound or vehicle control (Assay Buffer with DMSO) to the assay plate.
-
Add 5 µL of diluted enzyme (BACE1 or BACE2) to the appropriate wells.
-
Pre-incubate the plate for 10-15 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding 5 µL of the TR-FRET substrate.
-
-
Incubation: Incubate the plate at room temperature for 60-120 minutes, protected from light.
-
Reaction Termination (Optional): The reaction can be stopped by adding 5 µL of Stop Solution.
-
Data Acquisition: Read the plate on a TR-FRET-capable plate reader, measuring the emission of both the donor and acceptor fluorophores.
-
Data Analysis: Calculate the TR-FRET ratio (acceptor emission / donor emission). Determine the percent inhibition for each concentration of this compound relative to the vehicle control. Fit the data to a dose-response curve to calculate the IC50 value.
Visualizations
References
- 1. Physiological Functions of the β-Site Amyloid Precursor Protein Cleaving Enzyme 1 and 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BACE2 distribution in major brain cell types and identification of novel substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound: A High Potency BACE Inhibitor Displaying Acute Central Efficacy in Different In Vivo Models and Reduced Amyloid Deposition in Tg2576 Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Physiological Functions of the β-Site Amyloid Precursor Protein Cleaving Enzyme 1 and 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. REVERSIBLE AND SPECIES-SPECIFIC DEPIGMENTATION EFFECTS OF AZD3293, A BACE INHIBITOR FOR THE TREATMENT OF ALZHEIMER’S DISEASE, ARE RELATED TO BACE2 INHIBITION AND CONFINED TO EPIDERMIS AND HAIR • The Journal of Prevention of Alzheimer's Disease [jpreventionalzheimer.com]
- 6. Pharmacological BACE1 and BACE2 inhibition induces hair depigmentation by inhibiting PMEL17 processing in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. Frontiers | Physiological Functions of the β-Site Amyloid Precursor Protein Cleaving Enzyme 1 and 2 [frontiersin.org]
- 9. BACE2 suppression in mice aggravates the adverse metabolic consequences of an obesogenic diet - PMC [pmc.ncbi.nlm.nih.gov]
- 10. BACE2 inhibition aggravates the metabolic consequences of a high-fat diet in mice [clinicbarcelona.org]
- 11. The Alzheimer’s disease–linked protease BACE2 cleaves VEGFR3 and modulates its signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Alzheimer's disease-linked protease BACE2 cleaves VEGFR3 and modulates its signaling. - DZNEPUB [pub.dzne.de]
- 13. researchgate.net [researchgate.net]
- 14. The Alzheimer's disease-linked protease BACE2 cleaves VEGFR3 and modulates its signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. JCI - The Alzheimer’s disease–linked protease BACE2 cleaves VEGFR3 and modulates its signaling [jci.org]
- 16. Distinct transcriptional regulation and function of the human BACE2 and BACE1 genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. The Normal and Pathologic Roles of the Alzheimer's β-secretase, BACE1 - PMC [pmc.ncbi.nlm.nih.gov]
How to minimize AZ-4217 toxicity in cell culture
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of AZ-4217 in cell culture, with a focus on minimizing potential toxicity and ensuring reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent small molecule inhibitor of Beta-secretase 1 (BACE1), an aspartic protease that plays a key role in the amyloidogenic processing of the Amyloid Precursor Protein (APP). By inhibiting BACE1, this compound reduces the production of amyloid-beta (Aβ) peptides, which are central to the pathogenesis of Alzheimer's disease.
Q2: I am observing unexpected cell death in my cultures after treating with this compound. Is this a known issue?
A2: While the primary literature on this compound focuses on its efficacy as a BACE1 inhibitor, unexpected cytotoxicity in cell culture can arise from several factors. It is not necessarily a direct "toxic" effect of the compound but may be related to its physicochemical properties, off-target effects, or experimental conditions. This guide provides detailed troubleshooting steps to address this issue.
Q3: What are the potential off-target effects of this compound?
A3: this compound shows high selectivity for BACE1. However, like many BACE1 inhibitors, it also exhibits some activity against the homologous enzyme BACE2.[1] While highly selective against other aspartic proteases like Cathepsin D, inhibition of BACE2 could lead to unintended biological consequences in certain cellular contexts.[1] It is important to consider the expression levels of BACE1 and BACE2 in your specific cell model.
Q4: What is the recommended solvent for preparing this compound stock solutions?
A4: For in vitro experiments, this compound should be dissolved in a high-quality, anhydrous solvent such as dimethyl sulfoxide (DMSO) to create a concentrated stock solution.
Q5: How can I avoid precipitation of this compound in my cell culture medium?
A5: Precipitation of small molecule inhibitors is a common issue and can lead to inaccurate results and apparent cytotoxicity. To avoid this, it is crucial to ensure that the final concentration of the solvent (e.g., DMSO) in the cell culture medium is kept to a minimum, typically below 0.1%, and that the final concentration of this compound does not exceed its aqueous solubility. A stepwise dilution of the DMSO stock into pre-warmed media with gentle mixing is recommended. Refer to the Troubleshooting Guide for more detailed strategies.
Troubleshooting Guides
Issue 1: Unexpected Cell Death or Poor Cell Health
This guide will help you systematically troubleshoot unexpected cytotoxicity when using this compound.
Caption: Troubleshooting workflow for unexpected cell death.
-
Verify this compound Concentration and Preparation:
-
Action: Double-check all calculations for the dilution of your this compound stock solution. Ensure that the stock solution was properly stored and has not undergone multiple freeze-thaw cycles.
-
Rationale: Errors in dilution can lead to excessively high concentrations of the inhibitor, causing cytotoxicity.
-
-
Assess for Compound Precipitation:
-
Action: Visually inspect the culture medium after the addition of this compound, both by eye and under a microscope. Look for any signs of cloudiness, particulate matter, or crystals.
-
Rationale: Undissolved compound can cause physical stress to cells and lead to inaccurate concentration in the medium. If precipitation is observed, proceed to Troubleshooting Issue 2 .
-
-
Evaluate Solvent (DMSO) Toxicity:
-
Action: Run a vehicle control experiment where you treat your cells with the same final concentration of DMSO used in your this compound experiments.
-
Rationale: High concentrations of DMSO can be toxic to cells. It is recommended to keep the final DMSO concentration at or below 0.1%.
-
-
Optimize Treatment Conditions:
-
Action: Perform a dose-response and time-course experiment to determine the optimal concentration and duration of this compound treatment for your specific cell line and experimental endpoint.
-
Rationale: Different cell lines have varying sensitivities to chemical treatments. Minimizing the concentration and exposure time can reduce the likelihood of off-target toxicity.
-
-
Perform Comprehensive Cytotoxicity Assessment:
-
Action: Use multiple, mechanistically distinct cytotoxicity assays to confirm cell death and understand the potential mechanism (e.g., necrosis vs. apoptosis). Refer to the Experimental Protocols section for detailed methods.
-
Rationale: Different assays measure different aspects of cell health. A comprehensive assessment will provide a more accurate picture of any potential cytotoxic effects.
-
-
Consider Off-Target Effects:
-
Action: Review the literature for known off-target effects of BACE1 inhibitors. Consider if your cell line expresses BACE2 or other potential off-target proteins.
-
Rationale: The observed cytotoxicity may be due to the inhibition of other cellular targets besides BACE1.
-
Issue 2: Compound Precipitation in Cell Culture Media
This guide provides steps to address the precipitation of this compound in your experiments.
Caption: Workflow to address compound precipitation.
-
Optimize Dilution Method:
-
Action: Instead of adding the concentrated DMSO stock directly to the full volume of media, perform a serial dilution of the stock in a small volume of serum-free medium first. Then, add this intermediate dilution to your final volume of complete medium with gentle mixing.
-
Rationale: A gradual change in solvent polarity can help keep the compound in solution.
-
-
Reduce Final Concentration:
-
Action: Determine the lowest effective concentration of this compound for your experiment through a careful dose-response study.
-
Rationale: The concentration of this compound may be exceeding its solubility limit in the aqueous culture medium.
-
-
Pre-warm Media and Equipment:
-
Action: Ensure that your cell culture medium and all pipettes and tubes are pre-warmed to 37°C before preparing the final dilutions.
-
Rationale: Temperature can affect the solubility of chemical compounds.
-
-
Consider Media Components:
-
Action: If precipitation persists, test the solubility of this compound in a simpler buffered solution like PBS to determine if components in your culture medium (e.g., high concentrations of certain salts or proteins) are contributing to the precipitation.
-
Rationale: Interactions between the compound and media components can sometimes lead to insolubility.
-
Data Presentation
Table 1: In Vitro Potency and Selectivity of this compound
| Target | Species | Assay | Value | Reference |
| BACE1 | Human | Ki | 1.8 nM | [1] |
| BACE2 | Human | Ki | 2.6 nM | [1] |
| Cathepsin D | Human | Ki | > 25 µM | [1] |
| Aβ40 Secretion | Human (SH-SY5Y cells) | IC50 | 200 pM | [1] |
| sAPPβ Secretion | Human (SH-SY5Y cells) | IC50 | 160 pM | [1] |
Table 2: Comparative Selectivity of Various BACE1 Inhibitors
| Compound | BACE1 (Ki or IC50) | BACE2 (Ki or IC50) | Cathepsin D (Ki or IC50) | BACE1/BACE2 Selectivity | Reference |
| This compound | 1.8 nM (Ki) | 2.6 nM (Ki) | > 25,000 nM (Ki) | ~0.7 | [1] |
| Verubecestat (MK-8931) | 2.2 nM (Ki) | 0.34 nM (Ki) | > 100,000 nM (Ki) | ~6.5 (BACE2 selective) | |
| CNP520 | 11 nM (Ki) | 30 nM (Ki) | 205,000 nM (Ki) | ~2.7 | |
| Compound 3 | 1.1 nM (Ki) | > 27.5 nM | > 27.5 nM | > 25 | |
| Inhibitor 5 | 1.8 nM (Ki) | 79 nM (IC50) | 138 nM (IC50) | ~44 | |
| Elenbecestat | 3.9 nM (IC50) | 46 nM (IC50) | - | ~11.8 | |
| Shionogi Compound 1 | 3.9 nM (IC50) | 148 nM (IC50) | - | ~37.9 | |
| Shionogi Compound 2 | 7.7 nM (IC50) | 307 nM (IC50) | - | ~39.9 |
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
This protocol is adapted from standard MTT assay procedures.
-
Cell Plating: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of this compound (and a vehicle control) and incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in sterile PBS to each well.
-
Incubation: Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express the results as a percentage of the vehicle-treated control.
Protocol 2: LDH Release Assay for Cytotoxicity
This protocol measures the release of lactate dehydrogenase (LDH) from damaged cells.
-
Cell Plating and Treatment: Follow steps 1 and 2 from the MTT assay protocol. Include a "maximum LDH release" control by treating a set of wells with a lysis buffer.
-
Supernatant Collection: After incubation, centrifuge the plate at a low speed (e.g., 250 x g) for 5 minutes to pellet any detached cells.
-
LDH Reaction: Carefully transfer a portion of the supernatant from each well to a new 96-well plate. Add the LDH reaction mix (containing lactate, NAD+, and a tetrazolium salt) according to the manufacturer's instructions.
-
Incubation: Incubate the plate at room temperature, protected from light, for the time specified by the kit manufacturer (typically 20-30 minutes).
-
Absorbance Measurement: Measure the absorbance at the recommended wavelength (usually around 490 nm).
-
Data Analysis: Calculate the percentage of cytotoxicity relative to the maximum LDH release control.
Protocol 3: ATP-Based Assay for Cell Viability
This protocol quantifies the amount of ATP in metabolically active cells.
-
Cell Plating and Treatment: Follow steps 1 and 2 from the MTT assay protocol.
-
Reagent Addition: After the treatment period, allow the plate to equilibrate to room temperature. Add a volume of ATP detection reagent equal to the volume of culture medium in each well.
-
Lysis and Signal Generation: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis and initiate the luminescent reaction.
-
Incubation: Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Luminescence Measurement: Measure the luminescence using a microplate luminometer.
-
Data Analysis: Express the results as a percentage of the vehicle-treated control.
Mandatory Visualization
Caption: this compound inhibits the BACE1 cleavage of APP.
Caption: General experimental workflow for assessing this compound cytotoxicity.
References
AZ-4217 stability in solution and proper storage conditions
This technical support center provides researchers, scientists, and drug development professionals with essential information on the stability in solution and proper storage conditions for the BACE1 inhibitor, AZ-4217.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
A1: Solid (powder) this compound should be stored at -20°C. When stored properly, the compound is expected to be stable.[1]
Q2: How should I store this compound in solution?
A2: For solutions of this compound in a solvent, it is recommended to store them at -80°C.[1]
Q3: What is the known stability of this compound in biological matrices?
A3: this compound has been found to be stable in plasma for at least 24 hours.[2]
Q4: In which common laboratory solvents is this compound soluble?
Q5: What is a typical concentration range for in vitro experiments with this compound?
A5: this compound has been tested in a variety of in vitro radioligand binding and enzyme assays at concentrations up to 10 μM.[2] The optimal concentration will depend on the specific experimental setup, including the cell line and assay duration. It is advisable to perform a dose-response experiment to determine the optimal working concentration for your specific application.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation observed in stock solution upon thawing. | The solubility limit may have been exceeded, or the solvent may not be optimal. The solution may have been stored improperly. | Gently warm the solution and vortex to redissolve. If precipitation persists, consider preparing a fresh, lower concentration stock solution. Ensure the final DMSO concentration in aqueous buffers is kept low (typically <0.5%) to avoid precipitation. |
| Inconsistent or unexpected results in cellular assays. | The compound may have degraded due to improper storage or multiple freeze-thaw cycles. The final solvent concentration may be causing cellular toxicity. | Prepare fresh dilutions from a new stock aliquot for each experiment. It is recommended to aliquot stock solutions to minimize freeze-thaw cycles. Ensure the final solvent concentration in the cell culture medium is consistent across all treatments and controls, and is at a non-toxic level. |
| Loss of compound activity over time. | The compound in solution may be unstable at the storage temperature or may be sensitive to light. | Always store solutions at -80°C as recommended.[1] Protect solutions from light, especially during handling and experimentation. Conduct a stability study under your specific experimental conditions if long-term use of a solution is required. |
Quantitative Data Summary
While specific quantitative stability data for this compound in various solvents and temperatures is not extensively published, the following table summarizes the available information and provides data for a comparable BACE1 inhibitor, Lanabecestat (AZD3293), for reference.
| Compound | Parameter | Condition | Value/Recommendation | Citation |
| This compound | Storage (Powder) | - | -20°C | [1] |
| Storage (in Solvent) | - | -80°C | [1] | |
| Stability in Plasma | In vitro incubation | Stable for at least 24 hours | [2] | |
| In Vitro Assay Concentration | Radioligand binding and enzyme assays | Up to 10 μM | [2] | |
| Lanabecestat (AZD3293) | Solubility | DMSO | Soluble | [1] |
| Ethanol | Soluble | [1] | ||
| Stock Solution Storage | -80°C | Use within 2 years | [4] | |
| -20°C | Use within 1 year | [4][5] |
Experimental Protocols
The following are detailed methodologies for key experiments related to determining the stability and solubility of a compound like this compound.
Protocol 1: Determination of Kinetic Solubility using the Shake-Flask Method
Objective: To determine the kinetic solubility of this compound in an aqueous buffer.
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Microcentrifuge tubes
-
Shaker/incubator
-
High-Performance Liquid Chromatography (HPLC) system with UV detector or a UV-Vis spectrophotometer
-
0.22 µm syringe filters
Procedure:
-
Preparation of Stock Solution: Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM).
-
Sample Preparation: Add a small volume of the DMSO stock solution to a microcentrifuge tube containing a known volume of PBS (e.g., 5 µL of 10 mM stock into 495 µL of PBS to get a theoretical concentration of 100 µM). The final DMSO concentration should be kept low (e.g., 1%).
-
Equilibration: Cap the tubes and place them on a shaker in a temperature-controlled incubator (e.g., 25°C or 37°C) for a set period (e.g., 24 hours) to allow the solution to reach equilibrium.
-
Separation of Undissolved Compound: After incubation, centrifuge the tubes at high speed (e.g., 14,000 rpm for 15 minutes) to pellet any undissolved precipitate.
-
Sample Analysis: Carefully collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining particulate matter.
-
Quantification: Determine the concentration of this compound in the clear filtrate using a validated HPLC-UV or UV-Vis spectrophotometry method against a standard curve prepared in the same buffer system.
Protocol 2: Assessment of Solution Stability by HPLC
Objective: To evaluate the stability of this compound in a specific solvent under different storage conditions over time.
Materials:
-
This compound stock solution (e.g., in DMSO)
-
HPLC system with a UV detector
-
Appropriate HPLC column (e.g., C18)
-
Mobile phase (e.g., a mixture of acetonitrile and water with a suitable buffer)
-
Temperature-controlled storage units (e.g., room temperature, 4°C, -20°C, -80°C)
Procedure:
-
Sample Preparation: Prepare several aliquots of the this compound solution to be tested.
-
Initial Analysis (Time 0): Immediately analyze one of the freshly prepared aliquots by HPLC to determine the initial concentration and purity of this compound. This will serve as the baseline (T=0) measurement.
-
Storage: Store the remaining aliquots under the desired storage conditions (e.g., protected from light at room temperature, 4°C, -20°C, and -80°C).
-
Time-Point Analysis: At predetermined time points (e.g., 24 hours, 48 hours, 1 week, 1 month), retrieve an aliquot from each storage condition.
-
HPLC Analysis: Allow the samples to reach room temperature before analysis. Analyze each sample by HPLC using the same method as the initial analysis.
-
Data Analysis: Compare the peak area of the this compound peak at each time point to the initial (T=0) peak area. A decrease in the peak area of the parent compound or the appearance of new peaks would indicate degradation. Calculate the percentage of the compound remaining at each time point.
Mandatory Visualizations
BACE1 Signaling Pathway in Alzheimer's Disease
The following diagram illustrates the role of BACE1 in the amyloidogenic processing of Amyloid Precursor Protein (APP), a key pathway in the pathology of Alzheimer's disease. This compound is a potent inhibitor of the BACE1 enzyme.
Caption: The amyloidogenic pathway initiated by BACE1, and the inhibitory action of this compound.
Experimental Workflow for Stability Assessment
The diagram below outlines the general workflow for assessing the stability of this compound in solution.
Caption: A generalized workflow for determining the stability of this compound in solution over time.
References
- 1. caymanchem.com [caymanchem.com]
- 2. This compound: A High Potency BACE Inhibitor Displaying Acute Central Efficacy in Different In Vivo Models and Reduced Amyloid Deposition in Tg2576 Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jneurosci.org [jneurosci.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Lanabecestat(AZD3293,LY-3314814)|1383982-64-6|COA [dcchemicals.com]
Addressing high variability in AZ-4217 dose-response curves
This technical support center provides guidance for researchers, scientists, and drug development professionals working with AZ-4217, a potent BACE1 inhibitor. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues, particularly the high variability observed in dose-response curves during in vitro and cellular assays.
Frequently Asked Questions (FAQs) & Troubleshooting
High variability in dose-response curves can obscure the true potency and efficacy of a compound. The following sections provide potential causes and solutions for inconsistent results with this compound.
Q1: What are the most common causes of high variability in this compound dose-response curves?
High variability can stem from several factors throughout the experimental workflow. These can be broadly categorized into three areas: Compound Handling and Preparation, Assay System and Conditions, and Data Analysis.
Troubleshooting Guide: High Variability in Replicate Wells
High variability between replicate wells is a frequent issue that can mask the true effect of this compound.
| Potential Cause | Recommended Solution |
| Pipetting Inaccuracy | Calibrate pipettes regularly. For viscous solutions, consider using reverse pipetting techniques. Ensure consistent tip immersion depth to avoid variations in dispensed volumes.[1] |
| Inadequate Mixing | Gently but thoroughly mix all reagents after addition, especially the enzyme and inhibitor solutions. Avoid introducing bubbles, which can interfere with optical readings. |
| Edge Effects in Assay Plates | The outer wells of a microplate are more susceptible to evaporation and temperature fluctuations.[1] It is advisable to avoid using the outermost wells for experimental data points; instead, fill them with buffer or water to create a humidity barrier.[1] |
| Temperature Gradients | Ensure the entire assay plate maintains a uniform temperature during incubation.[1] Avoid placing plates on surfaces that are not temperature-controlled. |
| Cell Seeding Density | Inconsistent cell numbers per well can lead to significant variability. Ensure cells are thoroughly resuspended before plating to achieve a uniform density across all wells. Determine the optimal seeding density in preliminary experiments.[2] |
Q2: My observed IC50 value for this compound is higher than expected. What could be the cause?
A rightward shift in the dose-response curve, indicating a higher IC50, can be due to several experimental factors.
Troubleshooting Guide: Higher than Expected IC50 Values
| Potential Cause | Recommended Solution |
| Incorrect Buffer Composition | The pH, ionic strength, and presence of additives (e.g., detergents, BSA) in the reaction buffer can influence inhibitor binding and enzyme activity.[1] Verify that the buffer conditions are optimal for BACE1 activity. |
| Substrate Depletion or Product Inhibition | Ensure that the enzyme reaction is in the linear range and that less than 10% of the substrate has been consumed during the assay.[3] High enzyme concentrations or long incubation times can lead to non-linear kinetics.[3] |
| Compound Stability and Solubility | This compound may degrade or precipitate at the concentrations used in the assay. Prepare fresh serial dilutions from a DMSO stock for each experiment.[4] Ensure the final DMSO concentration is consistent across all wells and is non-toxic to the cells or enzyme (typically <0.5%).[4] |
| High Protein Binding | This compound has high plasma protein binding.[5][6] If using serum-containing media in cellular assays, the free concentration of this compound available to interact with BACE1 may be significantly reduced. Consider using serum-free media or determining the unbound fraction of the compound under your experimental conditions. |
| Cell Line Specificity | The expression levels and activity of BACE1 can vary between cell lines.[4] Confirm that your chosen cell line expresses sufficient levels of BACE1 and its substrate, APP. |
Data Presentation
The following tables summarize key quantitative data for this compound from published literature.
Table 1: In Vitro Potency and Selectivity of this compound [5][7]
| Target | Assay Type | Potency (Ki) | Selectivity vs. BACE1 |
| Human BACE1 | Recombinant Enzyme Assay | 1.8 nM | - |
| Human BACE2 | Recombinant Enzyme Assay | 2.6 nM | ~1.4-fold |
| Cathepsin D | Recombinant Enzyme Assay | > 25 µM | > 10,000-fold |
Table 2: Cellular Activity of this compound [7][8][9]
| Cell Line | Assay | Endpoint | Potency (IC50) |
| Human SH-SY5Y | Cellular Assay | Aβ40 Secretion | 160 pM |
Experimental Protocols
Protocol 1: General BACE1 Inhibition Assay (Biochemical)
This protocol provides a general framework for a BACE1 enzymatic assay. Specific concentrations and incubation times should be optimized for each specific substrate and detection method.
-
Prepare Reagents :
-
BACE1 Reaction Buffer (e.g., 50 mM Sodium Acetate, pH 4.5, with CHAPS, Triton X-100, and EDTA).[6]
-
Recombinant human BACE1 enzyme (prepare a 2X stock solution).
-
Fluorogenic BACE1 substrate (prepare a 2X stock solution).
-
This compound (prepare a serial dilution in DMSO, then dilute in BACE1 Reaction Buffer to a 4X stock).
-
-
Assay Procedure (384-well plate) :
-
Add 5 µL of 4X this compound solution or vehicle (DMSO in buffer) to the appropriate wells.
-
Add 10 µL of the 2X BACE1 enzyme solution to all wells.
-
Incubate for 10 minutes at room temperature to allow for inhibitor binding.[6]
-
Initiate the reaction by adding 5 µL of 2X substrate solution to all wells.
-
Incubate for the desired time (e.g., 60 minutes) at room temperature, protected from light.
-
Stop the reaction (if necessary for the detection method) and measure the fluorescence signal.
-
Protocol 2: Cellular Aβ Reduction Assay
This protocol describes a method to measure the effect of this compound on the secretion of Aβ peptides from cultured cells.
-
Cell Culture and Seeding :
-
Compound Treatment :
-
Prepare serial dilutions of this compound in cell culture medium. Ensure the final DMSO concentration is consistent and non-toxic (e.g., <0.5%).[4]
-
Replace the existing medium with the medium containing the various concentrations of this compound or vehicle control.
-
-
Incubation and Sample Collection :
-
Incubate the cells for a predetermined time (e.g., overnight) at 37°C and 5% CO2.[6]
-
After incubation, collect the conditioned medium from each well for Aβ analysis.
-
-
Aβ Measurement :
-
Data Analysis :
-
Normalize the Aβ concentrations to the vehicle control and plot the results to determine the IC50 value.
-
Mandatory Visualizations
Signaling Pathway
References
- 1. benchchem.com [benchchem.com]
- 2. selectscience.net [selectscience.net]
- 3. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. jneurosci.org [jneurosci.org]
- 6. jneurosci.org [jneurosci.org]
- 7. This compound: A High Potency BACE Inhibitor Displaying Acute Central Efficacy in Different In Vivo Models and Reduced Amyloid Deposition in Tg2576 Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound: A high potency BACE inhibitor displaying acute central efficacy in different In vivo models and reduced amyloid deposition in Tg2576 mice. | Meso Scale Discovery [mesoscale.com]
- 9. This compound: a high potency BACE inhibitor displaying acute central efficacy in different in vivo models and reduced amyloid deposition in Tg2576 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: AZ-4217 In Vivo Applications
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working with the BACE1 inhibitor, AZ-4217. The information is designed to address common challenges encountered during in vivo experiments aimed at improving and understanding its bioavailability.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent, orally active, and brain-permeable small molecule inhibitor of β-site amyloid precursor protein cleaving enzyme 1 (BACE1).[1][2][3][4] BACE1 is the rate-limiting enzyme that initiates the cleavage of the amyloid precursor protein (APP), leading to the production of amyloid-β (Aβ) peptides.[1][2][3] By inhibiting BACE1, this compound reduces the generation of Aβ peptides, which are central to the amyloid cascade hypothesis of Alzheimer's disease.[1][2][3]
Q2: Has this compound demonstrated efficacy in vivo?
Yes, this compound has shown excellent in vivo efficacy in several preclinical models.[1][2][3] Single oral doses have been shown to reduce Aβ levels in the plasma, brain, and cerebrospinal fluid (CSF) of C57BL/6 mice, guinea pigs, and the Tg2576 transgenic mouse model of cerebral amyloidosis.[1][3][4] Chronic treatment has also been demonstrated to lower amyloid deposition in the brains of aged Tg2576 mice.[1][3]
Q3: What is the typical route of administration for this compound in preclinical studies?
In published studies, this compound was administered as a single dose via oral gavage.[1]
Q4: What are the key pharmacokinetic parameters of this compound in mice?
Pharmacokinetic studies in C57BL/6 mice following a single oral dose have shown an almost proportional increase in exposure with an increased dose. The maximum plasma concentration (Cmax) is reached approximately 1.0 hour after administration.[1] Key parameters are summarized in the table below.
Quantitative Data Summary
Table 1: In Vitro Potency of this compound [1]
| Assay System | Parameter | Value |
| Recombinant human BACE1 | Ki | 1.8 nM |
| Recombinant human BACE2 | Ki | 2.6 nM |
| Cathepsin D | Ki | > 25 µM |
| SH-SY5Y cells (overexpressing APP695) | Aβ40 IC50 | 200 pM |
| Wild-type SH-SY5Y cells | sAPPβ IC50 | 160 pM |
Table 2: Pharmacokinetic Parameters of this compound in C57BL/6 Mice [1]
| Parameter | Value (estimate ± SE) |
| Clearance | 0.73 ± 0.05 L/h/kg |
| Volume of distribution | 5.7 ± 0.3 L/kg |
| Absorption rate constant | 3.7 ± 1.0 h⁻¹ |
| Time to maximum concentration (Tmax) | ~1.0 hour |
Signaling Pathway and Experimental Workflow
Below are diagrams illustrating the BACE1 signaling pathway and a general experimental workflow for evaluating this compound in vivo.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or variable plasma exposure of this compound | Improper Formulation: this compound may have low aqueous solubility, leading to precipitation in the dosing vehicle or in the gastrointestinal tract. | 1. Optimize Vehicle: Use a solubilizing vehicle. A common formulation for poorly soluble compounds for oral gavage in mice is a suspension in 0.5% methylcellulose with 0.1-0.2% Tween 80 in water.[5] Other options include solutions with co-solvents like PEG400 and DMSO, or lipid-based formulations.[6] 2. Particle Size Reduction: If using a suspension, ensure the particle size of this compound is minimized (micronization) to increase the surface area for dissolution. 3. Confirm Homogeneity: Ensure the dosing formulation is a homogenous suspension or a clear solution. Vortex or sonicate suspensions before each administration. |
| Gavage Error: Incorrect oral gavage technique can lead to administration into the lungs or incomplete dosing. | 1. Proper Training: Ensure personnel are properly trained in oral gavage techniques for the specific animal model. 2. Verify Placement: Use appropriate gavage needle size and verify correct placement in the esophagus before dispensing the dose. | |
| High variability in Aβ reduction between animals | Inconsistent Dosing: Variability in the administered dose due to an inhomogeneous formulation or inaccurate volume measurement. | 1. Homogenize Formulation: Vigorously mix the formulation before drawing each dose. 2. Accurate Dosing: Use calibrated pipettes or syringes for accurate volume measurement based on individual animal body weight. |
| Physiological Variability: Differences in animal age, weight, stress levels, or fed/fasted state can impact drug absorption. | 1. Standardize Conditions: Use animals of the same age and sex, and control for fed vs. fasted state (fasting prior to dosing can improve consistency). 2. Acclimatization: Ensure animals are properly acclimated to the housing and handling procedures to minimize stress. | |
| No significant reduction in brain Aβ levels despite adequate plasma exposure | Blood-Brain Barrier (BBB) Penetration Issues: The compound may be subject to efflux transporters (e.g., P-glycoprotein) at the BBB, limiting its central nervous system exposure. | 1. Co-administration with Efflux Inhibitors: In exploratory studies, co-administration with a P-glycoprotein inhibitor can help determine if efflux is a limiting factor. 2. Measure Brain Concentrations: Directly measure the concentration of this compound in brain tissue to confirm CNS penetration. The free fraction in brain tissue for this compound has been reported to be 1%.[1] |
| Assay Sensitivity: The ELISA or other quantification methods for Aβ may not be sensitive enough to detect changes. | 1. Assay Validation: Ensure the Aβ quantification assay is validated and has sufficient sensitivity and precision. 2. Use Appropriate Standards: Include appropriate standards and controls in each assay plate. |
Experimental Protocols
Protocol: Acute Oral Administration of this compound in Mice
This protocol describes a general procedure for the acute oral administration of this compound to mice for pharmacokinetic and pharmacodynamic analysis.
1. Materials:
-
This compound compound
-
Vehicle for formulation (see below)
-
Animal balance
-
Oral gavage needles (20-22 gauge, ball-tipped)
-
1 mL syringes
-
Appropriate mouse strain (e.g., C57BL/6 or Tg2576)
2. Vehicle Preparation:
Note: The specific vehicle used in the pivotal studies by Eketjäll et al. (2013) was not detailed in the publication. The following is a widely used and recommended vehicle for administering poorly soluble compounds orally to mice.[5]
-
Recommended Vehicle: 0.5% (w/v) Methylcellulose and 0.2% (v/v) Tween 80 in sterile water.
-
Add 0.5 g of methylcellulose to 50 mL of hot sterile water (~80-90°C) and stir until dispersed.
-
Add 50 mL of cold sterile water and continue stirring until a clear, viscous solution is formed.
-
Add 0.2 mL of Tween 80 and mix thoroughly.
-
Store at 4°C.
-
3. This compound Formulation Preparation:
-
Calculate the required amount of this compound based on the desired dose (e.g., 10 mg/kg) and the number of animals.
-
Weigh the appropriate amount of this compound.
-
Add a small amount of the vehicle to the compound and triturate to form a uniform paste.
-
Gradually add the remaining vehicle to the desired final volume while continuously mixing (e.g., vortexing) to create a homogenous suspension.
-
Prepare the formulation fresh on the day of the experiment.
4. Dosing Procedure:
-
Animal Acclimatization: Acclimate mice to the housing facility and handling for at least one week prior to the experiment.
-
Fasting (Optional but Recommended): Fast mice for 4-6 hours prior to dosing to reduce variability in absorption. Ensure free access to water.
-
Dosage Calculation: Weigh each mouse immediately before dosing to calculate the precise volume of the this compound formulation to be administered. The typical dosing volume for mice is 5-10 mL/kg.
-
Administration:
-
Thoroughly vortex the drug suspension immediately before drawing up the dose for each animal.
-
Gently restrain the mouse.
-
Carefully insert the gavage needle into the esophagus.
-
Slowly administer the calculated volume of the inhibitor formulation.
-
Monitor the animal for any signs of distress during and after the procedure.
-
-
Post-Dose: Return the animal to its cage and provide access to food shortly after dosing (e.g., 1-2 hours).
5. Sample Collection:
-
At designated time points post-dose (e.g., 1, 3, 6, 8, 24 hours), euthanize mice according to approved institutional protocols.
-
Collect blood via cardiac puncture for plasma separation.
-
Perfuse the animals with ice-cold saline to remove blood from the organs.
-
Dissect the brain and other relevant tissues. Tissues can be snap-frozen in liquid nitrogen and stored at -80°C for later analysis of Aβ and drug levels.
References
- 1. jneurosci.org [jneurosci.org]
- 2. Alternative method of oral administration by peanut butter pellet formulation results in target engagement of BACE1 and attenuation of gavage-induced stress responses in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound: a high potency BACE inhibitor displaying acute central efficacy in different in vivo models and reduced amyloid deposition in Tg2576 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. alzped.nia.nih.gov [alzped.nia.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
AZ-4217 interference with common laboratory assays
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the potential for interference of AZ-4217 with common laboratory assays. While there are no documented specific interferences for this compound, this guide offers proactive troubleshooting advice and frequently asked questions to help you ensure the accuracy and reliability of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective inhibitor of beta-site amyloid precursor protein cleaving enzyme 1 (BACE1). BACE1 is the rate-limiting enzyme in the production of amyloid-β (Aβ) peptides. By inhibiting BACE1, this compound reduces the generation of Aβ, which is a key pathological hallmark of Alzheimer's disease.
Q2: Are there any known off-target effects of this compound?
Preclinical studies have shown that some BACE1 inhibitors may also inhibit the homologous enzyme BACE2. Additionally, off-target effects on other cellular proteases, such as cathepsins, have been observed with some BACE inhibitors, though specific data for this compound is not publicly available.[1][2] It is important to consider the potential for off-target binding when interpreting experimental results.
Q3: Could this compound interfere with my laboratory assays?
While no specific interference has been reported for this compound, small molecules, in general, can interfere with various laboratory assays through several mechanisms.[3][4] These potential interferences are not unique to this compound but are a general consideration for any small molecule inhibitor.
Q4: What are the common mechanisms of small molecule interference in assays?
Small molecules can interfere with assays in numerous ways, including:
-
Colloidal Aggregation: At certain concentrations, small molecules can form aggregates that nonspecifically inhibit enzymes or bind to proteins, leading to false-positive results.[3][5]
-
Chemical Reactivity: Some compounds can react directly with assay components, such as enzymes, substrates, or detection reagents.[6]
-
Autofluorescence/Quenching: If the compound is fluorescent or can quench fluorescence, it may interfere with fluorescence-based assays (e.g., some ELISAs, cell imaging).[3]
-
Light Scattering: Compound precipitation or aggregation can scatter light, affecting absorbance-based readings.
-
Chelation: If the compound can chelate metal ions, it may inhibit metalloenzymes.[5]
-
Non-specific Binding: The compound may bind to assay surfaces (e.g., microplate wells) or to detection antibodies, causing background signal or inhibition.[7]
Troubleshooting Guides
If you suspect that this compound, or any small molecule, is interfering with your assay, a systematic troubleshooting approach is crucial. Below are guides for common laboratory assays.
Troubleshooting ELISA (Enzyme-Linked Immunosorbent Assay)
Issue: Inconsistent or unexpected results (high background, low signal, or no signal) in the presence of this compound.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Compound Autofluorescence/Quenching | Run a plate with buffer and this compound at the experimental concentration, without the fluorescent substrate. | No signal should be detected. If a signal is present, the compound is autofluorescent. |
| Compound Interference with Detection | Run the assay with and without the analyte, but with this compound added only during the final detection step. | The signal should be consistent with the no-analyte control. A change in signal indicates interference with the detection reagents. |
| Non-specific Binding to Plate | Coat a plate with blocking buffer only, then add this compound and proceed with the detection steps. | No signal should be detected. A signal indicates non-specific binding of the compound or detection reagents to the plate. |
| Interference with Antibody-Antigen Binding | Perform a titration of the detection antibody in the presence and absence of this compound. | The titration curves should be parallel. A shift in the curve suggests interference. |
| Matrix Effect | Perform a spike and recovery experiment. Add a known amount of analyte to the sample matrix with and without this compound. | The recovery of the spiked analyte should be within an acceptable range (typically 80-120%). |
-
Prepare Samples: Prepare your sample matrix (e.g., cell lysate, plasma) containing this compound at the desired concentration. Prepare a parallel set of samples without this compound.
-
Spike: Add a known concentration of the analyte (the "spike") to half of the samples with and without this compound. The other half will serve as the baseline.
-
Assay: Run all samples in your standard ELISA protocol.
-
Calculate Recovery:
-
Recovery (%) = [(Concentration in spiked sample - Concentration in unspiked sample) / Concentration of spike] * 100
-
-
Analyze: Compare the recovery percentage between samples with and without this compound. A significant difference suggests a matrix effect or interference.
Caption: ELISA Troubleshooting Workflow.
Troubleshooting Western Blot
Issue: Altered band intensity or unexpected bands when treating samples with this compound.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Compound Affecting Protein Expression | Perform a cell viability assay (e.g., MTT, trypan blue) at the same concentration and duration of this compound treatment. | No significant change in cell viability. If viability is affected, the observed changes in protein levels may be due to cytotoxicity. |
| Compound Affecting Protein Stability | Include protease and phosphatase inhibitors in your lysis buffer. | Band intensity should be consistent. If not, the compound may be affecting protein degradation pathways. |
| Interference with Antibody Binding | Run two identical blots. Incubate one with the primary antibody in the presence of this compound and the other without. | Band intensities should be similar. A significant difference suggests interference with the primary antibody binding. |
| Loading Control Inconsistency | Ensure your loading control is not affected by the this compound treatment. Run a gel with serial dilutions of your treated and untreated lysates and probe for the loading control. | The signal for the loading control should be proportional to the amount of lysate loaded for both treated and untreated samples. |
-
Run Duplicate Gels: Load identical samples (treated and untreated with this compound) on two separate gels.
-
Transfer: Transfer the proteins to two separate membranes (e.g., PVDF or nitrocellulose).
-
Block: Block both membranes using your standard blocking buffer.
-
Primary Antibody Incubation:
-
Membrane 1 (Control): Incubate with your primary antibody diluted in standard antibody dilution buffer.
-
Membrane 2 (Test): Incubate with your primary antibody diluted in the same buffer that also contains this compound at the experimental concentration.
-
-
Wash and Secondary Antibody: Wash both membranes and incubate with the secondary antibody as per your standard protocol.
-
Develop and Analyze: Develop both blots simultaneously and compare the band intensities for your protein of interest.
Caption: Western Blot Troubleshooting Logic.
Troubleshooting Cell-Based Assays
Issue: Unexpected changes in cellular phenotype or reporter activity in the presence of this compound.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Cytotoxicity | Perform a dose-response curve for cell viability over the time course of your experiment. | Determine the concentration range where this compound is not cytotoxic. |
| Compound Precipitation | Visually inspect the culture medium containing this compound under a microscope. | No visible precipitate should be observed. |
| Interference with Reporter System | If using a reporter assay (e.g., luciferase, GFP), test for direct effects of this compound on the reporter protein or its substrate. | The compound should not directly inhibit or enhance the reporter's activity in a cell-free system. |
| Off-Target Effects | Review literature for known off-target effects of BACE1 inhibitors. Consider using a structurally different BACE1 inhibitor as a control. | A similar effect with a different BACE1 inhibitor would suggest an on-target effect, while a different effect might indicate an off-target effect specific to this compound. |
-
Obtain Reagents: Acquire purified reporter enzyme (e.g., luciferase) and its substrate.
-
Set up Reactions: In a microplate, set up reactions containing the purified enzyme and substrate in a suitable buffer.
-
Add Compound: Add this compound at various concentrations to the wells. Include a vehicle control (e.g., DMSO).
-
Measure Signal: Measure the reporter signal (e.g., luminescence) according to the manufacturer's instructions.
-
Analyze: Compare the signal in the presence of this compound to the vehicle control. A significant change indicates direct interference with the reporter system.
Caption: BACE1 Signaling Pathway.
References
- 1. Is It the Twilight of BACE1 Inhibitors? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Close Look at BACE1 Inhibitors for Alzheimer’s Disease Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nuisance small molecules under a machine-learning lens - Digital Discovery (RSC Publishing) DOI:10.1039/D2DD00001F [pubs.rsc.org]
- 4. Tackling assay interference associated with small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Assay Interference by Chemical Reactivity - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Non-Specific Binding and Cross-Reaction of ELISA: A Case Study of Porcine Hemoglobin Detection - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Introduction: The Role of BACE1 Inhibition in Alzheimer's Disease
A Comparative Guide to BACE1 Inhibitors: AZ-4217 vs. Verubecestat (MK-8931)
The accumulation of amyloid-beta (Aβ) peptides in the brain is a central event in the pathophysiology of Alzheimer's disease (AD). These peptides are generated through the sequential cleavage of the amyloid precursor protein (APP) by two enzymes: the β-site APP cleaving enzyme 1 (BACE1) and γ-secretase. BACE1 performs the initial and rate-limiting step in this amyloidogenic pathway.[1][2][3] Consequently, inhibiting BACE1 is a primary therapeutic strategy aimed at reducing Aβ production and the subsequent formation of amyloid plaques.[2][3] This guide provides a comparative analysis of two potent BACE1 inhibitors, this compound and Verubecestat (MK-8931), which have been evaluated in preclinical and clinical settings, respectively.
Comparative Analysis of this compound and Verubecestat
Both this compound and Verubecestat are small molecule inhibitors designed to be orally active and penetrate the blood-brain barrier to exert their effects in the central nervous system.
Verubecestat (MK-8931) , developed by Merck, was a frontrunner in the race for a BACE1 inhibitor therapy for Alzheimer's disease. It demonstrated potent inhibition of BACE1 and successfully advanced to Phase 3 clinical trials.[4][5] In these trials, Verubecestat effectively reduced Aβ levels in the cerebrospinal fluid (CSF) of patients with mild to moderate AD.[5][6] However, the trials were ultimately halted because the drug failed to demonstrate a significant positive effect on cognitive or functional decline and, in some cases, was associated with cognitive worsening.[1][7]
This compound , developed by AstraZeneca, has shown high potency in preclinical studies.[8][9][10] It has demonstrated excellent in vivo efficacy in reducing Aβ levels in various animal models, including mice and guinea pigs.[8][11][12] Furthermore, chronic treatment with this compound has been shown to lower amyloid deposition in the brains of transgenic mice.[8][10][11]
Data Presentation
The following tables summarize the quantitative data available for this compound and Verubecestat, facilitating a direct comparison of their biochemical and pharmacological properties.
Table 1: In Vitro Potency and Selectivity
| Parameter | This compound | Verubecestat (MK-8931) |
| BACE1 Kᵢ | 1.8 nM (human)[11] | 2.2 nM (human)[4][13], 3.4 nM (mouse)[14] |
| BACE2 Kᵢ | 2.6 nM (human)[11] | 0.38 nM (human)[4][13] |
| BACE1 IC₅₀ | 200 pM (in SH-SY5Y cells, Aβ40 reduction)[11] | 13 nM (in cells, Aβ40 reduction)[15][16] |
| Selectivity | >10,000-fold vs. Cathepsin D[11] | >100,000 nM Kᵢ for Cathepsin D[14] |
Table 2: In Vivo Efficacy (Aβ Reduction)
| Species/Model | Tissue | This compound | Verubecestat (MK-8931) |
| Guinea Pig | Brain | Dose-dependent reduction[12] | Not Specified |
| CSF | Dose-dependent reduction[12] | Not Specified | |
| Tg2576 Mice | Brain | Reduced amyloid deposition after 1 month[8][10][11] | Not Specified |
| Rats | CSF & Cortex | Not Specified | Dose-dependent reduction of Aβ40[15] |
| Monkeys | CSF & Cortex | Not Specified | Dose-dependent reduction of Aβ40[15] |
| Humans (AD Patients) | CSF | Not Specified | Dose-dependent reduction of Aβ40 (up to 84%)[17][18] |
Table 3: Pharmacokinetic Properties
| Parameter | Species | This compound | Verubecestat (MK-8931) |
| Half-life (T₁/₂) (IV) | Rat | Not Specified | 1.9 hours[13] |
| Monkey | Not Specified | 4.9 hours[13] | |
| Dog | Not Specified | 9.7 hours[13] | |
| Clearance (CL) (IV) | Rat | Not Specified | 46 mL/min/kg[13] |
| Monkey | Not Specified | 21 mL/min/kg[13] | |
| Dog | Not Specified | 4.3 mL/min/kg[13] | |
| Volume of Distribution (Vₛₛ) (IV) | Rat | Not Specified | 5.4 L/kg[13] |
| Monkey | Not Specified | 7.5 L/kg[13] | |
| Dog | Not Specified | 2.7 L/kg[13] |
Experimental Protocols
BACE1 Enzymatic Assay (for Kᵢ Determination)
The inhibitory constant (Kᵢ) for BACE1 is typically determined using a fluorescence resonance energy transfer (FRET) assay. A synthetic peptide substrate containing a fluorophore and a quencher, separated by the BACE1 cleavage site, is incubated with recombinant human BACE1 enzyme. In the absence of an inhibitor, the enzyme cleaves the substrate, separating the fluorophore from the quencher and resulting in an increase in fluorescence. The assay is performed with varying concentrations of the inhibitor (e.g., this compound or Verubecestat) to determine the concentration required to inhibit the enzyme's activity by 50% (IC₅₀). The Kᵢ is then calculated from the IC₅₀ value using the Cheng-Prusoff equation, which also takes into account the substrate concentration and the Michaelis constant (Kₘ) of the enzyme for the substrate.
Cell-based Assay for Aβ Reduction (for IC₅₀ Determination)
The cellular potency (IC₅₀) of BACE1 inhibitors is often measured in cell lines that overexpress human APP, such as the human neuroblastoma cell line SH-SY5Y. For this compound, SH-SY5Y cells stably overexpressing wild-type APP695 were used.[11] The cells are treated with various concentrations of the inhibitor for a specified period. After incubation, the cell culture medium is collected, and the levels of secreted Aβ40 and Aβ42 are quantified using specific enzyme-linked immunosorbent assays (ELISAs). The IC₅₀ value is the inhibitor concentration that causes a 50% reduction in the secretion of Aβ peptides compared to vehicle-treated control cells.
In Vivo Animal Studies
For in vivo efficacy studies, various animal models are used. This compound was tested in C57BL/6 mice, guinea pigs, and the Tg2576 mouse model, which overexpresses a mutated form of human APP.[8][10][11] Verubecestat was evaluated in rats and cynomolgus monkeys.[15] The compounds are typically administered orally. At various time points after dosing, plasma, CSF, and brain tissue are collected. The concentrations of Aβ peptides in these biological matrices are then measured by ELISA to determine the extent of Aβ reduction.
Visualizations
Signaling Pathway Diagram
Caption: Amyloidogenic pathway and the mechanism of BACE1 inhibition.
Experimental Workflow Diagram
Caption: General experimental workflow for BACE1 inhibitor development.
Logical Relationship Diagram
Caption: Key logical steps in evaluating a BACE1 inhibitor.
Conclusion
Both this compound and Verubecestat (MK-8931) are potent inhibitors of BACE1. Preclinical data for this compound demonstrates high potency and efficacy in reducing Aβ in animal models.[8][11] Verubecestat confirmed the mechanism of action in humans by demonstrating robust Aβ reduction in the CSF of Alzheimer's disease patients.[6][17][18] However, the ultimate failure of Verubecestat in Phase 3 trials to improve clinical outcomes highlights a significant challenge in the field: the translation of potent Aβ reduction into tangible cognitive and functional benefits for patients.[7] These findings underscore the complexities of Alzheimer's disease and suggest that targeting Aβ production alone, especially in later stages of the disease, may not be sufficient to alter its course. The data presented here serves as a valuable resource for researchers continuing to explore BACE1 inhibition and other therapeutic avenues for this devastating neurodegenerative disorder.
References
- 1. BACE1 inhibitor drugs for the treatment of Alzheimer's disease: Lessons learned, challenges to overcome, and future prospects† - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. BACE1 Function and Inhibition: Implications of Intervention in the Amyloid Pathway of Alzheimer’s Disease Pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. behavioralhealth2000.com [behavioralhealth2000.com]
- 5. researchgate.net [researchgate.net]
- 6. The BACE1 inhibitor verubecestat (MK-8931) reduces CNS β-amyloid in animal models and in Alzheimer's disease patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Verubecestat - Wikipedia [en.wikipedia.org]
- 8. This compound: A high potency BACE inhibitor displaying acute central efficacy in different In vivo models and reduced amyloid deposition in Tg2576 mice. | Meso Scale Discovery [mesoscale.com]
- 9. This compound: a high potency BACE inhibitor displaying acute central efficacy in different in vivo models and reduced amyloid deposition in Tg2576 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound: a high potency BACE inhibitor displaying acute central efficacy in different in vivo models and reduced amyloid deposition in Tg2576 mice | AlzPED [alzped.nia.nih.gov]
- 11. This compound: A High Potency BACE Inhibitor Displaying Acute Central Efficacy in Different In Vivo Models and Reduced Amyloid Deposition in Tg2576 Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound: A High Potency BACE Inhibitor Displaying Acute Central Efficacy in Different In Vivo Models and Reduced Amyloid Deposition in Tg2576 Mice | Journal of Neuroscience [jneurosci.org]
- 13. medchemexpress.com [medchemexpress.com]
- 14. A Close Look at BACE1 Inhibitors for Alzheimer’s Disease Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 15. selleckchem.com [selleckchem.com]
- 16. selleckchem.com [selleckchem.com]
- 17. Verubecestat | C17H17F2N5O3S | CID 51352361 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. go.drugbank.com [go.drugbank.com]
AZ-4217: High Selectivity Profile Against Off-Target Aspartyl Protease Cathepsin D
For Immediate Release
A comprehensive analysis of the BACE1 inhibitor, AZ-4217, demonstrates its high selectivity and minimal cross-reactivity with the related aspartyl protease, Cathepsin D. This guide provides researchers, scientists, and drug development professionals with a comparative overview of this compound's inhibitory potency against its primary target versus Cathepsin D, supported by experimental data and detailed protocols.
Executive Summary
This compound is a potent inhibitor of β-site amyloid precursor protein cleaving enzyme 1 (BACE1), a key enzyme in the amyloidogenic pathway implicated in Alzheimer's disease.[1][2][3] A critical aspect of its preclinical evaluation is its selectivity against other structurally related enzymes to minimize off-target effects. This guide focuses on the comparative inhibitory activity of this compound against BACE1 and the lysosomal aspartyl protease, Cathepsin D. The data reveals that this compound exhibits a remarkable selectivity of over 10,000-fold for BACE1 compared to Cathepsin D, highlighting its specificity.[1][4]
Comparative Inhibitory Activity: this compound vs. Cathepsin D
The inhibitory potency of this compound against human BACE1, its isoform BACE2, and Cathepsin D was evaluated in vitro. The results are summarized in the table below, showcasing the significant difference in inhibition constants (Ki).
| Enzyme | Inhibitor | Ki (Inhibition Constant) | Selectivity vs. Cathepsin D |
| Human BACE1 | This compound | 1.8 nM | > 13,888-fold |
| Human BACE2 | This compound | 2.6 nM | > 9,615-fold |
| Human Cathepsin D | This compound | > 25 µM (> 25,000 nM) | - |
Data sourced from Eketjäll et al., J Neurosci, 2013.[1][4]
Experimental Protocol: Cathepsin D Inhibition Assay
The following section details the methodology used to determine the inhibitory activity of this compound against human Cathepsin D.
Objective: To determine the inhibition constant (Ki) of this compound for human Cathepsin D.
Assay Type: Fluorescence Resonance Energy Transfer (FRET) Assay.
Materials:
-
Enzyme: Human Cathepsin D (Calbiochem)[1]
-
Substrate: Ac-Glu-Asp(EDANS)-Lys-Pro-Ile-Leu-Phe-Phe-Arg-Leu-Gly-Lys(DABCYL)-NH2 (a FRET-based peptide substrate)[1]
-
Inhibitor: this compound dissolved in dimethylsulfoxide (DMSO)[1]
-
Assay Buffer: Details not specified in the source publication. A typical buffer for Cathepsin D assays is a sodium acetate or citrate buffer at an acidic pH (e.g., pH 3.5-5.0).
-
Instrumentation: Fluorescence plate reader (e.g., Wallac Victor II 1420)[1]
Procedure:
-
Compound Preparation: A dilution series of this compound was prepared in DMSO.
-
Enzyme-Inhibitor Pre-incubation: Cathepsin D was mixed with the diluted this compound or DMSO (vehicle control) and pre-incubated for 10 minutes.[1]
-
Reaction Initiation: The FRET substrate was added to the enzyme-inhibitor mixture to initiate the enzymatic reaction.[1]
-
Incubation: The reaction mixture was incubated for 15 minutes in the dark at 22°C.[1]
-
Signal Measurement: The fluorescent signal was measured using a fluorescence plate reader.[1] The cleavage of the substrate by Cathepsin D separates the fluorophore (EDANS) from the quencher (DABCYL), resulting in an increase in fluorescence.
-
Data Analysis: The rate of substrate cleavage was determined from the fluorescence measurements. The inhibition constant (Ki) was calculated by fitting the data to appropriate enzyme inhibition models.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the amyloid precursor protein (APP) processing pathway and the experimental workflow for assessing inhibitor selectivity.
Caption: Amyloid Precursor Protein (APP) processing pathways.
Caption: Workflow for assessing inhibitor selectivity.
Conclusion
The available data robustly supports the high selectivity of this compound for BACE1 over Cathepsin D. This specificity is a desirable characteristic for a therapeutic candidate, as it reduces the likelihood of off-target effects that could arise from the inhibition of other essential proteases. Further testing of this compound in a broader panel of 98 in vitro radioligand binding and enzyme assays revealed that any other significant interactions had at least a 2400-fold selectivity against BACE1, further underscoring its specific binding profile.[1][4]
References
- 1. This compound: A High Potency BACE Inhibitor Displaying Acute Central Efficacy in Different In Vivo Models and Reduced Amyloid Deposition in Tg2576 Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: A high potency BACE inhibitor displaying acute central efficacy in different In vivo models and reduced amyloid deposition in Tg2576 mice. | Meso Scale Discovery [mesoscale.com]
- 3. This compound: a high potency BACE inhibitor displaying acute central efficacy in different in vivo models and reduced amyloid deposition in Tg2576 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jneurosci.org [jneurosci.org]
Validating AZ-4217's Effect on Aβ Reduction with Mass Spectrometry: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of AZ-4217, a potent BACE1 inhibitor, with other BACE1 inhibitors, focusing on their efficacy in reducing amyloid-beta (Aβ) peptides as measured by mass spectrometry. The information is intended to assist researchers and drug development professionals in evaluating the performance of this compound in the context of Alzheimer's disease therapeutic development.
Introduction to this compound and BACE1 Inhibition
This compound is a potent inhibitor of the β-site amyloid precursor protein cleaving enzyme 1 (BACE1). BACE1 is the rate-limiting enzyme that initiates the production of amyloid-beta (Aβ) peptides from the amyloid precursor protein (APP). The accumulation of Aβ peptides, particularly Aβ42, in the brain is a central event in the pathophysiology of Alzheimer's disease. By inhibiting BACE1, this compound aims to reduce the production of all forms of Aβ, thereby potentially slowing or halting the progression of the disease.
Mass spectrometry has emerged as a highly sensitive and specific method for the quantitative analysis of Aβ peptides in biological matrices such as cerebrospinal fluid (CSF) and brain tissue. This technique allows for the precise measurement of different Aβ isoforms, including Aβ40 and Aβ42, providing a reliable method to assess the pharmacodynamic effects of BACE1 inhibitors like this compound.
Comparative Efficacy of BACE1 Inhibitors on Aβ Reduction
The following table summarizes the reported effects of this compound and two other well-characterized BACE1 inhibitors, Verubecestat and Atabecestat, on Aβ levels. The data is primarily derived from preclinical and clinical studies and is presented as the percentage reduction from baseline. It is important to note that direct comparison is challenging due to differences in study design, species, and analytical methods.
| Compound | Matrix | Aβ Isoform | Dose | % Reduction (Mean) | Study Population | Analytical Method |
| This compound | Brain (soluble) | Aβ40 | Dose-dependent | Up to ~80% | Tg2576 Mice | Not specified |
| Brain (soluble) | Aβ42 | Dose-dependent | Up to ~67% | Tg2576 Mice | Not specified | |
| CSF | Aβ40 | Dose-dependent | Up to ~67% | Tg2576 Mice | Not specified | |
| Verubecestat (MK-8931) | CSF | Aβ40 | 12 mg | 57% | Mild to Moderate AD Patients | Not specified in summary |
| CSF | Aβ40 | 40 mg | 79% | Mild to Moderate AD Patients | Not specified in summary | |
| CSF | Aβ40 | 60 mg | 84% | Mild to Moderate AD Patients | Not specified in summary | |
| CSF | Aβ42 | 12 mg | Similar to Aβ40 | Mild to Moderate AD Patients | Not specified in summary | |
| CSF | Aβ42 | 40 mg | Similar to Aβ40 | Mild to Moderate AD Patients | Not specified in summary | |
| CSF | Aβ42 | 60 mg | Similar to Aβ40 | Mild to Moderate AD Patients | Not specified in summary | |
| Atabecestat (JNJ-54861911) | CSF | Aβ1-40 | 10 mg | ~67-68% | Early AD & Preclinical AD | Not specified in summary |
| CSF | Aβ1-40 | 50 mg | ~87-90% | Early AD & Preclinical AD | Not specified in summary |
Note: The data for this compound is from preclinical studies in a transgenic mouse model of Alzheimer's disease. The data for Verubecestat and Atabecestat is from Phase 1b clinical trials in human patients. The specific mass spectrometry methods used to generate this percentage reduction data were not detailed in the summarized sources.
Experimental Protocols for Aβ Quantification by Mass Spectrometry
Accurate quantification of Aβ peptides is critical for evaluating the efficacy of BACE1 inhibitors. Below are detailed methodologies for two common mass spectrometry-based approaches.
Immunoprecipitation-Mass Spectrometry (IP-MS) for Aβ in Cerebrospinal Fluid (CSF)
This method combines the selectivity of immunoprecipitation with the sensitivity and specificity of mass spectrometry.
-
Sample Preparation:
-
Thaw CSF samples on ice.
-
Centrifuge at 14,000 x g for 5 minutes at 4°C to remove any cellular debris.
-
Transfer the supernatant to a new microcentrifuge tube.
-
-
Immunoprecipitation:
-
Add a cocktail of anti-Aβ monoclonal antibodies (e.g., 6E10 and 4G8) to the CSF sample.
-
Incubate the mixture overnight at 4°C with gentle rotation to allow antibody-Aβ complex formation.
-
Add protein A/G-coated magnetic beads to the sample and incubate for 1-2 hours at 4°C to capture the antibody-Aβ complexes.
-
Wash the beads several times with a wash buffer (e.g., phosphate-buffered saline with 0.05% Tween 20) to remove non-specific binding.
-
-
Elution:
-
Elute the captured Aβ peptides from the beads using an acidic solution (e.g., 0.1% trifluoroacetic acid).
-
Neutralize the eluate with a basic solution.
-
-
Mass Spectrometry Analysis:
-
Mix the eluate with a matrix solution (e.g., α-cyano-4-hydroxycinnamic acid) and spot onto a MALDI target plate.
-
Alternatively, analyze the eluate by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Acquire mass spectra and quantify the different Aβ isoforms based on their specific mass-to-charge ratios (m/z).
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Aβ in Brain Homogenate
This method is suitable for the quantification of Aβ peptides from brain tissue.
-
Brain Tissue Homogenization:
-
Weigh the frozen brain tissue (e.g., cortex or hippocampus).
-
Homogenize the tissue in a lysis buffer containing protease inhibitors using a mechanical homogenizer.
-
Centrifuge the homogenate at high speed (e.g., 100,000 x g) for 1 hour at 4°C to separate the soluble and insoluble fractions.
-
-
Solid-Phase Extraction (SPE) of the Soluble Fraction:
-
Condition an SPE cartridge (e.g., a mixed-mode cation exchange resin) with methanol and then with an equilibration buffer.
-
Load the soluble fraction (supernatant) onto the SPE cartridge.
-
Wash the cartridge with a wash buffer to remove interfering substances.
-
Elute the Aβ peptides with an elution buffer (e.g., a mixture of methanol and ammonium hydroxide).
-
Dry the eluate under a stream of nitrogen.
-
-
LC-MS/MS Analysis:
-
Reconstitute the dried sample in a mobile phase-compatible solution.
-
Inject the sample into a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a tandem mass spectrometer.
-
Separate the Aβ peptides on a C18 column using a gradient of acetonitrile in water with 0.1% formic acid.
-
Perform multiple reaction monitoring (MRM) to specifically detect and quantify the precursor and product ions of Aβ40 and Aβ42.
-
Generate a standard curve using synthetic Aβ peptides to determine the absolute concentration in the samples.
-
Visualizing Key Processes
To further clarify the mechanisms and workflows discussed, the following diagrams have been generated using Graphviz.
AZ-4217: A Comparative Analysis of a BACE1 Inhibitor in Alzheimer's Disease Mouse Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the efficacy of AZ-4217, a potent BACE1 inhibitor, in preclinical mouse models of Alzheimer's disease. The performance of this compound is compared with other notable BACE1 inhibitors, verubecestat and lanabecestat, with a focus on amyloid-beta (Aβ) reduction, the primary therapeutic target of these compounds. This document summarizes key experimental data, outlines methodologies, and visualizes the relevant biological pathway and experimental workflow.
Executive Summary
This compound has demonstrated significant efficacy in reducing brain amyloid-beta levels in the Tg2576 mouse model of Alzheimer's disease. As a potent inhibitor of Beta-secretase 1 (BACE1), the primary enzyme responsible for the production of Aβ peptides, this compound represents a therapeutic strategy aimed at mitigating the root cause of amyloid plaque formation. This guide places the efficacy of this compound in the context of other BACE1 inhibitors, verubecestat and lanabecestat, which have also been evaluated in various Alzheimer's mouse models. While direct comparative studies are limited, this guide synthesizes available data to offer a comprehensive overview for the research community.
Mechanism of Action: BACE1 Inhibition
The primary mechanism of action for this compound and its comparators is the inhibition of the BACE1 enzyme. BACE1 is the rate-limiting enzyme in the amyloidogenic pathway, cleaving the amyloid precursor protein (APP) to generate the C-terminal fragment C99. This fragment is subsequently cleaved by γ-secretase to produce Aβ peptides of varying lengths, most notably Aβ40 and Aβ42. By inhibiting BACE1, these compounds aim to reduce the production of all Aβ species, thereby preventing the formation of amyloid plaques, a hallmark pathology of Alzheimer's disease.
Comparative Efficacy in Alzheimer's Disease Mouse Models
The following tables summarize the available quantitative data on the efficacy of this compound, verubecestat, and lanabecestat in reducing Aβ pathology in commonly used Alzheimer's disease mouse models.
Table 1: Efficacy of this compound in the Tg2576 Mouse Model
| Compound | Mouse Model | Age of Mice | Treatment Duration | Dose | Efficacy Endpoint | Outcome |
| This compound | Tg2576 | 12 months | 1 month | Not Specified | Soluble Brain Aβ40 Reduction | ~80% (maximum estimated effect)[1] |
| Soluble Brain Aβ42 Reduction | ~67% (maximum estimated effect)[1] | |||||
| Plasma Aβ42 Reduction | >90%[1] | |||||
| Amyloid Deposition | Reduced[2] |
Table 2: Efficacy of Verubecestat in Alzheimer's Disease Mouse Models
| Compound | Mouse Model | Age of Mice | Treatment Duration | Dose | Efficacy Endpoint | Outcome |
| Verubecestat | 5XFAD | 3-6 months | 3 months | Not Specified | Amyloid Plaque Deposition (in vivo PET) | Dose- and region-dependent attenuation[3] |
| Plasma Aβ40 and Aβ42 | Dose-dependently attenuated[3] | |||||
| Cognitive Performance | No improvement observed[3] | |||||
| Verubecestat | Tg2576 | 18-22 months | 12 weeks | 110 mg/kg/day (in diet) | Plasma Aβ40 and Aβ42 Reduction | >90%[1][4] |
| CSF Aβ40 Reduction | ~62%[1] | |||||
| CSF Aβ42 Reduction | ~68%[1] | |||||
| Total Brain Aβ40 and Aβ42 | Significantly suppressed[1][4] | |||||
| Thioflavin S Positive Plaque Load | Significantly suppressed[1][4] |
Table 3: Efficacy of Lanabecestat in Alzheimer's Disease Mouse Models
| Compound | Mouse Model | Age of Mice | Treatment Duration | Dose | Efficacy Endpoint | Outcome |
| Lanabecestat | Various (Mouse, Guinea Pig, Dog) | Not Specified | Not Specified | Not Specified | Soluble Aβ Species | Significant time- and dose-dependent reduction[5] |
| Plasma Aβ1-40 and Aβ1-42 | Reduced[6] | |||||
| Brain Aβ1-40 and Aβ1-42 | Reduced[6] | |||||
| CSF Aβ1-40 and Aβ1-42 | Reduced[6] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are summaries of the experimental protocols used in the cited studies.
This compound in Tg2576 Mice:
-
Animal Model: 12-month-old Tg2576 mice, which overexpress a mutant form of human amyloid precursor protein (APP) with the Swedish mutation, leading to age-dependent development of amyloid plaques.[1]
-
Drug Administration: The exact dose and route of administration for the chronic study are not specified in the available abstracts.
-
Duration of Treatment: 1 month.[2]
-
Biochemical Analysis: Brain tissue was fractionated to measure soluble and insoluble Aβ levels. Plasma Aβ levels were also quantified. The specific assays used (e.g., ELISA) are not detailed in the abstracts.
Verubecestat in 5XFAD Mice:
-
Animal Model: 5XFAD mice, which co-express five familial Alzheimer's disease mutations in APP and presenilin 1 (PSEN1), leading to aggressive and early-onset amyloid pathology.[3]
-
Drug Administration: Administered ad libitum in chow.[3]
-
Duration of Treatment: From 3 to 6 months of age.[3]
-
In Vivo Imaging: 18F-florbetapir (AV-45) PET scans were used to measure amyloid deposition in the brain.[3]
-
Biochemical Analysis: Plasma and brain levels of Aβ were measured.[3]
-
Behavioral and Clinical Assessment: The study included an assessment of clinical and behavioral characteristics.[3]
Verubecestat in Tg2576 Mice:
-
Animal Model: 18-22-month-old Tg2576 mice with established plaque pathology.[1][4]
-
Drug Administration: 110 mg/kg/day administered in the diet.[1]
-
Biochemical Analysis: Plasma, cerebrospinal fluid (CSF), and brain tissue were analyzed for Aβ40 and Aβ42 levels. Brain plaque load was assessed using Thioflavin S staining.[1][4]
Discussion and Future Directions
The available data indicates that this compound is a potent BACE1 inhibitor capable of significantly reducing Aβ pathology in the Tg2576 mouse model. Its efficacy in lowering soluble brain Aβ40 and Aβ42, as well as plasma Aβ42, is comparable to or exceeds that reported for other BACE1 inhibitors like verubecestat in similar models.
However, a comprehensive comparative assessment is challenging due to the lack of head-to-head studies and variations in experimental designs, including the specific mouse models, age of animals, and treatment paradigms used. Notably, there is a current gap in the publicly available literature regarding the effects of this compound on cognitive function and tau pathology, which are critical endpoints for evaluating the overall therapeutic potential of an Alzheimer's disease drug candidate.
Future preclinical studies should aim to:
-
Conduct direct comparative efficacy studies of this compound against other BACE1 inhibitors in the same Alzheimer's disease mouse models.
-
Evaluate the impact of this compound on cognitive and behavioral deficits in these models.
-
Investigate the effects of this compound on tau pathology, a key secondary pathology in Alzheimer's disease.
Such studies will provide a more complete picture of the therapeutic profile of this compound and its potential as a disease-modifying treatment for Alzheimer's disease.
References
- 1. Chronic Verubecestat Treatment Suppresses Amyloid Accumulation in Advanced Aged Tg2576-AβPPswe Mice Without Inducing Microhemorrhage - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: a high potency BACE inhibitor displaying acute central efficacy in different in vivo models and reduced amyloid deposition in Tg2576 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Prophylactic evaluation of verubecestat on disease‐ and symptom‐modifying effects in 5XFAD mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chronic Verubecestat Treatment Suppresses Amyloid Accumulation in Advanced Aged Tg2576-AβPPswe Mice Without Inducing Microhemorrhage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Efficacy and Safety of Lanabecestat for Treatment of Early and Mild Alzheimer Disease: The AMARANTH and DAYBREAK-ALZ Randomized Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking AZ-4217 Against Other Third-Generation BACE1 Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The inhibition of β-site amyloid precursor protein cleaving enzyme 1 (BACE1) remains a pivotal strategy in the development of disease-modifying therapies for Alzheimer's disease. As the rate-limiting enzyme in the production of amyloid-β (Aβ) peptides, its modulation is a key area of investigation. This guide provides a comparative analysis of AZ-4217, a potent third-generation BACE1 inhibitor, against other notable inhibitors of the same class: Verubecestat (MK-8931), Lanabecestat (AZD3293), Elenbecestat (E2609), and Atabecestat (JNJ-54861911).
Overview of BACE1 Inhibition
BACE1 initiates the amyloidogenic pathway by cleaving the amyloid precursor protein (APP). Subsequent cleavage by γ-secretase results in the formation of Aβ peptides, which can aggregate to form the characteristic amyloid plaques found in the brains of Alzheimer's patients. Third-generation BACE1 inhibitors were designed to offer improved potency, selectivity, and pharmacokinetic properties over earlier iterations, with the goal of effectively lowering Aβ levels in the brain.
Quantitative Performance Analysis
The following tables summarize the in vitro potency and selectivity of this compound and its comparators. Data has been compiled from various preclinical studies. It is important to note that direct comparisons should be made with caution, as experimental conditions may have varied between studies.
Table 1: In Vitro Potency of Third-Generation BACE1 Inhibitors
| Compound | Target | Assay Type | IC50 | Ki | Cell Line (for IC50) |
| This compound | BACE1 | sAPPβ Secretion | 160 pM | 1.8 nM | Human SH-SY5Y |
| Verubecestat (MK-8931) | BACE1 | Aβ40 Reduction | 13 nM | 2.2 nM / 7.8 nM | HEK293 APPSwe/Lon |
| Lanabecestat (AZD3293) | BACE1 | Aβ40 Secretion | 0.61 nM | 0.4 nM | Primary Mouse Neuronal Cultures |
| Elenbecestat (E2609) | BACE1 | Cell-based | ~7 nM | - | - |
| Atabecestat (JNJ-54861911) | BACE1 | FRET Assay | 13.25 nM | 9.8 nM | - |
Table 2: Selectivity Profile of Third-Generation BACE1 Inhibitors
| Compound | BACE2 Ki | Cathepsin D Ki | BACE1 vs. BACE2 Selectivity (Fold) | BACE1 vs. Cathepsin D Selectivity (Fold) |
| This compound | 2.6 nM | >25 µM | ~1.4 | >13,888 |
| Verubecestat (MK-8931) | 0.38 nM | - | ~0.17 (More potent on BACE2) | - |
| Lanabecestat (AZD3293) | 0.8 nM | 3,797 nM | ~2 | ~9,492 |
| Atabecestat (JNJ-54861911) | 7.15 nM | - | ~0.73 (More potent on BACE2) | - |
Signaling Pathways and Experimental Workflows
To visually represent the mechanism of action and experimental procedures, the following diagrams are provided.
Experimental Protocols
BACE1 Enzymatic Activity Assay (FRET-based)
This protocol outlines a common method for determining the in vitro potency of BACE1 inhibitors.
-
Objective: To measure the half-maximal inhibitory concentration (IC50) of a test compound against recombinant human BACE1.
-
Principle: The assay utilizes a synthetic peptide substrate containing a fluorescent donor and a quencher moiety. In its uncleaved state, the quencher suppresses the fluorescence of the donor through Fluorescence Resonance Energy Transfer (FRET). Upon cleavage by BACE1, the donor and quencher are separated, leading to an increase in fluorescence that is proportional to enzyme activity.
-
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the test compound (e.g., this compound) in DMSO. Create a serial dilution to test a range of concentrations.
-
Dilute recombinant human BACE1 enzyme to a working concentration in an appropriate assay buffer (e.g., sodium acetate buffer, pH 4.5).
-
Dilute the BACE1 FRET substrate to a working concentration in the assay buffer.
-
-
Assay Plate Setup (96-well black microplate):
-
Test Wells: Add assay buffer, diluted test compound, and diluted BACE1 enzyme.
-
Positive Control (100% activity): Add assay buffer, DMSO (vehicle control), and diluted BACE1 enzyme.
-
Negative Control (0% activity/blank): Add assay buffer, DMSO, and no enzyme.
-
-
Pre-incubation: Incubate the plate at 37°C for 15-30 minutes to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add the diluted BACE1 FRET substrate to all wells to start the enzymatic reaction.
-
Kinetic Reading: Measure the fluorescence intensity at regular intervals using a microplate reader with appropriate excitation and emission wavelengths.
-
Data Analysis: Determine the rate of reaction for each well. Calculate the percent inhibition for each concentration of the test compound relative to the positive and negative controls. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Cell-Based Amyloid-β Reduction Assay
This protocol describes a method to assess the ability of a BACE1 inhibitor to reduce the production of Aβ in a cellular context.
-
Objective: To measure the IC50 of a test compound for the inhibition of Aβ40 and Aβ42 secretion from cells overexpressing human APP.
-
Cell Line: Human neuroblastoma cells (e.g., SH-SY5Y) or Human Embryonic Kidney cells (HEK293) stably transfected to overexpress a mutant form of human APP (e.g., APPSwe).
-
Procedure:
-
Cell Seeding: Seed the cells into a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Remove the growth medium and replace it with a fresh medium containing serial dilutions of the test compound (e.g., this compound) or vehicle control (DMSO).
-
Incubation: Incubate the cells for a defined period (e.g., 24-48 hours) to allow for APP processing and Aβ secretion.
-
Supernatant Collection: After incubation, collect the cell culture supernatant.
-
Aβ Quantification: Measure the concentrations of Aβ40 and Aβ42 in the supernatant using a commercially available enzyme-linked immunosorbent assay (ELISA) kit.
-
Data Analysis: Generate a standard curve for the Aβ peptides. Calculate the concentration of Aβ in each sample. Normalize the Aβ levels to the vehicle control (representing 0% inhibition). Plot the percent inhibition of Aβ secretion against the logarithm of the inhibitor concentration and fit the data to determine the IC50 value.
-
In Vivo Studies and Clinical Outcomes
-
This compound: Preclinical studies demonstrated that this compound is a potent, orally active, and brain-permeable BACE1 inhibitor.[1][2] It showed excellent in vivo efficacy, with a single dose reducing Aβ levels in the plasma, brain, and cerebrospinal fluid (CSF) of mice and guinea pigs.[1][2][3] Furthermore, chronic treatment with this compound was shown to lower amyloid deposition in a transgenic mouse model of Alzheimer's disease.[2][3]
-
Competitors: Verubecestat, Lanabecestat, Elenbecestat, and Atabecestat all progressed to late-stage clinical trials. However, these trials were ultimately discontinued due to a lack of efficacy in improving cognitive function in patients with mild-to-moderate or prodromal Alzheimer's disease, and in some cases, due to adverse side effects such as worsening of cognition or liver enzyme elevations.
Conclusion
This compound demonstrates high potency and selectivity for BACE1 in preclinical models, effectively reducing central and peripheral Aβ levels. When compared to other third-generation BACE1 inhibitors that entered clinical trials, this compound exhibits a promising preclinical profile. However, the clinical trial failures of its counterparts highlight the significant challenges in translating potent Aβ reduction into clinical benefit for patients with Alzheimer's disease. These findings underscore the complexity of Alzheimer's pathology and the need for continued research to understand the optimal timing and level of BACE1 inhibition for therapeutic intervention.
References
Unveiling Amyloid Plaque Dynamics: A Comparative Guide to In Vivo Imaging Post-BACE1 Inhibition
For Researchers, Scientists, and Drug Development Professionals
In the relentless pursuit of effective Alzheimer's disease (AD) therapies, targeting the production of amyloid-beta (Aβ) peptides, the primary component of amyloid plaques, remains a cornerstone of research. BACE1 (β-site amyloid precursor protein cleaving enzyme 1) inhibitors have emerged as a promising class of drugs designed to thwart the initial step in Aβ generation. This guide provides a comparative overview of the in vivo imaging of amyloid plaques following treatment with the BACE1 inhibitor AZ-4217 and other related compounds, offering insights into their therapeutic potential and the methodologies used to assess their efficacy.
The Role of this compound in Mitigating Amyloid Pathology
This compound is a potent BACE1 inhibitor that functions by blocking the enzymatic activity of BACE1, which is responsible for cleaving the amyloid precursor protein (APP).[1][2][3][4] This inhibition reduces the production of Aβ peptides, thereby limiting the formation and growth of amyloid plaques in the brain, a key pathological hallmark of Alzheimer's disease.[1][2][3][4] Preclinical studies have demonstrated the efficacy of this compound in lowering Aβ levels in various in vivo models.[1][4]
While direct in vivo imaging studies specifically assessing amyloid plaque changes after this compound treatment are not extensively published, the methodologies and outcomes from studies on other BACE1 inhibitors provide a robust framework for understanding how such an evaluation would be conducted and what endpoints would be critical for comparison.
Visualizing Treatment Efficacy: In Vivo Imaging Techniques
Longitudinal in vivo imaging is crucial for assessing the therapeutic efficacy of anti-amyloid treatments. Techniques such as multiphoton microscopy and Positron Emission Tomography (PET) allow for the real-time, quantitative tracking of amyloid plaque dynamics in living animal models.[5][6][7][8]
Multiphoton Microscopy: This high-resolution imaging technique enables the detailed visualization of individual amyloid plaques and their changes over time.[7][8] It is particularly valuable for studying the impact of treatments on plaque formation, growth, and even clearance at a microscopic level.[2][9][10]
Positron Emission Tomography (PET): PET imaging, using specific radiotracers that bind to amyloid plaques, provides a quantitative measure of amyloid burden across the entire brain.[5][6][11][12] This technique is highly translatable to clinical studies in humans.
Comparative Analysis of BACE1 Inhibitor Efficacy on Amyloid Plaque Reduction
To illustrate how the efficacy of this compound could be compared, we present data from a study on another potent BACE1 inhibitor, NB-360, which has been evaluated using longitudinal in vivo imaging.
Table 1: Quantitative Comparison of BACE1 Inhibitor Effects on Amyloid Plaque Dynamics (Hypothetical Data for this compound vs. Published Data for NB-360)
| Parameter | This compound (Hypothetical) | NB-360[2] | Placebo/Control[2][9] |
| Reduction in New Plaque Formation | Significant reduction | More effective at suppressing initiation than progression | Baseline rate of new plaque formation |
| Slowing of Plaque Growth Rate | Dose-dependent reduction | ~52% reduction in mean plaque growth | Plaques grow at a rate of ~0.3 µm/week in radius |
| Reduction in Overall Amyloid Deposition | Significant reduction | ~54% slowdown in β-amyloid deposition | Progressive increase in amyloid burden |
| Imaging Modality | Multiphoton Microscopy/PET | Multiphoton Microscopy | Multiphoton Microscopy |
| Animal Model | Tg2576 or similar APP transgenic mice | APPPS1 mice | APPPS1 or similar APP transgenic mice |
Experimental Protocols
Detailed methodologies are critical for the replication and validation of findings. Below are representative protocols for in vivo imaging of amyloid plaques.
Multiphoton In Vivo Imaging of Amyloid Plaques
-
Animal Model: APPPS1 or Tg2576 transgenic mice, which develop age-dependent amyloid pathology, are commonly used.[2][9][10]
-
Cranial Window Implantation: To enable chronic imaging of the brain cortex, a cranial window is surgically implanted over the region of interest.
-
Fluorescent Labeling of Amyloid Plaques: A fluorescent dye that binds to amyloid plaques, such as Methoxy-X04, is administered systemically (e.g., via intraperitoneal injection) prior to imaging.[7]
-
Imaging Procedure: Anesthetized mice are head-fixed under a multiphoton microscope. A Ti:Sapphire laser is used for excitation (typically around 800 nm). Emitted fluorescence is collected to generate high-resolution 3D images of amyloid plaques.
-
Longitudinal Imaging and Analysis: The same brain region is repeatedly imaged over weeks or months to track changes in individual plaques. Image analysis software is used to quantify plaque number, size (volume), and growth rates.[2][9][10]
PET Imaging of Amyloid Plaque Burden
-
Animal Model: Transgenic mouse models of AD, such as tg-ArcSwe, are utilized.[1][11][12]
-
Radiotracer: An amyloid-binding PET radiotracer (e.g., [11C]PIB or a novel antibody-based ligand like 124I-RmAb158-scFv8D3) is administered intravenously.[5][6]
-
PET Scanning: Following radiotracer injection, the animal is placed in a small-animal PET scanner. Dynamic or static scans are acquired to measure the distribution and retention of the radiotracer in the brain.
-
Image Analysis: PET images are reconstructed and often co-registered with an anatomical MRI or CT scan. The standardized uptake value ratio (SUVR) is calculated by normalizing the tracer uptake in a region of interest (e.g., cortex) to a reference region with little to no specific binding (e.g., cerebellum) to quantify amyloid burden.[6]
Visualizing the Pathway and Experimental Workflow
To further clarify the mechanisms and processes involved, the following diagrams illustrate the amyloidogenic pathway targeted by this compound and the general workflow for in vivo imaging experiments.
Caption: Mechanism of this compound as a BACE1 inhibitor in the amyloidogenic pathway.
Caption: General experimental workflow for longitudinal in vivo imaging studies.
Conclusion
In vivo imaging provides an indispensable tool for the preclinical evaluation of novel Alzheimer's disease therapeutics like this compound. By enabling the direct visualization and quantification of amyloid plaque pathology in living animals, these techniques offer critical insights into the efficacy of BACE1 inhibitors and other anti-amyloid strategies. While specific in vivo imaging data for this compound is awaited, the established methodologies and comparative data from other compounds in its class provide a clear roadmap for its future evaluation and underscore the power of this approach in the development of disease-modifying treatments for Alzheimer's disease.
References
- 1. jnm.snmjournals.org [jnm.snmjournals.org]
- 2. BACE1 inhibition more effectively suppresses initiation than progression of β-amyloid pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. A Close Look at BACE1 Inhibitors for Alzheimer’s Disease Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jnm.snmjournals.org [jnm.snmjournals.org]
- 6. Longitudinal, Quantitative Assessment of Amyloid, Neuroinflammation, and Anti-Amyloid Treatment in a Living Mouse Model of Alzheimer's Disease Enabled by Positron Emission Tomography - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Multiphoton in vivo imaging of amyloid in animal models of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. neurotar.com [neurotar.com]
- 9. Long-Term In Vivo Imaging of β-Amyloid Plaque Appearance and Growth in a Mouse Model of Cerebral β-Amyloidosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Long-term in vivo imaging of β-amyloid plaque appearance and growth in a mouse model of cerebral β-amyloidosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. jnm.snmjournals.org [jnm.snmjournals.org]
- 12. Antibody-Based In Vivo PET Imaging Detects Amyloid-β Reduction in Alzheimer Transgenic Mice After BACE-1 Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing Cognitive Improvement: A Comparative Analysis of AZ-4217 and Alternative Alzheimer's Disease Therapeutics in Preclinical Behavioral Tests
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the preclinical assessment of cognitive enhancement, with a focus on the BACE1 inhibitor AZ-4217 and other therapeutic agents for Alzheimer's disease (AD). While direct behavioral data for this compound is not publicly available, this document synthesizes findings from studies on other BACE1 inhibitors and drugs with alternative mechanisms of action to offer a comparative context. The information is presented through data tables, detailed experimental protocols, and pathway diagrams to facilitate objective evaluation.
Introduction to this compound
This compound is a potent, brain-permeable inhibitor of the β-site amyloid precursor protein cleaving enzyme 1 (BACE1). BACE1 is the rate-limiting enzyme in the production of amyloid-β (Aβ) peptides, which are central to the amyloid cascade hypothesis of AD. Preclinical studies have demonstrated that this compound effectively reduces Aβ levels in the brain and cerebrospinal fluid of animal models, positioning it as a potential disease-modifying therapy for AD. However, to date, published research has not detailed the effects of this compound on cognitive performance in behavioral assays.
Comparative Efficacy in Behavioral Tests
To contextualize the potential cognitive effects of this compound, this section summarizes the performance of other BACE1 inhibitors and alternative AD therapies in commonly used behavioral tests in mouse models of AD. It is crucial to note that direct comparisons are challenging due to variations in experimental design, including the specific mouse model, age of animals, and drug administration paradigms.
BACE1 Inhibitors
BACE1 inhibitors aim to reduce the production of Aβ peptides. Preclinical studies on various BACE1 inhibitors have shown mixed but often positive effects on cognition in animal models.
| Drug Class | Compound | Mouse Model | Behavioral Test | Key Findings |
| BACE1 Inhibitor | Unnamed | Aged Tg2576 | Contextual Fear Conditioning | Significant reversal of behavioral deficit.[1] |
| BACE1 Inhibitor | Verubecestat | Aged Tg2576 | Not specified in abstract | Suppressed amyloid accumulation, but cognitive outcomes not detailed.[2][3][4] |
| BACE1 Inhibitor | GRL-8234 (in combination with Memantine) | 5XFAD | Contextual Fear Conditioning, Y-Maze | Combination rescued cognitive deficits where individual drugs did not.[5][6] |
Alternative Therapeutic Strategies
A variety of other mechanisms are being explored for the treatment of AD, with several approved drugs and late-stage clinical candidates showing cognitive benefits in preclinical models.
| Drug Class | Compound | Mouse Model | Behavioral Test | Key Findings |
| Cholinesterase Inhibitor | Donepezil | APP/PS1 | Novel Object Recognition, Morris Water Maze | Significantly improved cognitive function.[7] |
| Tg2576 | Spatial Reversal Learning, Fear Conditioning | Improved deficits in contextual and cued memory.[2][8] | ||
| NMDA Receptor Antagonist | Memantine | APP/PS1 | Novel Object Recognition | Improved short-term memory.[9][10] |
| 3xTg-AD | Morris Water Maze, Fear Conditioning | Restored cognition. | ||
| PS2Tg2576 | Morris Water Maze | Improved spatial learning deficits.[11] | ||
| Anti-amyloid Antibody | Aducanumab | APP23 | Active Place Avoidance | Combination with scanning ultrasound improved spatial memory. |
| 5xFAD | Y-Maze | Combination with focused ultrasound increased alternation ratio.[12] | ||
| Tg2576 | Not specified in abstract | Restored calcium homeostasis, a proxy for neuronal function.[12] | ||
| Anti-amyloid Antibody | Lecanemab | Animal Models | Not specified in detail | Reduces amyloid plaques and shows promise in slowing cognitive decline.[13] |
Experimental Protocols
Detailed methodologies for the key behavioral tests cited are provided below. These protocols are generalized from multiple sources and may require optimization for specific experimental conditions.
Morris Water Maze (MWM)
The Morris Water Maze is a widely used test for spatial learning and memory.
Apparatus:
-
A circular pool (typically 120-150 cm in diameter) filled with water made opaque with non-toxic white paint or milk powder.
-
An escape platform submerged 1-2 cm below the water surface.
-
A video tracking system to record the animal's swim path and latency to find the platform.
-
Various extra-maze cues (e.g., shapes, posters) are placed around the room for spatial navigation.
Procedure:
-
Acclimation: Mice are handled for several days before the experiment begins.
-
Training (Acquisition Phase):
-
Mice are released into the water at one of four predetermined start locations, facing the pool wall.
-
Each mouse is allowed a set time (e.g., 60 or 90 seconds) to find the hidden platform.
-
If the mouse fails to find the platform within the allotted time, it is gently guided to it.
-
Mice are allowed to remain on the platform for 15-30 seconds before being removed.
-
This is repeated for a set number of trials per day (e.g., 4 trials) for several consecutive days (e.g., 5-7 days).
-
-
Probe Trial (Memory Retention):
-
24 hours after the final training trial, the platform is removed from the pool.
-
Each mouse is allowed to swim freely for a set duration (e.g., 60 seconds).
-
The time spent in the target quadrant (where the platform was previously located) is measured as an indicator of spatial memory.
-
Y-Maze Spontaneous Alternation
The Y-maze is used to assess spatial working memory.
Apparatus:
-
A Y-shaped maze with three identical arms (e.g., 40 cm long, 9 cm wide, 16 cm high) at a 120° angle from each other.
Procedure:
-
Acclimation: The mouse is placed in the center of the maze and allowed to freely explore all three arms for a set period (e.g., 8 minutes).
-
Data Collection: The sequence of arm entries is recorded. An arm entry is typically defined as the mouse's hind paws completely entering the arm.
-
Analysis: Spontaneous alternation is calculated as the number of triads of consecutive entries into three different arms divided by the total number of possible alternations (total arm entries - 2), expressed as a percentage. A higher percentage of alternation indicates better spatial working memory.
Novel Object Recognition (NOR) Test
The NOR test evaluates recognition memory.
Apparatus:
-
An open-field arena (e.g., 40 x 40 x 40 cm).
-
Two sets of identical objects and one set of novel objects. Objects should be of similar size but different shapes and textures.
Procedure:
-
Habituation: The mouse is allowed to freely explore the empty arena for 5-10 minutes for 1-2 days.
-
Familiarization/Training Phase:
-
Two identical objects are placed in the arena.
-
The mouse is placed in the arena and allowed to explore the objects for a set period (e.g., 5-10 minutes).
-
The time spent exploring each object is recorded. Exploration is defined as the mouse's nose being within a close proximity (e.g., 2 cm) to the object and oriented towards it.
-
-
Test Phase (Retention):
-
After a retention interval (e.g., 1 hour to 24 hours), one of the familiar objects is replaced with a novel object.
-
The mouse is returned to the arena and the time spent exploring the familiar and novel objects is recorded for a set period (e.g., 5 minutes).
-
-
Analysis: A discrimination index is calculated: (Time exploring novel object - Time exploring familiar object) / (Total time exploring both objects). A higher discrimination index indicates better recognition memory.
Signaling Pathways and Experimental Workflows
BACE1 Signaling Pathway in Amyloid-β Production
The following diagram illustrates the role of BACE1 in the amyloidogenic processing of the Amyloid Precursor Protein (APP).
General Experimental Workflow for Behavioral Testing
The diagram below outlines a typical workflow for conducting a behavioral test to assess cognitive improvement with a therapeutic agent.
Conclusion
This compound holds promise as a disease-modifying therapy for Alzheimer's disease due to its potent BACE1 inhibition and demonstrated ability to reduce central Aβ levels. However, the absence of publicly available data on its effects in cognitive behavioral tests makes a direct comparison of its efficacy with other therapeutic agents impossible at this time. The provided comparative data on other BACE1 inhibitors and alternative AD drugs highlight the types of cognitive improvements that are being sought and the behavioral assays used to measure them. Future studies investigating the cognitive outcomes of this compound treatment in relevant animal models, such as the Tg2576 mouse, are necessary to fully assess its therapeutic potential for improving the cognitive deficits associated with Alzheimer's disease. Researchers are encouraged to consider the methodologies and comparative data presented in this guide when designing and interpreting future preclinical studies in this critical area of drug development.
References
- 1. One moment, please... [sciencebeta.com]
- 2. Effects of Donepezil on Amyloid-β and Synapse Density in the Tg2576 Mouse Model of Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BACE1 inhibition more effectively suppresses initiation than progression of β-amyloid pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chronic Verubecestat Treatment Suppresses Amyloid Accumulation in Advanced Aged Tg2576-AβPPswe Mice Without Inducing Microhemorrhage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Combination strategy employing BACE1 inhibitor and memantine to boost cognitive benefits in Alzheimer's disease therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Acetylcholinesterase inhibitors ameliorate behavioral deficits in the Tg2576 mouse model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Effects of Donepezil, an Acetylcholinesterase Inhibitor, on Impaired Learning and Memory in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. files.core.ac.uk [files.core.ac.uk]
- 11. Spatial and latent memory data in PS2Tg2576 alzheimer's disease mouse model after memantine treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Immunotherapy with Aducanumab Restores Calcium Homeostasis in Tg2576 Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Lecanemab may slow decline of cognition and function in Alzheimer’s Disease - Medical Conferences [conferences.medicom-publishers.com]
Safety Operating Guide
Essential Safety and Handling Protocols for AZ-4217
For laboratory professionals engaged in research and development, ensuring safety during the handling of chemical compounds is paramount. This document provides essential, immediate safety and logistical information for the handling and disposal of AZ-4217, a potent BACE inhibitor.[1] Adherence to these guidelines is critical to mitigate risks and ensure a safe laboratory environment.
Hazard Identification and Precautionary Measures
This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[2] Therefore, stringent adherence to safety protocols is necessary to prevent accidental ingestion and environmental contamination. Key precautionary statements include washing skin thoroughly after handling, avoiding eating, drinking, or smoking when using this product, and preventing its release into the environment.[2]
Personal Protective Equipment (PPE)
A comprehensive assessment of workplace hazards should be conducted to determine the appropriate PPE. The following table summarizes the recommended PPE for handling this compound, based on the potential routes of exposure in a laboratory setting.
| Protection Type | Required PPE | Specifications & Rationale |
| Eye and Face Protection | Safety glasses with side shields or goggles | Must comply with ANSI Z87.1 standards to protect against chemical splashes. |
| Skin Protection | Chemical-resistant gloves (Nitrile preferred) | No single glove material protects against all chemicals; consult the manufacturer's compatibility chart. Change gloves frequently and immediately if contaminated. |
| Laboratory coat | Provides a barrier against incidental contact. For tasks with a higher risk of splashes, a chemical-resistant apron over the lab coat is recommended. | |
| Respiratory Protection | Use in a well-ventilated area with local exhaust ventilation (e.g., chemical fume hood) | To prevent inhalation of dust or aerosols. If engineering controls are insufficient, a NIOSH-approved respirator may be required. |
| Foot Protection | Closed-toe shoes | Required in all laboratory settings to protect against spills and falling objects. |
Experimental Workflow and Handling Procedures
Proper handling procedures are critical to minimize exposure and ensure the integrity of the experiment. The following workflow outlines the key steps for safely handling this compound in a laboratory setting.
First Aid Measures
In the event of exposure, immediate action is crucial.
| Exposure Route | First Aid Procedure |
| Ingestion | If swallowed, call a poison center or doctor immediately if you feel unwell. Rinse mouth. Do NOT induce vomiting.[2] |
| Skin Contact | Remove contaminated clothing and rinse skin thoroughly with large amounts of water. Seek medical attention.[2] |
| Eye Contact | Remove contact lenses if present. Immediately flush eyes with large amounts of water, separating eyelids to ensure adequate flushing. Seek prompt medical attention.[2] |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide respiratory support. Avoid mouth-to-mouth resuscitation.[2] |
Storage and Disposal
Storage: this compound should be stored in a tightly sealed container in a cool, well-ventilated area.[2] Recommended storage temperatures are -20°C for the powder form and -80°C when in solvent.[2]
Disposal: All waste containing this compound, including contaminated consumables and excess solutions, must be collected and disposed of through an approved waste disposal plant.[2] Do not dispose of this chemical down the drain or in regular trash, as it is very toxic to aquatic life.[2] All waste containers must be clearly labeled with the contents.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
